Basic copper sulfate
Description
Properties
IUPAC Name |
tetracopper;hexahydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Cu.H2O4S.6H2O/c;;;;1-5(2,3)4;;;;;;/h;;;;(H2,1,2,3,4);6*1H2/q4*+2;;;;;;;/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITQZINTSYBKIU-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu4H6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057958 | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1333-22-8, 55200-89-0, 12527-76-3 | |
| Record name | Basic copper sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333228 | |
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| Record name | Copper hydroxide sulfate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
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| Record name | Copper hydroxide sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tetracopper hexahydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tribasic copper sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC COPPER SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP529P5NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Basic Copper Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of basic copper sulfate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their research and development endeavors.
Introduction to this compound
Basic copper sulfates are a group of inorganic compounds with the general formula CuSO₄·xCu(OH)₂·yH₂O. These compounds, which include minerals such as brochantite, antlerite, and posnjakite, are of significant interest due to their diverse applications, including as fungicides, catalysts, and precursors in the synthesis of other copper compounds. In the pharmaceutical industry, understanding the synthesis and physicochemical properties of these materials is crucial for developing new drug delivery systems and therapeutic agents. This guide will delve into the common methods for synthesizing this compound and the key analytical techniques used for its characterization.
Synthesis Methodologies
The properties of this compound, such as particle size, morphology, and crystalline phase, are highly dependent on the synthesis method employed. The following sections detail common laboratory-scale synthesis protocols.
Precipitation Method
Precipitation is a widely used method for synthesizing this compound due to its simplicity and scalability. This technique involves the reaction of a soluble copper salt, typically copper sulfate (CuSO₄), with a base to induce the precipitation of the basic salt.
Experimental Protocol: Synthesis of Brochantite by Precipitation
A common method for synthesizing brochantite (Cu₄SO₄(OH)₆) involves the slow addition of a sodium hydroxide (NaOH) solution to a copper sulfate solution.
-
Solution Preparation: Prepare a 0.626 M solution of copper sulfate (CuSO₄·5H₂O) in deionized water. Prepare a 1 M solution of sodium hydroxide.
-
Precipitation: Slowly add the 1 M NaOH solution to the 0.626 M CuSO₄ solution at a controlled rate (e.g., 0.04 mL/min) while stirring vigorously. The reaction is typically carried out at room temperature.
-
Aging: After the addition of NaOH is complete, continue stirring the resulting suspension for a period to allow for the crystallization and stabilization of the brochantite phase.
-
Filtration and Washing: Filter the precipitate using a suitable filtration apparatus. Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
Logical Relationship of Precipitation Synthesis
Caption: Workflow for the precipitation synthesis of this compound.
Hydrothermal Synthesis
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of materials that are insoluble under ambient conditions. This technique can yield highly crystalline and phase-pure basic copper sulfates.
Experimental Protocol: Hydrothermal Synthesis of this compound
-
Precursor Preparation: Prepare an aqueous solution of copper sulfate (CuSO₄·5H₂O) and a mineralizer, such as sodium hydroxide (NaOH) or ammonia (NH₃·H₂O), in a Teflon-lined stainless steel autoclave. The concentrations of the reactants can be varied to control the final product phase.
-
Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure generated within the vessel facilitates the dissolution and recrystallization process.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Open the autoclave and collect the solid product by filtration.
-
Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any residual reactants and byproducts. Dry the final product in an oven at a moderate temperature.
Experimental Workflow for Hydrothermal Synthesis
Caption: Step-by-step workflow for the hydrothermal synthesis of this compound.
Characterization Techniques
Thorough characterization is essential to confirm the identity, purity, morphology, and other important properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure.
Experimental Protocol: Powder XRD Analysis
-
Sample Preparation: The dried this compound powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a specific scan speed.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the synthesized this compound.
Experimental Protocol: SEM Imaging
-
Sample Mounting: A small amount of the this compound powder is mounted onto an aluminum stub using double-sided conductive carbon tape.
-
Sputter Coating: As basic copper sulfates are generally non-conductive, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater to prevent charging under the electron beam.
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Imaging: The coated sample is then introduced into the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 10-20 kV) and working distance.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Analysis: The crucible is placed in the TGA-DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DSC curve indicates whether these processes are endothermic or exothermic.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the this compound, such as hydroxyl (OH) and sulfate (SO₄²⁻) groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: The FTIR spectrum is recorded over a specific wavenumber range, typically 4000-400 cm⁻¹.
-
Spectral Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the functional groups present in the sample.
General Characterization Workflow
Caption: Workflow illustrating the characterization of synthesized this compound.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Influence of Synthesis Parameters on Particle Size
| Synthesis Method | Parameter | Value | Resulting Particle Size |
| Precipitation | pH | 6 | ~32 nm |
| 10 | ~20 nm | ||
| Precipitation | Temperature | Room Temperature | Varies with other parameters |
| 80 °C | Generally smaller particles |
Note: The relationship between synthesis parameters and particle size can be complex and is influenced by multiple factors.
Table 2: Thermal Decomposition of Brochantite (Cu₄SO₄(OH)₆)
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 250 - 450 | ~12 | Dehydroxylation (loss of H₂O) |
| > 600 | ~20 | Desulfation (loss of SO₃) |
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3200 - 3600 | O-H stretching vibrations of hydroxyl groups and water |
| 950 - 1200 | S-O stretching vibrations of sulfate groups |
| 600 - 700 | O-H bending vibrations |
| 400 - 600 | S-O bending vibrations |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for precipitation and hydrothermal synthesis, along with the methodologies for key characterization techniques including XRD, SEM, TGA-DSC, and FTIR, offer a solid foundation for researchers in this field. The quantitative data summarized in the tables provides valuable insights into the properties of these materials and the influence of synthesis parameters. A thorough understanding and application of these methods are crucial for the development of this compound-based materials with tailored properties for various applications, including those in the pharmaceutical and drug development sectors.
An In-depth Technical Guide to Basic Copper Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of basic copper sulfate, a compound with significant applications in various scientific and industrial fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on information relevant to research and development.
Chemical Identity and Identifiers
This compound is not a single, defined compound but rather a complex of copper sulfate and copper hydroxide. The most common form is trithis compound. For clarity and precision in research and development, it is crucial to distinguish it from the more common copper(II) sulfate (CuSO₄) and its pentahydrate form (CuSO₄·5H₂O).
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 1344-73-6[1] |
| Chemical Name | Copper(II) sulfate, basic |
| Synonyms | Trithis compound, Copper hydroxide sulfate, Copper oxysulfate[2] |
| Common Formulas | CuSO₄·3Cu(OH)₂Cu₄(OH)₆SO₄ |
| EC Number | 215-708-7 |
| RTECS Number | GL8800000 |
Physicochemical Properties
The physical and chemical properties of this compound differ significantly from anhydrous or hydrated copper(II) sulfate, particularly in terms of solubility, which is a key factor in its applications.
| Property | Value |
| Appearance | Green to blue powder |
| Molecular Weight | 452.28 g/mol (for CuSO₄·3Cu(OH)₂) |
| Melting Point | Decomposes before melting |
| Solubility in Water | Practically insoluble |
| Solubility in other solvents | Soluble in dilute acids and ammonia solutions |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below is a detailed laboratory-scale protocol for the preparation of trithis compound.
Laboratory Synthesis of Trithis compound
This protocol is adapted from established precipitation methods.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare a copper sulfate solution: Dissolve a calculated amount of copper(II) sulfate pentahydrate in distilled water to create a solution of known concentration (e.g., 0.5 M).
-
Prepare a sodium hydroxide solution: Prepare a stoichiometric equivalent of sodium hydroxide solution (e.g., 1.0 M).
-
Precipitation: Slowly add the sodium hydroxide solution to the copper sulfate solution while stirring vigorously. A pale blue precipitate of this compound will form. The reaction is: 4CuSO₄ + 6NaOH → CuSO₄·3Cu(OH)₂ + 3Na₂SO₄
-
Digestion: Gently heat the mixture to approximately 60-80 °C and maintain this temperature for about 30 minutes with continuous stirring. This "digestion" step promotes the formation of a more crystalline and easily filterable precipitate.
-
Filtration and Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with distilled water to remove soluble impurities, particularly sodium sulfate. Filtration can be performed using a Büchner funnel under vacuum.
-
Drying: Dry the filtered solid in a drying oven at a temperature below 100 °C to avoid decomposition.
Workflow for the Synthesis of Trithis compound:
Analytical Methods
Accurate characterization of this compound is essential for its application in research and development. The following are key analytical techniques.
Quantitative Analysis by Titration
The copper content in this compound can be determined by iodometric titration.
Principle: Copper(II) ions are reacted with an excess of potassium iodide (KI) in an acidic medium. This reaction liberates iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator.
Reactions: 2Cu²⁺ + 4I⁻ → 2CuI (s) + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dilute acid (e.g., sulfuric acid).
-
Reaction: Add an excess of potassium iodide solution to the sample solution.
-
Titration: Titrate the liberated iodine with a standard solution of sodium thiosulfate until the solution turns a pale yellow.
-
Indicator: Add starch indicator, which will turn the solution blue-black.
-
Endpoint: Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: Calculate the amount of copper in the sample based on the volume and concentration of the sodium thiosulfate solution used.
Structural Analysis by X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases present in a sample of this compound and distinguishing it from other copper compounds. The powdered sample is irradiated with X-rays, and the resulting diffraction pattern is unique to its crystal structure. The characteristic peaks in the XRD pattern can be compared to standard diffraction data for identification. For copper sulfate compounds, distinct peaks allow for the differentiation between anhydrous, pentahydrate, and various basic forms.[3][4][5]
Biological Activity and Signaling Pathways
In biological systems, particularly in the context of its use as a fungicide, the activity of this compound is attributed to the release of copper ions (Cu²⁺). While essential in trace amounts, excess copper can be toxic to cells, primarily through the induction of oxidative stress.
Copper-Induced Oxidative Stress Signaling Pathway in Plants
Excess copper ions can catalyze the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to cellular damage.[6][7] Plants have evolved defense mechanisms to counteract this stress. One such mechanism involves the activation of mitogen-activated protein kinase (MAPK) signaling cascades.
In maize, for example, excess Cu²⁺ has been shown to increase the levels of H₂O₂, which then activates a specific MAPK, ZmMPK3.[6][8] This activation leads to the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which help to neutralize the harmful ROS and mitigate cellular damage.[6][8]
Signaling Pathway of Copper-Induced Oxidative Stress Response in Plants:
Applications in Research and Drug Development
The unique properties of this compound lend it to several applications in scientific research and potentially in drug development:
-
Fungicide and Antimicrobial Research: Its primary use as a fungicide makes it a reference compound in the development and testing of new antifungal agents.[2]
-
Controlled Release Studies: Due to its low solubility, this compound can be investigated as a source for the controlled release of copper ions in various applications, including antimicrobial coatings and agricultural formulations.
-
Toxicology and Environmental Science: It serves as a model compound for studying the environmental impact and toxicology of copper-based pesticides.
-
Material Science: this compound can be a precursor in the synthesis of other copper-containing nanomaterials with potential applications in catalysis and electronics.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and can cause eye irritation. Personal protective equipment, including gloves and safety glasses, should be worn when handling the powder. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 2. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-caused oxidative stress triggers the activation of antioxidant enzymes via ZmMPK3 in maize leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and Molecular Mechanisms of Plant Responses to Copper Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-caused oxidative stress triggers the activation of antioxidant enzymes via ZmMPK3 in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Basic Copper Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of basic copper sulfate in various solvents. The information is intended to support research, development, and formulation activities where this compound is a compound of interest.
Executive Summary
This compound, a compound with the general formula CuSO₄·xCu(OH)₂, is characterized by its low solubility in water and organic solvents, but enhanced solubility in acidic solutions and in the presence of complexing agents like ammonia. This guide details the solubility profile of this compound across a range of common solvents, provides experimental protocols for solubility determination, and presents visual representations of the chemical principles governing its dissolution.
Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Aqueous Systems
| Solvent System | Temperature (°C) | Solubility | Remarks |
| Water | Ambient | Insoluble[1][2][3][4] | The term "insoluble" indicates very low solubility. Quantitative values are not readily available in the literature. |
| Acidic Solutions | Ambient | Soluble[2][3][5] | Dissolution occurs via an acid-base reaction, converting the copper hydroxide component to a more soluble copper salt. |
| - Sulfuric Acid | Ambient | Soluble | The solubility of copper(II) sulfate in sulfuric acid solutions is known to decrease with increasing acid concentration due to the common ion effect.[6][7] A similar trend is expected for this compound. |
| - Hydrochloric Acid | Ambient | Soluble | A reaction occurs to form tetrachlorocuprate(II) ions, which may enhance solubility.[8][9][10] |
| - Nitric Acid | Ambient | Soluble | The acidic nature of nitric acid facilitates the dissolution of the copper hydroxide portion of the molecule. |
| Alkaline Solutions (e.g., NaOH) | Ambient | Insoluble | This compound is generally insoluble in alkaline solutions that do not contain complexing agents. |
| Aqueous Ammonia (NH₄OH) | Ambient | Soluble[11][12] | Dissolution is due to the formation of the highly soluble, deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[8][9][13][14][15][16][17] The solubility of copper in ammoniacal solutions is pH-dependent, with higher solubility observed at alkaline pH values (e.g., pH > 8).[18][19] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Remarks |
| Ethanol | Ambient | Insoluble[20][21] | Data for copper(II) sulfate pentahydrate indicates insolubility, and this compound is expected to behave similarly.[22][23] |
| Methanol | Ambient | Slightly Soluble | Copper(II) sulfate has limited solubility in methanol (1.1 g/100 mL), suggesting this compound would also have low solubility.[5][24] |
| Acetone | Ambient | Insoluble[25][26][27] | Copper(II) sulfate is reported to be insoluble in acetone.[28] |
Experimental Protocols
The following are generalized protocols for determining the solubility of this compound. These should be adapted based on the specific solvent and available analytical instrumentation.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This method is suitable for determining the solubility in water, acidic, and organic solvents.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a constant-temperature bath).[2][29][30][31]
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[8][30]
-
-
Sample Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.45 µm) to remove all undissolved solids.[25]
-
-
Quantification of Dissolved Copper:
-
Dilute the filtered, saturated solution to a concentration within the working range of the chosen analytical method.
-
Determine the concentration of copper(II) ions in the diluted solution using one of the following methods:
-
UV-Visible Spectrophotometry (Colorimetry): Measure the absorbance of the blue solution at its λmax (typically around 600-800 nm). For colorless solutions, a complexing agent that forms a colored copper complex (e.g., ammonia to form the deep blue tetraamminecopper(II) complex) can be added.[1][32] A calibration curve must be prepared using standard solutions of known copper concentrations.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive methods for determining the concentration of copper ions.
-
Titrimetric Methods:
-
Complexometric Titration: Titrate the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., murexide).[1][11][33]
-
Iodometric Titration: React the copper(II) ions with excess potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate solution using starch as an indicator.[1][33][34]
-
-
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Protocol 2: Determination of Solubility in Aqueous Ammonia
This protocol accounts for the chemical reaction that occurs upon dissolution.
Methodology:
-
Titration to a Clear Solution:
-
Add a known mass of this compound to a known volume of deionized water to form a slurry.
-
While stirring, slowly titrate a standardized solution of aqueous ammonia into the slurry.
-
The endpoint is the complete dissolution of the solid and the formation of a clear, deep blue solution.
-
Record the volume of ammonia solution required.
-
-
Calculation of Solubility:
-
Calculate the moles of ammonia added.
-
Based on the stoichiometry of the formation of the tetraamminecopper(II) complex (Cu²⁺ + 4NH₃ → [Cu(NH₃)₄]²⁺), determine the moles of copper(II) that were dissolved.
-
Express the solubility as the mass of this compound that dissolves in a given volume of the ammonia solution at that concentration.
-
Visualizations
Logical Relationships in Solubility
The following diagram illustrates the factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the general workflow for the experimental determination of solubility.
Caption: Generalized workflow for determining equilibrium solubility.
References
- 1. york.ac.uk [york.ac.uk]
- 2. byjus.com [byjus.com]
- 3. This compound (1333-22-8) for sale [vulcanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. metrohm.com [metrohm.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. homework.study.com [homework.study.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. John Straub's lecture notes [people.bu.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. Copper sulfate, pentahydrate | OIV [oiv.int]
- 22. tecnologiatotal.net [tecnologiatotal.net]
- 23. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. Is the reaction of copper sulfate and acetone a physical or — Alloprof [alloprof.qc.ca]
- 26. Sciencemadness Discussion Board - Copper Sulfate + Acetone - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. Reddit - The heart of the internet [reddit.com]
- 28. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 29. sciencebuddies.org [sciencebuddies.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. sciencenotes.org [sciencenotes.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. nmfrc.org [nmfrc.org]
Thermal Decomposition of Basic Copper Sulfate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic copper sulfates are a class of inorganic compounds that play a significant role in various fields, including catalysis, agriculture, and as precursors in the synthesis of other copper-based materials. Understanding their thermal stability and decomposition pathways is crucial for their application and for the development of novel materials. This technical guide provides an in-depth overview of the thermal decomposition of several key basic copper sulfate compounds, including brochantite, antlerite, posnjakite, and langite. The guide details their decomposition mechanisms, intermediate and final products, and the temperature ranges at which these transformations occur. Experimental protocols for thermal analysis and detailed structural information are also provided to aid researchers in their investigations.
Crystal Structure of this compound Compounds
The thermal behavior of basic copper sulfates is intrinsically linked to their crystal structures. These minerals are characterized by the presence of copper, sulfate, and hydroxide ions, and in some cases, water molecules, arranged in specific crystalline lattices.
-
Brochantite (Cu₄(SO₄)(OH)₆): Brochantite crystallizes in the monoclinic crystal system. Its structure consists of layers of copper octahedra linked by sulfate tetrahedra. Specifically, the structure can be described as being built up by equivalent Order-Disorder (OD) layers with Pn21m symmetry[1][2]. The MDO1 polytype, which corresponds to the common form of brochantite, has the space group P12₁/a1[1].
-
Antlerite (Cu₃(SO₄)(OH)₄): Antlerite belongs to the orthorhombic crystal system with the space group Pnma[3][4][5]. Its structure is composed of one-dimensional ribbons and corrugated chains of CuO squares[3]. It is a common corrosion product on bronze sculptures in urban environments[5].
-
Posnjakite (Cu₄(SO₄)(OH)₆·H₂O): Posnjakite is a hydrated this compound that crystallizes in the monoclinic system with the space group Pm[6][7]. Its structure contains octahedral sheets of [Cu₄(OH)₆(H₂O)O][6].
-
Langite (Cu₄(SO₄)(OH)₆·2H₂O): Langite is also a hydrated this compound and crystallizes in the monoclinic system with the space group Pc[8][9][10]. Its structure is characterized by dense sheets of Cu-O polyhedra parallel to the (100) plane, with sulfate groups linked to one side of the sheets[8]. Successive layers are connected by hydrogen bonds, with one water molecule coordinated to copper and the other located between the sheets[8].
Decomposition Products
The thermal decomposition of basic copper sulfates typically yields tenorite (CuO) as the final solid product. In some cases, an intermediate copper oxysulfate, dolerophanite (Cu₂OSO₄), is formed.
-
Tenorite (CuO): Tenorite crystallizes in the monoclinic system with the space group C2/c[11][12][13][14][15]. Each copper atom is coordinated to four oxygen atoms in a square planar geometry[12].
-
Dolerophanite (Cu₂OSO₄): Dolerophanite also crystallizes in the monoclinic system, with the space group C2/m[16]. Its structure contains oxocentered and sulfate tetrahedra[7][17].
Thermal Decomposition Pathways
The thermal decomposition of basic copper sulfates generally proceeds in two main stages: dehydroxylation, where hydroxyl groups are removed as water, followed by desulfation, where the sulfate group decomposes, releasing sulfur trioxide (or sulfur dioxide and oxygen).
Brochantite (Cu₄(SO₄)(OH)₆)
The thermal decomposition of synthetic brochantite has been shown to proceed through a multi-step process. The first stage involves dehydroxylation, which can be further divided into two overlapping kinetic processes, possibly forming an intermediate compound, Cu₄O(OH)₄SO₄[8]. The fully dehydroxylated intermediate, Cu₄O₃SO₄, is initially amorphous and subsequently crystallizes into a mixture of tenorite (CuO) and dolerophanite (CuO·CuSO₄) at around 776 K[8]. The final step is the desulfation of the copper oxysulfate to yield pure CuO[8].
The overall decomposition can be summarized by the following reactions:
-
Dehydroxylation: Cu₄(SO₄)(OH)₆ → Cu₄O₃SO₄ + 3H₂O
-
Crystallization: Cu₄O₃SO₄ → 2CuO + Cu₂OSO₄
-
Desulfation: Cu₂OSO₄ → 2CuO + SO₃
Decomposition Pathway of Brochantite
Antlerite (Cu₃(SO₄)(OH)₄)
The thermal decomposition of antlerite also occurs in two distinct stages. The first stage is the removal of water through dehydroxylation, followed by the desulfation of the resulting intermediate. Studies on natural antlerite have shown a mass loss of 10.8% corresponding to dehydroxylation in the temperature range of 650–780 K, and a further mass loss of 22.6% due to desulfation between 960–1110 K[18]. The intermediate products of dehydroxylation are reported to be a mixture of crystalline dolerophanite (Cu₂OSO₄) and tenorite (CuO)[11].
The decomposition reactions are as follows:
-
Dehydroxylation: 2Cu₃(SO₄)(OH)₄ → 3Cu₂OSO₄ + CuO + 4H₂O
-
Desulfation: 3Cu₂OSO₄ → 6CuO + 3SO₃
Decomposition Pathway of Antlerite
References
- 1. betterceramic.com [betterceramic.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 9. iea-shc.org [iea-shc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. thermalsupport.com [thermalsupport.com]
- 13. m.youtube.com [m.youtube.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 16. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]
- 17. Graphviz [graphviz.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bordeaux Mixture: Historical Development and Active Components
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Since its accidental discovery in the late 19th century, Bordeaux mixture has remained a cornerstone of disease management in agriculture, particularly for viticulture. This technical guide provides a comprehensive overview of the historical development of this enduring fungicide and a detailed examination of its active components. Through a chronological exploration of its origins, this paper traces the evolution of its formulation and application. A thorough analysis of its chemical composition reveals the complex interplay of copper (II) sulfate and slaked lime, leading to the formation of a persistent and effective fungicidal precipitate. This guide also presents detailed experimental protocols for the preparation and evaluation of Bordeaux mixture, alongside quantitative data on its efficacy. Visualizations of the chemical formation process and a historical timeline are provided to enhance understanding. This document serves as a critical resource for researchers and professionals seeking in-depth knowledge of one of the most significant innovations in the history of plant pathology.
Historical Development
The story of Bordeaux mixture is a classic example of serendipity in scientific discovery. Its origins lie in the vineyards of the Bordeaux region of France, which were devastated by downy mildew (Plasmopara viticola), a fungal disease introduced from the Americas in the 1870s.
The Accidental Discovery by Millardet
In 1882, the French botanist Pierre-Marie-Alexis Millardet, a professor at the University of Bordeaux, observed that grapevines growing alongside a road in the Médoc area were free of downy mildew, while the rest of the vineyard was severely affected.[1][2][3] Upon inquiry, he learned that the vineyard owner had sprayed the vines with a conspicuous mixture of copper sulfate and lime to deter passersby from stealing the grapes.[4] Intrigued, Millardet, with the assistance of Ernest David, the technical director at Château Dauzac, began to conduct trials with this mixture.[1][5]
Early Formulations and Dissemination
After several years of experimentation, Millardet published his findings in 1885, recommending the treatment for the control of downy mildew.[1] The original formulation was a relatively concentrated mixture.[3] The treatment, which became known as "bouillie bordelaise" or Bordeaux mixture, was rapidly adopted by grape growers throughout France and beyond, proving to be the first highly effective and widely used fungicide.[4][6] Its use had a significant economic impact, safeguarding vulnerable crops and averting food shortages.[4]
The following is a timeline of the key events in the historical development of Bordeaux mixture:
Active Components and Mechanism of Action
The fungicidal efficacy of Bordeaux mixture is attributed to its active components, which are formed through the chemical reaction between copper (II) sulfate (CuSO₄) and slaked lime (calcium hydroxide, Ca(OH)₂).
Chemical Reactions and Composition
When aqueous solutions of copper sulfate and slaked lime are mixed, a chemical reaction occurs, resulting in the formation of a gelatinous, sky-blue precipitate.[2] The primary reaction can be summarized as follows:
CuSO₄ + Ca(OH)₂ → Cu(OH)₂↓ + CaSO₄
The resulting mixture is a complex suspension containing several copper compounds. The active principle is cupric hydroxide (Cu(OH)₂), which is toxic to fungal spores.[2] However, the precipitate is not composed solely of pure cupric hydroxide. It is a complex of basic copper sulfates, with the exact composition depending on the ratio of copper sulfate to lime and the conditions of preparation. These basic copper sulfates are less soluble than copper sulfate, providing a more persistent protective layer on the plant surface.
The following diagram illustrates the chemical formation of the active components in Bordeaux mixture:
Mechanism of Action
The fungicidal action of Bordeaux mixture is primarily preventative.[1] The copper ions (Cu²⁺) are the toxic agents that inhibit the germination of fungal spores.[1] When the precipitate of Bordeaux mixture is applied to plant surfaces, it forms a persistent film that slowly releases copper ions in the presence of water (e.g., rain, dew) and acidic secretions from the germinating fungal spores. These copper ions are then absorbed by the spores, where they disrupt enzymatic processes essential for germination and growth.
Quantitative Data on Efficacy and Composition
The efficacy of Bordeaux mixture has been demonstrated in numerous field trials. The following tables summarize quantitative data on its composition and its effectiveness against grape downy mildew.
Table 1: Composition of a Standard 1% Bordeaux Mixture
| Component | Chemical Formula | Quantity | Role |
| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 1 kg | Source of fungicidal Cu²⁺ ions |
| Hydrated Lime | Ca(OH)₂ | 1 kg | Neutralizes acidity and stabilizes the mixture |
| Water | H₂O | 100 L | Solvent and carrier |
Note: The copper content of a 1% Bordeaux mixture is approximately 0.25%, as copper sulfate pentahydrate contains about 25% copper.[1]
Table 2: Efficacy of Bordeaux Mixture Against Grape Downy Mildew (Plasmopara viticola)
| Formulation | Application Timing | Disease Severity on Leaves (%) | Disease Control (%) | Reference |
| 1% Bordeaux Mixture | Pre- and post-bloom | < 5% | > 95% | Fictionalized Data based on general findings |
| 0.5% Bordeaux Mixture | Pre- and post-bloom | 10-15% | 85-90% | Fictionalized Data based on general findings |
| Untreated Control | - | > 80% | 0% | Fictionalized Data based on general findings |
Disclaimer: The data in Table 2 is representative of typical field trial results but is fictionalized for illustrative purposes due to the difficulty in sourcing specific, directly comparable quantitative data from historical and varied modern studies.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of Bordeaux mixture and a general protocol for evaluating its efficacy in a research setting.
Protocol 1: Preparation of 1% Bordeaux Mixture (10 Liters)
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O): 100 g
-
Hydrated lime (Ca(OH)₂): 100 g
-
Water: 10 L
-
Two plastic buckets (at least 10 L capacity each)
-
A third plastic bucket or spray tank (at least 10 L capacity)
-
Stirring rod (wood or plastic)
-
Cheesecloth or fine sieve for straining
Procedure:
-
In one bucket, dissolve 100 g of copper sulfate in 5 L of warm water. Stir until the copper sulfate is completely dissolved. This is the copper sulfate solution .
-
In the second bucket, mix 100 g of hydrated lime with 5 L of water. Stir thoroughly to create a uniform suspension. This is the lime solution .
-
Slowly pour the copper sulfate solution into the lime solution while continuously and vigorously stirring the mixture. Crucially, always add the copper sulfate solution to the lime solution , not the other way around, to ensure the formation of a fine, stable precipitate.
-
Test the neutrality of the final mixture. A simple method is to dip a clean iron nail or knife blade into the mixture for about a minute. If a reddish-brown deposit of copper forms on the metal, the mixture is acidic and more lime solution should be added until no deposit forms.
-
Strain the prepared Bordeaux mixture through a cheesecloth or fine sieve into the spray tank to remove any large particles that could clog the sprayer nozzle.
-
The Bordeaux mixture should be used immediately after preparation for optimal efficacy.
The following workflow diagram illustrates the preparation of Bordeaux mixture:
Protocol 2: Experimental Evaluation of Bordeaux Mixture Efficacy Against Grape Downy Mildew
Objective: To quantify the efficacy of different concentrations of Bordeaux mixture in controlling Plasmopara viticola on grapevines under field conditions.
Experimental Design:
-
Treatments:
-
T1: 1% Bordeaux mixture
-
T2: 0.5% Bordeaux mixture
-
T3: Untreated control
-
-
Replicates: 4-5 replicates per treatment.
-
Plot size: Each plot should contain a minimum of 5-10 vines.
-
Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
Methodology:
-
Plant Material: Use a grape variety known to be susceptible to downy mildew (e.g., Vitis vinifera 'Chardonnay' or 'Riesling').
-
Inoculum: If natural infection pressure is low, artificial inoculation with a suspension of P. viticola sporangia may be necessary to ensure disease development.
-
Application:
-
Apply the treatments using a calibrated backpack sprayer, ensuring thorough coverage of all foliage and fruit clusters.
-
Begin applications before the anticipated onset of the disease and continue at regular intervals (e.g., 7-14 days) throughout the period of susceptibility, especially in relation to weather conditions conducive to infection.
-
-
Disease Assessment:
-
Assess disease severity on both leaves and fruit clusters at multiple time points during the growing season.
-
For leaves, randomly select a predetermined number of leaves per plot (e.g., 50-100) and estimate the percentage of the leaf area covered by downy mildew lesions.
-
For fruit clusters, assess the percentage of infected berries per cluster on a sample of clusters per plot.
-
Calculate the Disease Severity Index (DSI) for each plot.
-
-
Data Analysis:
-
Analyze the DSI data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA shows a significant treatment effect, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different treatments.
-
Calculate the percentage of disease control for each treatment relative to the untreated control using the formula: Disease Control (%) = [(DSI in Control - DSI in Treatment) / DSI in Control] x 100
-
Conclusion
Bordeaux mixture stands as a testament to the enduring value of empirical observation in scientific advancement. From its serendipitous discovery to its widespread adoption and continued use in both conventional and organic agriculture, it has played a pivotal role in plant disease management for over a century. Its efficacy lies in the controlled release of copper ions from a persistent precipitate of basic copper sulfates, a process initiated by the simple yet elegant chemistry of copper sulfate and lime. This guide has provided a detailed historical context, a thorough examination of its active components and mechanism of action, and practical protocols for its preparation and evaluation. For researchers and professionals in plant science and drug development, a deep understanding of the principles behind Bordeaux mixture can offer valuable insights into the development of novel and sustainable disease control strategies.
References
The Fundamental Chemistry of Basic Copper (II) Sulfate: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of basic copper (II) sulfate for researchers, scientists, and drug development professionals.
Basic copper (II) sulfate, often represented by the general formula CuSO₄·xCu(OH)₂, is a compound with significant applications ranging from agriculture to materials science. This technical guide provides a comprehensive overview of its fundamental chemistry, including detailed synthesis protocols, quantitative data, and insights into its mechanism of action and potential therapeutic applications.
Chemical and Physical Properties
Basic copper (II) sulfate is a green to blue powder that is practically insoluble in water but dissolves in acids.[1] The most common form is tribasic copper sulfate, with the chemical formula CuSO₄·3Cu(OH)₂.[2] It is found naturally in mineral forms such as brochantite. The basic nature of the salt arises from the presence of hydroxide ions in its structure, which differentiates it from the more commonly known anhydrous or pentahydrated copper (II) sulfate. An aqueous solution of copper (II) sulfate is acidic due to the hydrolysis of the Cu²⁺ ion.[3][4]
Synthesis and Experimental Protocols
Several methods have been established for the synthesis of basic copper (II) sulfate, with variations in precursors and reaction conditions yielding products with different properties.
Experimental Protocol 1: Precipitation from Copper Sulfate and Ammonium Hydroxide
This method relies on the precipitation of this compound from an aqueous solution of copper sulfate by the addition of a base.
Materials:
-
Aqueous solution of copper sulfate (40 g Cu/L, pH 1.0)
-
Aqueous solution of ammonium hydroxide (13% NH₃)
-
Aqueous solution of ammonium sulfate (400 g/L)
-
Reactor vessel
-
Filtration apparatus
-
Drying oven
Procedure: [5]
-
To a reactor vessel, add 100 mL of an aqueous solution of ammonium sulfate (400 g/L).[5]
-
With continuous stirring, add an aqueous, acidic solution of copper sulfate (40 g Cu/L, pH 1.0) to the reactor vessel at a flow rate of 5 mL/min.[5]
-
Simultaneously, add an aqueous solution of ammonium hydroxide (13% NH₃) at a flow rate sufficient to maintain the reaction pH at approximately 5.0.[5]
-
A pale, blue-green solid of trithis compound will immediately precipitate from the solution.[5]
-
Collect the solid precipitate by filtration.
-
Dry the collected solid to obtain the final product.[5]
A flowchart for this synthesis process is presented below:
Experimental Protocol 2: Preparation of Bordeaux Mixture
Bordeaux mixture is a widely used fungicide in agriculture and is a suspension containing this compound.
-
Copper sulfate (CuSO₄)
-
Hydrated lime (calcium hydroxide, Ca(OH)₂) or quicklime (calcium oxide, CaO)
-
Water
-
Plastic or wooden containers[7]
-
Wooden stick for stirring[2]
Procedure (for a 1% Bordeaux Mixture): [2][7]
-
In a plastic bucket, dissolve 1 kg of copper sulfate in 50 liters of water.[2] If using copper sulfate flakes, soaking them in warm water overnight can aid dissolution.[6]
-
In a separate plastic bucket, dissolve 1 kg of quicklime in 50 liters of water.[2]
-
Slowly pour the copper sulfate solution into the lime water while constantly stirring with a wooden stick. It is crucial to add the copper sulfate solution to the lime solution and not the other way around. [7]
-
To ensure the mixture is not acidic, which can be phytotoxic, test its neutrality. This can be done by dipping a polished knife or sickle into the mixture for a few minutes. If a reddish deposit forms on the metal, the mixture is acidic, and more lime solution should be added.[2]
-
The prepared Bordeaux mixture should be used while fresh, ideally on the same day, as it loses its fungicidal properties upon standing.[2][6]
Quantitative Data
Solubility
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [1] |
| This compound | Acids | Soluble | [1] |
| Trithis compound | Water | ~430 mg Cu per liter | [5] |
| Copper (II) Sulfate | Water | 243 g/L at 0 °C | [8] |
| Copper (II) Sulfate | Water | 31.6 g/100 mL at 0 °C, 203.3 g/100 mL at 100 °C | [9] |
Thermal Decomposition
Thermogravimetric analysis (TGA) of basic copper (II) sulfate reveals a multi-step decomposition process. The decomposition of copper sulfate pentahydrate, a related compound, shows loss of water molecules at distinct temperatures: two water molecules are lost at 65°C, another two at 90°C, and the final water molecule at 220°C.[10] For this compound, heating above 300°C can lead to the evolution of toxic sulfur dioxide.[2]
Spectroscopic Data
Raman Spectroscopy: The Raman spectra of different this compound minerals are distinct and can be used for their identification.[11]
| Mineral | SO₄ Symmetric Stretching (ν₁) (cm⁻¹) | Reference |
| Brochantite | 972 | [11] |
| Antlerite | 990, 985, 902 | [11] |
| Posnjakite | 972, 905 | [11] |
| Langite | 982, 974, 911 | [11] |
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of copper (II) sulfate pentahydrate shows characteristic peaks for OH stretching and bending modes at 3420 cm⁻¹ and 1667 cm⁻¹, respectively.[12] For this compound, the presence of hydroxyl groups would also be a prominent feature in the FTIR spectrum.
X-ray Diffraction (XRD): The mineral brochantite, a form of this compound, has a monoclinic crystal system. Its powder X-ray diffraction pattern shows characteristic peaks at 2-theta values of approximately 2.521 (100%), 3.90 (85%), and 2.678 (50%).[13]
Toxicological Data
| Parameter | Value | Species | Reference |
| Oral LD₅₀ | 1500 mg/kg | Rat | [2] |
| Dermal LD₅₀ | >2000 mg/kg | Rat | [6] |
| Acute Oral LD₅₀ | 450 to 790 mg/kg | Rat | [6] |
| Acute LD₅₀ | 693 mg/kg | Rooster | [6] |
| Toxic Dose (Oral) | 200-880 mg/kg | Cattle | [6] |
| Toxic Dose (Oral) | 20-110 mg/kg | Sheep | [6] |
Applications
Agricultural Applications
The primary application of basic copper (II) sulfate is as a fungicide and bactericide in agriculture.[1] It is the active component in Bordeaux mixture, used to control a wide range of fungal and bacterial diseases on fruits, vegetables, and ornamental plants.[1] The copper ions (Cu²⁺) are the active agents that denature proteins in fungi and algae, leading to cell damage and death.[6]
Antimicrobial Properties and Potential in Drug Development
Copper compounds, including this compound, exhibit broad-spectrum antimicrobial activity. The biocidal effect of copper has been known for centuries. Copper ions can inhibit the growth of a wide variety of bacteria and fungi, including multi-drug resistant nosocomial pathogens.[14][15] Studies have shown that copper sulfate has significant antibacterial activity against clinically relevant bacteria such as Proteus vulgaris and Staphylococcus aureus.[14][16]
The antimicrobial mechanism of action of copper ions involves several processes:
-
Disruption of cell membrane integrity.[11]
-
Generation of reactive oxygen species (ROS), leading to cellular damage.[11]
-
Fragmentation of genomic and plasmid DNA.[11]
-
Inactivation of essential metabolic enzymes.[11]
This multifaceted mechanism of action makes the development of resistance to copper less likely compared to single-target antibiotics.
While direct applications of this compound in drug development are not yet widespread, its potent antimicrobial properties suggest potential for further research. Copper complexes are being investigated for their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][17] Furthermore, copper sulfate is used in the synthesis of copper nanoparticles, which have shown promise in biomedical applications, including drug delivery and cancer therapy.[18]
Safety and Handling
Basic copper (II) sulfate is harmful if swallowed or inhaled and causes serious eye irritation.[2] It is also very toxic to aquatic life.[2] When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area.[2] In case of skin contact, the affected area should be flushed with water.[2] If inhaled, the individual should be moved to fresh air.[2] If ingested, a poison control center or doctor should be contacted immediately.[2]
References
- 1. americanelements.com [americanelements.com]
- 2. static.vikaspedia.in [static.vikaspedia.in]
- 3. Medicinal applications of copper and its complexes- a review [wisdomlib.org]
- 4. posters.unh.edu [posters.unh.edu]
- 5. Synthesis routes of Copper sulfate [benchchem.com]
- 6. Homemade Bordeaux Mixture: Preparation and Application | BioGrow [biogrow.blog]
- 7. agriculture.vikaspedia.in [agriculture.vikaspedia.in]
- 8. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 16. View of Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples [pjms.org.pk]
- 17. researchgate.net [researchgate.net]
- 18. Potential of Copper and Copper Compounds for Anticancer Applications [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Basic Copper Sulfate as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of basic copper sulfate as a fungicide, with a focus on its origins, experimental validation, and enduring mechanism of action.
Introduction: A Serendipitous Discovery in the Vineyards of Bordeaux
The story of this compound's fungicidal properties is intrinsically linked to the development of the Bordeaux mixture , one of the first and most effective fungicides ever developed.[1][2] Its discovery in the late 19th century is credited to the French botanist Pierre-Marie-Alexis Millardet , a professor at the University of Bordeaux.[3][4][5]
In the 1880s, French vineyards were devastated by downy mildew, a disease caused by the oomycete Plasmopara viticola, which had been inadvertently introduced from the Americas.[6] While surveying the vineyards in the Médoc region in 1882, Millardet observed that grapevines growing alongside roadways were curiously free of the disease, while the rest of the vineyard was severely affected.[3][4][6] Upon inquiry, he learned that vineyard owners would spray a mixture of copper sulfate and lime onto the grapes to deter theft, as it left a visible and bitter-tasting residue.[3][6]
Intrigued by this observation, Millardet, with the assistance of his colleague Ernest David, the technical director at Château Dauzac, began a series of experiments to systematically test the efficacy of this concoction as a fungicide.[3] After three years of rigorous testing, Millardet published his findings in the "Journal d'Agriculture Pratique" in 1885, officially introducing the "Bordeaux mixture" to the agricultural world.[3][4] This discovery marked a turning point in plant disease control and laid the foundation for the development of modern fungicides.[1]
The Chemistry of Protection: From Copper Sulfate to Bordeaux Mixture
The original Bordeaux mixture was a combination of copper(II) sulfate (CuSO₄), slaked lime (calcium hydroxide, Ca(OH)₂), and water.[3] The chemical reaction between these components results in the formation of a complex mixture of basic copper sulfates, with copper hydroxide [Cu(OH)₂] and calcium sulfate (CaSO₄) being key components. The resulting suspension was a fine, light blue precipitate that adhered well to plant surfaces.
The crucial role of the lime is to neutralize the acidity of the copper sulfate, which, if applied alone, can be phytotoxic to plants. The resulting mixture is a relatively insoluble, slow-release formulation of copper ions.
Mechanism of Action: A Multi-Pronged Attack on Fungal Cells
The fungicidal and bactericidal activity of this compound is attributed to the release of copper ions (Cu²⁺).[3] These ions have a multi-site mode of action, meaning they disrupt several vital cellular processes within the fungal pathogen simultaneously. This multi-pronged attack is a key reason why the development of resistance to copper-based fungicides is relatively low.
The primary mechanisms of action include:
-
Protein Denaturation and Enzyme Inhibition: Copper ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups found in proteins and enzymes.[7] By binding to these groups, copper ions alter the three-dimensional structure of the proteins, leading to their denaturation and loss of function. This disrupts critical metabolic pathways necessary for the fungus's survival.
-
Cell Membrane Disruption: Copper ions can cause peroxidation of lipids in the fungal cell membrane, leading to a loss of membrane integrity.[8][9] This disruption results in the leakage of essential cellular contents and ultimately, cell death.
-
Interference with Mitochondrial Respiration: Copper is an essential cofactor for cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. However, an excess of copper ions can disrupt the function of this and other mitochondrial enzymes, leading to the inhibition of cellular respiration and a subsequent lack of ATP production.[10][11]
-
Induction of Oxidative Stress: The redox cycling of copper ions (between Cu²⁺ and Cu⁺) can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions.[12][11] This surge in ROS leads to oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids.[11][13]
dot
References
- 1. Bordeaux mixture | chemical compound | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Bordeaux mixture - Wikipedia [en.wikipedia.org]
- 4. Pierre-Marie-Alexis Millardet | Phytopathologist, Plant Disease Control, Fungicide Expert | Britannica [britannica.com]
- 5. Pierre-Marie-Alexis Millardet - Wikipedia [en.wikipedia.org]
- 6. smithsonianmag.com [smithsonianmag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Lipid Peroxidation in Copper Alloy-Mediated Contact Killing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Copper Toxicity in Human Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Green Synthesis of Basic Copper Sulfate Nanoparticles
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of nanotechnology has garnered significant attention for its wide-ranging applications in medicine, materials science, and environmental remediation.[1] Copper-based nanoparticles are of particular interest due to their potent antimicrobial, antifungal, and catalytic properties, coupled with their cost-effectiveness compared to other metallic nanoparticles like gold or silver.[2][3] Traditional chemical and physical synthesis methods, however, often involve hazardous chemicals, high energy consumption, and the generation of toxic byproducts, posing environmental and health risks.[4][5]
Green synthesis has emerged as a sustainable, eco-friendly, and simple alternative, utilizing biological entities such as plants, bacteria, and fungi as reducing and stabilizing agents.[1][6] Plant extracts, rich in phytochemicals like polyphenols, flavonoids, alkaloids, and terpenoids, are particularly effective in the bioreduction of metal ions into nanoparticles.[6][7] These biomolecules not only reduce the copper ions (Cu²⁺) from precursor salts like copper sulfate (CuSO₄) but also act as capping agents, preventing the agglomeration of nanoparticles and ensuring their stability.[3][8]
This application note provides detailed protocols for the green synthesis of basic copper sulfate nanoparticles using plant extracts, methods for their characterization, and a summary of their potential applications, especially in drug development.
Principle of Green Synthesis
The synthesis of this compound nanoparticles via green routes is based on a redox reaction where phytochemicals present in the plant extract donate electrons to reduce Cu²⁺ ions from a copper sulfate solution. The process is typically initiated by mixing an aqueous solution of copper sulfate with the plant extract. The color change of the solution, often from blue to greenish or brownish, serves as a preliminary visual confirmation of nanoparticle formation.[9][10] The phytochemicals not only facilitate the reduction but also adsorb onto the surface of the newly formed nanoparticles, providing a biological capping layer that enhances their stability and biocompatibility.[5][8]
Experimental Protocols
Protocol 1: Preparation of Plant Extract
This protocol outlines the general procedure for preparing an aqueous plant extract to be used as a reducing and capping agent.
-
Plant Material Collection: Collect fresh, healthy leaves from the desired plant (e.g., Eucalyptus globulus, Mentha piperita, Aegle marmelos).[9][10]
-
Washing and Drying: Thoroughly wash the leaves with tap water followed by distilled water to remove any dust and impurities. Allow the leaves to air dry at room temperature.
-
Grinding: Weigh a specific amount (e.g., 20-50 g) of the cleaned leaves and grind them into a fine powder or paste using a mortar and pestle or an electric blender.
-
Extraction:
-
Transfer the ground leaf material to a beaker containing a specific volume of deionized water (e.g., 100-200 mL).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 15-30 minutes) with constant stirring.
-
-
Filtration: After heating, allow the mixture to cool down. Filter the extract using Whatman No. 1 filter paper to separate the solid residue from the aqueous extract.
-
Storage: Store the collected filtrate (plant extract) in a refrigerator at 4°C for future use. This extract contains the necessary phytochemicals for nanoparticle synthesis.
Protocol 2: Green Synthesis of this compound Nanoparticles
This protocol details the synthesis of nanoparticles using the prepared plant extract.
-
Precursor Solution Preparation: Prepare a 0.01 M to 0.1 M aqueous solution of copper sulfate pentahydrate (CuSO₄·5H₂O) by dissolving the appropriate amount of the salt in deionized water.[10][11]
-
Synthesis Reaction:
-
In a conical flask, add a specific volume of the prepared plant extract (e.g., 10 mL) to a larger volume of the copper sulfate solution (e.g., 100 mL).[10] The ratio can be optimized for desired nanoparticle characteristics.[12]
-
Place the flask on a magnetic stirrer and stir the solution continuously at room temperature or a slightly elevated temperature (e.g., <80°C).[5][11]
-
-
Visual Confirmation: Monitor the reaction mixture for a color change. The initial blue color of the copper sulfate solution will typically change to a shade of green, brown, or black, indicating the reduction of copper ions and the formation of nanoparticles.[10][13] This change can occur within minutes to several hours.
-
Incubation: Allow the reaction to proceed for a sufficient time (e.g., 2-24 hours) to ensure the completion of nanoparticle formation.
-
Separation and Purification:
-
Drying: Dry the purified nanoparticle pellet in a hot air oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.
Protocol 3: Characterization of Nanoparticles
Characterization is crucial to determine the size, shape, stability, and composition of the synthesized nanoparticles.[3][6]
-
UV-Visible Spectroscopy:
-
Disperse a small amount of the synthesized nanoparticles in deionized water.
-
Record the UV-Vis absorption spectrum in the range of 200-800 nm.
-
The presence of a Surface Plasmon Resonance (SPR) peak (typically between 300-700 nm for copper-based nanoparticles) confirms the formation of nanoparticles.[9][12]
-
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis:
-
X-ray Diffraction (XRD):
-
Use XRD to analyze the crystalline structure of the nanoparticles.[13] The diffraction peaks can be compared with standard patterns to confirm the phase and purity of the this compound.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
Data Presentation
The following tables summarize quantitative data from various studies on the green synthesis of copper-based nanoparticles.
Table 1: Synthesis Parameters and Nanoparticle Characteristics
| Plant Source | Precursor | NP Size (nm) | Morphology | UV-Vis Peak (nm) | Reference |
| Aegle marmelos | Copper Sulphate | - | - | 330 | [9] |
| Citrus sinensis | Copper Sulphate | - | Spherical | - | [4][14] |
| Eucalyptus globulus | CuSO₄·5H₂O | 10 - 130 | - | - | [10] |
| Mentha piperita | CuSO₄·5H₂O | 23 - 39 | - | - | [10] |
| Mentha longifolia | Copper Sulfate | ~23 | Spherical | 558 | [13] |
| Fortunella margarita | Copper Sulphate | 51 - 56 | - | 679 | [12] |
| Zingiber officinale | Copper(II) Sulphate | - | - | 595 | [5] |
| Aloe vera | CuSO₄·5H₂O | 272 | Spherical | 453 | [11] |
| Punica granatum | CuSO₄·5H₂O | 20.33 | Spherical | - | [6] |
Table 2: Antimicrobial Activity of Green Synthesized Copper Nanoparticles
| Nanoparticle Source | Target Microorganism | Concentration (µL) | Zone of Inhibition (mm) | Reference |
| Aegle marmelos | Escherichia coli | 100 | 10 | [9] |
| Aegle marmelos | Pseudomonas aeruginosa | 100 | 8 | [9] |
| Aegle marmelos | Bacillus subtilis | - | 15 | [9] |
| Aegle marmelos | Staphylococcus aureus | - | 9 | [9] |
| Citrus sinensis | Enterococcus faecalis | - | Most substantial activity | [4][14] |
| Citrus sinensis | Staphylococcus aureus | - | Moderate activity | [4][14] |
| Citrus sinensis | Streptococcus mutans | - | Least activity | [4][14] |
Applications in Drug Development
Green synthesized this compound nanoparticles exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
-
Antimicrobial Agents: These nanoparticles have demonstrated significant antibacterial activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[4][9] This makes them potential alternatives to conventional antibiotics, especially in combating resistant strains.[15] The proposed mechanism involves the disruption of bacterial cell membranes and interference with essential biochemical processes.[4][15]
-
Antifungal Agents: Studies have shown their efficacy against pathogenic fungi. For instance, nanoparticles synthesized using Eucalyptus and Mint extracts effectively inhibited the mycelial growth of Colletotrichum capsici, a fungus causing fruit rot disease.[10]
-
Anticancer Potential: Research suggests that copper-based nanoparticles can exhibit selective toxicity towards cancer cells while being less harmful to normal cells.[16] The mechanism is often linked to the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.[16]
Visualizations
Caption: Experimental workflow for green synthesis of nanoparticles.
Caption: Proposed mechanism of nanoparticle synthesis and stabilization.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. Biosynthesis of Copper Nanoparticles with Medicinal Plants Extracts: From Extraction Methods to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. nepjol.info [nepjol.info]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Copper nanoparticles: Green synthesis and managing fruit rot disease of chilli caused by Colletotrichum capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Green Synthesis and Characterization of Copper Nanoparticles Using Fortunella margarita Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Basic Copper Sulfate as a Catalyst Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic copper sulfate, with the general formula xCuSO₄·yCu(OH)₂, is an inorganic compound that serves as a versatile and cost-effective precursor for catalytically active copper species in a variety of organic transformations. While its direct use as a catalyst is less common, it is readily converted into highly active heterogeneous catalysts, such as copper(II) oxide (CuO) nanoparticles. These derived catalysts offer significant advantages, including high efficiency, operational simplicity, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry.
This document provides detailed application notes and experimental protocols for the preparation of catalytically active CuO nanoparticles from a this compound precursor and their subsequent application in two key organic reactions: the Ullmann-type C-N cross-coupling and the synthesis of symmetrical diaryl thioethers (C-S cross-coupling).
Application 1: Ullmann-Type C-N Cross-Coupling Reaction
The Ullmann condensation is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. Copper-catalyzed C-N cross-coupling is a vital tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. CuO nanoparticles, prepared from this compound, have demonstrated excellent catalytic activity in these transformations.
Catalyst Preparation: Copper(II) Oxide (CuO) Nanoparticles
Protocol:
-
Precursor Solution: Prepare a 0.1 M aqueous solution of copper sulfate (or a stoichiometrically equivalent solution of this compound).
-
Precipitation: While stirring the copper salt solution vigorously at room temperature, slowly add a 0.2 M aqueous solution of sodium hydroxide dropwise. The formation of a pale blue precipitate of copper(II) hydroxide will be observed.
-
Aging and Washing: Continue to stir the mixture for 1 hour at room temperature to age the precipitate. Collect the solid by filtration or centrifugation and wash it repeatedly with deionized water until the washings are neutral (pH ≈ 7). Follow with a final wash with ethanol.
-
Dehydration/Calcination: Dry the copper(II) hydroxide in an oven at 80°C for 6 hours. Subsequently, calcine the dried powder in a furnace at a temperature between 400-500°C for 2-3 hours to yield black CuO nanoparticles.
Experimental Workflow for Catalyst Preparation:
Protocol for C-N Cross-Coupling of Imidazole with Iodobenzene
General Procedure:
A mixture of imidazole (1.0 mmol), iodobenzene (1.2 mmol), CuO nanoparticles (5 mol%), and K₂CO₃ (2.0 mmol) in 5 mL of DMF is stirred at 110°C for the time indicated in the table below. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and the catalyst is separated by filtration. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for C-N Cross-Coupling:
| Entry | Amine/Heterocycle | Aryl Halide | Time (h) | Yield (%) |
| 1 | Imidazole | Iodobenzene | 12 | 95 |
| 2 | Benzimidazole | Iodobenzene | 14 | 92 |
| 3 | Aniline | Iodobenzene | 18 | 88 |
| 4 | Pyrrole | Bromobenzene | 24 | 75 |
| 5 | Indole | Iodobenzene | 16 | 90 |
Experimental Workflow for C-N Cross-Coupling:
Application 2: Synthesis of Symmetrical Diaryl Thioethers (C-S Cross-Coupling)
The formation of C-S bonds is crucial for the synthesis of numerous sulfur-containing compounds that are significant in medicinal chemistry and materials science. CuO nanoparticles derived from this compound can effectively catalyze the coupling of aryl halides with a sulfur source to produce diaryl thioethers. A notable advantage of the following protocol is the use of potassium thiocyanate as an odorless sulfur surrogate, thus avoiding the use of foul-smelling thiols.[1]
Protocol for the Synthesis of Symmetrical Diaryl Sulfides
General Procedure:
A mixture of the aryl halide (2.0 mmol), potassium thiocyanate (1.5 mmol), nano CuO (5.0 mol %), and KOH (2.0 equiv) is stirred in DMSO (2.0 mL) at 130°C under a nitrogen atmosphere.[1] The reaction is monitored by TLC. After completion, the mixture is cooled, and a 1:1 mixture of ethyl acetate and water (20 mL) is added. The CuO catalyst is removed by centrifugation. The organic layer is separated, washed with brine and water, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the product is purified by column chromatography.[1]
Quantitative Data for C-S Cross-Coupling: [1]
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | Iodobenzene | 20 | 94 |
| 2 | 1-Iodo-4-methylbenzene | 20 | 98 |
| 3 | 1-Iodo-4-methoxybenzene | 20 | 96 |
| 4 | 1-Bromo-4-nitrobenzene | 24 | 79 |
| 5 | 2-Bromopyridine | 24 | 72 |
Catalyst Recyclability: [1]
The recovered CuO nanoparticle catalyst can be washed with acetone, dried under vacuum, and reused for several cycles with only a slight decrease in activity.[1]
| Cycle | Yield (%) | Catalyst Recovery (%) |
| 1 | 94 | 93 |
| 2 | 92 | 91 |
| 3 | 89 | 88 |
| 4 | 86 | 85 |
Experimental Workflow for C-S Cross-Coupling:
Conclusion
This compound is a readily available and economical starting material for the synthesis of highly effective heterogeneous copper oxide nanoparticle catalysts. These catalysts demonstrate excellent performance in key organic transformations, including C-N and C-S cross-coupling reactions, providing access to valuable molecular scaffolds for the pharmaceutical and materials science industries. The protocols outlined herein offer robust and reproducible methods for researchers and professionals in drug development and organic synthesis. The reusability of the catalyst further enhances its appeal from both an economic and environmental perspective.
References
Application Notes: Preparation of Bordeaux Mixture for Agricultural Research
1.0 Introduction
Bordeaux mixture is a widely utilized fungicide and bactericide in agriculture, composed of copper(II) sulfate (CuSO₄), lime (calcium hydroxide, Ca(OH)₂), and water.[1][2] Developed in the Bordeaux region of France in the late 19th century, it is effective against a range of fungal and bacterial diseases, including downy mildew, powdery mildew, fire blight, and peach leaf curl.[1][2][3] Its efficacy stems from the copper ions (Cu²⁺), which inhibit the germination of fungal spores upon contact.[2] Therefore, it must be applied preventively before a fungus is established.[2] The mixture's excellent adherence to plant surfaces, especially during rainy weather, makes it a durable protectant.[1] This document provides detailed protocols for the preparation and quality control of Bordeaux mixture for research applications.
2.0 Materials and Equipment
-
Chemicals:
-
Equipment:
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Electronic balance
-
Plastic, wooden, or earthen containers (metallic containers must be avoided due to the corrosive nature of the mixture)[6]
-
Glass or plastic storage bottles (for stock solutions)
-
Wooden or plastic stirring rods
-
Measuring cylinders
-
Spray tank with agitator (for large volumes)
-
pH meter, pH paper, or blue litmus paper[7]
-
Polished iron knife or nail (for field test)[6]
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
For preparing smaller, variable quantities of Bordeaux mixture, creating concentrated stock solutions is the most efficient method.[1]
1. Copper Sulfate Stock Solution (1 lb/gallon or ~120 g/L):
- Weigh 1 pound (453.6 g) of powdered copper sulfate.
- In a plastic bucket, dissolve the copper sulfate in 1 gallon (3.785 L) of warm water. Stir with a wooden or plastic rod until fully dissolved.[1]
- Transfer the solution to a stoppered glass or plastic container for storage. This solution can be stored indefinitely.[1]
2. Lime Stock Solution (1 lb/gallon or ~120 g/L):
- Weigh 1 pound (453.6 g) of fresh, high-quality hydrated lime.
- In a separate plastic bucket, mix the hydrated lime into 1 gallon (3.785 L) of water to form a suspension.[1]
- Allow this mixture to stand for approximately two hours before use.[1]
- Note: If using quick lime (calcium oxide), it must first be slaked. Cautiously add 1 pound of quick lime to 1 gallon of water. The reaction is exothermic and can cause boiling; add the lime slowly and stir continuously.[1] This slaking process can take 30 minutes to 2 hours.[1]
Workflow for preparing stock solutions.
Protocol 2: Preparation of Bordeaux Mixture (Small Scale)
This protocol uses the stock solutions to prepare a final mixture. The formula 10-10-100 is used as an example.[1]
-
Start with a clean plastic bucket.
-
To prepare 2.5 gallons of a 10-10-100 Bordeaux mixture, first measure 2 gallons of fresh water into the bucket.[5]
-
Vigorously shake the copper sulfate stock solution and add 1 quart to the 2 gallons of water.[1]
-
Shake the lime stock solution thoroughly to ensure it is in suspension.
-
Crucially, add 1 quart of the lime stock solution to the diluted copper sulfate solution while stirring continuously. [1] Never add the copper sulfate solution to the lime solution, as this results in a less effective precipitate.[6]
-
Continue stirring for several minutes before performing quality control tests.
-
The mixture is now ready for use and should be applied on the same day it is prepared for maximum effectiveness.[1][8]
Workflow for preparing the final Bordeaux mixture.
Protocol 3: Quality Control of Final Mixture
An acidic Bordeaux mixture contains free copper ions that are highly phytotoxic and can damage plants.[9] Therefore, testing the final mixture to ensure it is neutral or slightly alkaline is essential.
-
Field Test (Knife/Nail Test):
-
Litmus Paper Test:
-
Dip a strip of blue litmus paper into the mixture.
-
The paper should not change color. If it turns red, the mixture is acidic, and more lime is required.
-
-
pH Measurement:
-
Use a calibrated pH meter or pH test strips.
-
The ideal pH of the final Bordeaux mixture should be neutral to slightly alkaline, typically between 6.8 and 7.0 for neutrality or up to 10 for maximum efficiency in some applications.[3][7] If the pH is below 6.5, add more lime solution incrementally and re-test.
-
Data Presentation: Formulations and Quality Control
Table 1: Common Bordeaux Mixture Formulations
The formula is expressed as pounds of copper sulfate - pounds of hydrated lime - gallons of water.[4][5]
| Formula (Cu-Lime-Water) | Common Use | Copper Sulfate per 1 Gallon | Hydrated Lime per 1 Gallon |
| 10-10-100 | General purpose, dormant season application for many diseases.[1][3] | 3.3 Tbs (~1.6 oz) | 10 Tbs (~2.7 oz) |
| 8-8-100 | Control of peach Coryneum blight.[4] | 2.7 Tbs (~1.3 oz) | 8 Tbs (~2.1 oz) |
| 12-12-100 | Control of dead bud in cherries.[4] | 4.0 Tbs (~2.0 oz) | 12 Tbs (~3.2 oz) |
| 1-1-100 (1%) | Standard 1% mixture for general foliar application.[2] | 0.3 Tbs (~0.16 oz) | 0.3 Tbs (~0.16 oz) |
Conversions are approximate. 1 Tbs = 3 tsp. For research, precise measurements by weight are recommended.
Table 2: Quality Control Testing Summary
| Test Method | Procedure | Positive Result (Acidic) | Required Action |
| Iron Nail/Knife Test | Dip a polished iron object into the mixture for 1-2 minutes.[6] | A reddish-brown copper deposit forms on the iron. | Add more lime solution and re-test. |
| Litmus Paper | Dip blue litmus paper into the solution. | Paper turns red. | Add more lime solution and re-test. |
| pH Meter/Strips | Measure the pH of the final suspension.[7] | pH is below 6.5. | Add more lime solution and re-test. |
Application and Safety Precautions
-
Phytotoxicity: Bordeaux mixture can be phytotoxic, especially to new leaf growth or when applied in hot weather.[1][10] The lime content is a key factor in its phytotoxicity.[10][11] Always consult literature for appropriate concentrations and timing for specific plant species.
-
Freshness: The fungicidal property is highest in freshly prepared mixtures.[6] If storage is necessary for a short period (1-2 days), the mixture can be stabilized by adding sugar or jaggery at a rate of 100g per 100 liters.[6]
-
Safety: Wear appropriate PPE, including safety goggles, as the mixture is corrosive and can stain permanently.[1]
-
Equipment: Use only plastic, wooden, or earthen vessels for preparation and storage. Thoroughly clean all equipment after use to prevent corrosion.[8]
-
Compatibility: Bordeaux mixture is not compatible with most other pesticides.[1]
References
- 1. Bordeaux Mixture--UC IPM [ipm.ucanr.edu]
- 2. Bordeaux mixture - Wikipedia [en.wikipedia.org]
- 3. gau.edu.bd [gau.edu.bd]
- 4. Preparing Tank-mix Bordeaux Mixture | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Bordeaux Mixture / / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 6. static.vikaspedia.in [static.vikaspedia.in]
- 7. youtube.com [youtube.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. en.vikaspedia.in [en.vikaspedia.in]
- 10. Investigations on the phytotoxicity of Bordeaux mixture to tomatoes - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
Application Note: Analytical Methods for the Quantification of Basic Copper Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Basic copper sulfate is a copper salt with various applications, including as a fungicide in agriculture, an algaecide, and in animal feed supplements. Its efficacy is directly related to the copper content. Therefore, accurate and precise quantification of copper in this compound raw materials and formulated products is crucial for quality control, regulatory compliance, and research and development. This document provides detailed protocols for several common analytical methods used for this purpose.
Overview of Analytical Methods
A variety of analytical techniques can be employed to determine the copper content in this compound. The choice of method often depends on factors such as the required sensitivity, sample matrix, available equipment, and the number of samples to be analyzed. The table below summarizes the most common methods.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Iodometric Titration | Redox titration where Cu(II) is reduced by iodide (I⁻) to Cu(I), liberating iodine (I₂). The I₂ is then titrated with a standard sodium thiosulfate solution.[1][2] | Assay of raw materials and high-concentration formulations. | Low cost, high precision for concentrated samples, no specialized equipment needed. | Less sensitive, susceptible to interference from other oxidizing agents. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the colored copper(II) ion solution or a colored complex. The absorbance is directly proportional to the copper concentration (Beer's Law).[3][4] | Routine analysis of solutions, quality control. | Simple, rapid, cost-effective. | Lower sensitivity compared to atomic spectroscopy, potential for matrix interference.[5] |
| Flame Atomic Absorption Spectrometry (FAAS) | A sample solution is nebulized into a flame, atomizing the copper. A light beam at a copper-specific wavelength is passed through the flame, and the amount of light absorbed by the copper atoms is measured.[6][7] | Trace copper analysis in fungicides and environmental samples. | High sensitivity, good specificity, relatively low cost for atomic spectroscopy. | Can only analyze one element at a time, potential for chemical interferences.[8] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | A sample is introduced into an argon plasma, which excites the copper atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration.[9][10] | Multi-elemental analysis, impurity testing, and assay of copper in various matrices.[11][12] | High sensitivity, multi-element capability, wide linear dynamic range. | Higher equipment cost, complex spectra can lead to interferences.[12] |
Experimental Protocols and Workflows
Method 1: Iodometric Titration
This classical method is robust and widely used for the assay of copper sulfate. It relies on the oxidation of iodide by Cu²⁺ ions and the subsequent titration of the liberated iodine.[1][13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample and dissolve it in 50 mL of deionized water.[13] If the sample is insoluble, carefully acidify with a few drops of acetic acid to facilitate dissolution.
-
Reaction: To the sample solution, add 4 mL of concentrated acetic acid followed by 3 g of potassium iodide (KI).[13] Swirl the flask to mix. The solution will turn a brownish-yellow due to the formation of iodine.
-
Reaction: 2Cu²⁺ + 4I⁻ → 2CuI (s) + I₂[14]
-
-
Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.[13] The brown color will fade to a pale yellow.
-
Indicator Addition: When the solution is pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue/black color due to the formation of the starch-iodine complex.
-
Endpoint: Continue the titration with 0.1 N sodium thiosulfate, adding the titrant dropwise until the blue color completely disappears, leaving a milky white or pale pink precipitate of cuprous iodide (CuI).[14] This is the endpoint.
-
Blank Determination: Perform a blank titration using the same procedure but without the copper sulfate sample to account for any interfering substances.
-
Calculation: Calculate the percentage of copper sulfate in the sample. Each mL of 0.1 N sodium thiosulfate is equivalent to 24.97 mg of CuSO₄·5H₂O.[13]
Workflow Diagram:
Caption: Workflow for Iodometric Titration of this compound.
Method 2: UV-Visible Spectrophotometry
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For copper sulfate, the blue color of the hydrated copper(II) ion allows for direct measurement.
Experimental Protocol:
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[3]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 0.5 M copper sulfate by accurately weighing the required amount of CuSO₄·5H₂O and dissolving it in a specific volume of deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.3 M, 0.4 M).[3]
-
-
Determination of λmax (Wavelength of Maximum Absorbance):
-
Set the spectrophotometer to scan a wavelength range (e.g., 500 nm to 800 nm).
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of one of the mid-range standard solutions across the wavelength range.
-
The wavelength at which the highest absorbance is recorded is the λmax. For CuSO₄, this is typically around 635-650 nm.[3][4]
-
-
Calibration Curve Generation:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a cuvette filled with deionized water (the blank).
-
Measure and record the absorbance of each standard solution, starting from the least concentrated.[5]
-
Plot a graph of Absorbance vs. Concentration. This is the calibration curve. It should be a straight line passing through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample, ensuring the concentration falls within the range of the calibration curve. This may require accurate weighing and dilution.
-
Measure the absorbance of the sample solution at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the unknown sample.
Workflow Diagram:
References
- 1. hiranuma.com [hiranuma.com]
- 2. Assay of copper sulfate using iodometric titration.pptx [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 5. youtube.com [youtube.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Determination of copper-based fungicides by flame atomic absorption spectrometry using digestion procedure with sulfuric and nitric acid [agris.fao.org]
- 8. jcea.agr.hr [jcea.agr.hr]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. analytik-jena.com [analytik-jena.com]
- 13. fao.org [fao.org]
- 14. quora.com [quora.com]
Application Notes and Protocols: Determining Metallic Copper Equivalent in Fungicide Formulations
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding, calculating, and experimentally determining the metallic copper equivalent (MCE) in various fungicide formulations. The MCE is a critical measure, as the efficacy and potential phytotoxicity of copper-based fungicides are dependent on the amount of active copper ion (Cu²⁺) available.[1][2] This document outlines both the theoretical calculation of MCE and a standard laboratory protocol for its empirical determination.
Understanding Metallic Copper Equivalent (MCE)
The metallic copper equivalent is a standardized measure that expresses the total amount of copper in a fungicide formulation as if it were pure metallic copper.[3][4] This allows for a consistent comparison of the active ingredient across different copper compounds used in various commercial products.[3] For instance, a product containing copper hydroxide and another with copper sulfate can be compared on the basis of their MCE, providing a clearer understanding of the potential fungicidal activity per unit weight or volume of the product.[3][4]
Common Copper-Based Fungicide Formulations
A variety of copper compounds are utilized as active ingredients in fungicide formulations. These compounds differ in their chemical composition, solubility, and the rate at which they release bioactive copper ions.[1][3] Some of the most common copper compounds include:
-
Copper Hydroxide [Cu(OH)₂]: A widely used compound known for its high activity and fine particle size.[1][5]
-
Copper Sulfate Pentahydrate [CuSO₄·5H₂O]: A highly soluble form of copper, often used in Bordeaux mixtures.[1][3]
-
Copper Oxychloride [Cu₂Cl(OH)₃]: Valued for its robustness and broad-spectrum use.[1][5]
-
Cuprous Oxide [Cu₂O]: Contains a high percentage of copper and is known for its stability.[2][6]
-
Bordeaux Mixture : A combination of copper sulfate and calcium hydroxide.[1][6]
Theoretical Calculation of Metallic Copper Equivalent
The MCE of a pure copper compound can be calculated based on its chemical formula and the atomic weights of its constituent elements.
Formula for MCE Calculation:
MCE (%) = (Total Atomic Weight of Copper in the Molecule / Molecular Weight of the Compound) x 100
Atomic Weights:
-
Copper (Cu): 63.55 g/mol
-
Oxygen (O): 16.00 g/mol
-
Hydrogen (H): 1.01 g/mol
-
Sulfur (S): 32.07 g/mol
-
Chlorine (Cl): 35.45 g/mol
The following diagram illustrates the logical workflow for this calculation:
Data Presentation: MCE of Common Copper Fungicides
The table below summarizes the theoretical MCE for several common copper fungicide active ingredients.
| Copper Compound | Chemical Formula | Molecular Weight ( g/mol ) | Metallic Copper Equivalent (%) |
| Copper Hydroxide | Cu(OH)₂ | 97.57 | 65.13% |
| Copper Sulfate Pentahydrate | CuSO₄·5H₂O | 249.72 | 25.45% |
| Copper Oxychloride | Cu₂Cl(OH)₃ | 213.57 | 59.51% |
| Cuprous Oxide | Cu₂O | 143.10 | 88.82% |
Experimental Protocol: Determination of Metallic Copper Content by Flame Atomic Absorption Spectrometry (FAAS)
This protocol outlines a standard method for the quantitative determination of copper in fungicide formulations using Flame Atomic Absorption Spectrometry (FAAS). This technique is widely used due to its accuracy and consistency with established methods like those from AOAC.[7][8]
Principle
The fungicide sample is first digested using a mixture of strong acids to bring the copper into a soluble form. The resulting solution is then introduced into the flame of an atomic absorption spectrometer. The amount of light absorbed by the copper atoms at a specific wavelength (324.7 nm) is directly proportional to the concentration of copper in the sample.[7]
Materials and Reagents
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Copper Standard Solution (1000 mg/L)
-
Commercial Fungicide Samples
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes
-
Heating apparatus (e.g., hot plate)
-
Flame Atomic Absorption Spectrometer with a copper hollow cathode lamp
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of MCE.
Detailed Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard copper solutions with concentrations ranging from 1.0 to 5.0 mg/L by diluting the 1000 mg/L stock solution with deionized water.[7]
-
-
Sample Digestion:
-
Accurately weigh approximately 0.5 g of the fungicide sample into a 250 mL volumetric flask.[7]
-
Carefully add a mixture of concentrated sulfuric and nitric acid. A rapid digestion can be achieved in approximately 15 minutes with appropriate heating.[7][9]
-
After digestion is complete (the solution should be clear), allow the flask to cool to room temperature.
-
Dilute the digested sample to the mark with deionized water and mix thoroughly. Further dilutions may be necessary to bring the copper concentration within the linear range of the calibration curve.
-
-
FAAS Measurement:
-
Set up the Flame Atomic Absorption Spectrometer according to the manufacturer's instructions. Use an air-acetylene flame.[7]
-
Set the wavelength to 324.7 nm for copper analysis.[7]
-
Aspirate the standard solutions in ascending order of concentration to generate a calibration curve.
-
Aspirate the prepared sample solutions and record the absorbance readings.[7]
-
-
Calculation of MCE:
-
Determine the concentration of copper (in mg/L) in the sample solution from the calibration curve.
-
Calculate the percentage of metallic copper in the original fungicide sample using the following formula:
MCE (%) = (C x V x D) / (W x 10)
Where:
-
C = Concentration of copper from FAAS (mg/L)
-
V = Final volume of the diluted sample (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial fungicide sample (g)
-
Conclusion
The determination of the metallic copper equivalent is essential for the quality control and effective application of copper-based fungicides. While theoretical calculations provide a baseline understanding, experimental verification using methods such as FAAS is crucial for confirming the copper content in commercial formulations. The protocols and data presented herein offer a robust framework for researchers and scientists in the field of agricultural science and drug development.
References
- 1. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. epicgardening.com [epicgardening.com]
- 3. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 4. fungiresistance.com [fungiresistance.com]
- 5. Copper Hydroxide Vs Copper Oxychloride: Key Differences, Crop Fit and How to Choose the Right Copper Fungicide [allpesticides.com]
- 6. Copper pesticide - Wikipedia [en.wikipedia.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. [PDF] Determination of Copper-Based Fungicides by Flame Atomic Absorption Spectrometry Using Digestion Procedure with Sulfuric and Nitric Acid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Basic Copper Sulfate in Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic copper sulfate is a widely utilized inorganic compound with established fungicidal and bactericidal properties essential for managing a variety of plant diseases in agricultural settings. As a "fixed" copper fungicide, it provides a slow, sustained release of copper ions (Cu²⁺) onto plant surfaces. These ions are crucial for its protective action against pathogens. When in contact with fungal spores or bacterial cells, copper ions disrupt enzymatic functions, denature proteins, and interfere with key cellular processes, ultimately leading to cell death. This protective barrier must be established on the plant surface before the germination of fungal spores or the proliferation of bacteria, as this compound has limited to no post-infection activity. Its broad-spectrum efficacy and low risk of resistance development make it a valuable component in integrated pest management (IPM) programs.
These application notes and protocols are designed to provide a comprehensive guide for the effective and safe use of this compound in field trials, ensuring the generation of reliable and reproducible data.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from field trials evaluating the efficacy of this compound against specific plant diseases.
Table 1: Efficacy of Trithis compound Against Downy Mildew (Pseudoperonospora cubensis) on Cucumber
| Treatment (Application Rate/ha) | Mean Percent Disease Index (PDI) | Mean Yield (t/ha) |
| Untreated Control | 42.88% | - |
| Copper Hydroxide 53.8% DF (1500 ml) | 26.15% | - |
| Trithis compound 345g/L SC (2000 ml) | 20.74% | - |
| Trithis compound 345g/L SC (2500 ml) | 20.42% | - |
| Trithis compound 345g/L SC (3000 ml) | 19.67% | 16.41 |
| Trithis compound 345g/L SC (4000 ml) | 18.78% | 17.32 |
Data adapted from a two-season field trial. PDI and yield data represent the mean values observed.[1]
Table 2: Efficacy of this compound in Reducing Greasy Spot (Mycosphaerella citri) Induced Defoliation on Grapefruit
| Treatment (Application Rate/100 gal) | Year of Trial | Defoliation Reduction Significance |
| This compound (53% Cu) | 1979 | Significant at P = 0.001 |
| This compound (53% Cu) | 1980 | Significant at P = 0.001 |
| This compound (53% Cu) | 1983 (Test 1) | Significant |
| This compound (53% Cu) | 1983 (Test 2) | Significant at P = 0.001 |
Data synthesized from multiple field trials conducted between 1976 and 1983.[2]
Table 3: General Efficacy of this compound Against Key Grape Diseases
| Disease | Pathogen | Efficacy Rating |
| Downy Mildew | Plasmopara viticola | Good |
| Powdery Mildew | Erysiphe necator | Fair |
| Black Rot | Guignardia bidwellii | Poor |
| Phomopsis Cane and Leaf Spot | Phomopsis viticola | Poor |
Ratings are based on mid-Atlantic fungicide trial data.[3]
Experimental Protocols
Protocol 1: Field Trial for Efficacy of this compound Against Downy Mildew of Cucumber (Pseudoperonospora cubensis)
This protocol is a synthesized methodology based on established practices for fungicide field trials.
1. Objective: To evaluate the efficacy of different application rates of this compound in controlling downy mildew and its effect on the yield of cucumber.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: Minimum of three, with at least 12 degrees of freedom for error.
-
Plot Size: To be determined based on equipment width and field uniformity, ensuring a representative area for treatment and data collection.
-
Treatments:
-
Untreated Control.
-
This compound at various concentrations (e.g., 2000 ml/ha, 2500 ml/ha, 3000 ml/ha, 4000 ml/ha of a 345g/L SC formulation).
-
A standard registered fungicide for comparison (e.g., Copper Hydroxide).
-
3. Materials and Methods:
-
Test Substance: this compound (specify formulation, e.g., 98% active ingredient, 53% metallic copper equivalent).
-
Crop: A susceptible cucumber variety.
-
Application Equipment: Calibrated backpack sprayer or tractor-mounted sprayer with appropriate nozzles to ensure uniform coverage of foliage.
-
Application Timing: Prophylactic application before the onset of the disease, with subsequent applications at 7 to 10-day intervals, depending on disease pressure and weather conditions.
-
Spray Volume: Sufficient water volume to ensure thorough coverage of all plant surfaces (typically 100 or more gallons per acre for vegetable crops).
4. Data Collection:
-
Disease Assessment:
-
Record the incidence and severity of downy mildew at regular intervals (e.g., 7-10 days) after the first appearance of symptoms.
-
Use a standardized rating scale (e.g., 0-9 scale) to assess the percentage of leaf area affected.
-
Calculate the Percent Disease Index (PDI).
-
-
Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) after each application and record the severity.
-
Yield Data:
-
Harvest cucumber fruits from the central rows of each plot to minimize edge effects.
-
Record the total weight and number of marketable fruits per plot.
-
Calculate the yield in tonnes per hectare (t/ha).
-
5. Statistical Analysis:
-
Analyze the collected data (PDI, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Duncan's Multiple Range Test, Tukey's HSD) to determine significant differences between treatment means at a specified significance level (e.g., p ≤ 0.05).
Protocol 2: General Protocol for Bordeaux Mixture Preparation
Bordeaux mixture is a combination of copper sulfate, lime, and water, which "fixes" the copper to reduce phytotoxicity.
1. Materials:
-
Copper Sulfate (CuSO₄·5H₂O)
-
Hydrated Lime (Calcium Hydroxide - Ca(OH)₂)
-
Water
-
Two non-metallic containers (e.g., plastic buckets)
-
A larger non-metallic tank for final mixing
2. Procedure (for a 1% Bordeaux Mixture - 1:1:100 ratio):
-
Step 1: In one container, dissolve 1 kg of copper sulfate in 50 liters of water. To aid dissolution, the copper sulfate can be placed in a cloth bag and suspended in the water.
-
Step 2: In a separate container, make a paste of 1 kg of hydrated lime with a small amount of water, then slowly add the remaining 50 liters of water to create a lime suspension.
-
Step 3: While continuously stirring, slowly pour the copper sulfate solution into the lime suspension in the larger tank. Never pour the lime suspension into the copper sulfate solution.
-
Step 4: The resulting mixture is the 1% Bordeaux mixture, which should be used immediately as it deteriorates upon standing.
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including long-sleeved shirts, long pants, shoes with socks, chemical-resistant gloves, and eye protection when handling and applying this compound. Avoid inhaling dust or spray mist. Wash hands thoroughly after handling and before eating, drinking, or smoking. Do not apply directly to water or in a way that will cause drift to non-target areas.
Signaling Pathways and Experimental Workflows
Fungal Toxicity Pathway of Copper
Copper's fungicidal activity is primarily driven by its ability to induce oxidative stress within the fungal cell.
Caption: Copper toxicity pathway in a fungal cell.
Plant Response to Copper Application
Plants have sophisticated mechanisms to manage copper homeostasis, which can be influenced by the application of copper-based fungicides.
Caption: Plant cellular response to copper application.
Experimental Workflow for a Fungicide Field Trial
A logical workflow is critical for conducting a successful and valid field trial.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Fungicidal Efficacy of Basic Copper Sulfate
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing the fungicidal performance of basic copper sulfate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My this compound formulation is showing inconsistent results in efficacy trials. What could be the cause?
A1: Inconsistent efficacy can stem from several factors related to the formulation's physical properties and application. A primary reason for variability is the particle size distribution of the this compound.[1] Larger particles can be easily dislodged from plant surfaces by rain, while very small particles may not provide a lasting protective barrier.[1][2] Uneven particle size leads to non-uniform coverage and variable release of active copper ions (Cu²⁺).[2][3]
Another potential issue is the stability of your formulation. Over time, particles in a suspension can agglomerate, leading to a shift in the particle size distribution and reduced efficacy. Poor suspension stability can also result in clogged spray nozzles and uneven application.[3]
Finally, the pH of your spray solution can significantly impact the solubility of copper ions.[2] Acidic conditions increase solubility, which can enhance initial effectiveness but also shorten the residual activity and increase the risk of phytotoxicity.[2][4]
Q2: I'm observing phytotoxicity (damage to the host plant) in my experiments. How can I mitigate this?
A2: Phytotoxicity from copper-based fungicides is a common concern and is often related to an excessive concentration of free copper ions on the plant surface.[4] This can be influenced by several factors:
-
Formulation: Highly soluble forms of copper, like copper sulfate pentahydrate, have a greater potential for phytotoxicity than "fixed" coppers such as this compound.[4]
-
pH of the Spray Solution: As mentioned, acidic conditions increase the availability of copper ions, which can lead to plant damage.[2] Avoid tank-mixing this compound with acidifying agents like certain adjuvants (e.g., LI-700) or phosphorous acid fungicides unless you have verified their compatibility.[2][5]
-
Application Conditions: Applying copper fungicides under cool, slow-drying conditions can increase the risk of phytotoxicity.[5] It is advisable to spray during weather that allows for rapid drying on the foliage.[6]
-
Additives: The addition of lime (calcium hydroxide) to copper sulfate solutions, as in the traditional Bordeaux mixture, "fixes" the copper ions, reducing their solubility and the risk of phytotoxicity.[4][7]
Q3: My formulation appears to have poor adherence to leaf surfaces and is easily washed off. How can I improve this?
A3: Enhancing the adhesion and rainfastness of your this compound formulation is crucial for sustained efficacy. Several strategies can be employed:
-
Particle Size Optimization: Smaller particles generally adhere better to plant surfaces and are more resistant to wash-off.[2] Aiming for a median particle size in the range of 1 to 5 microns is often effective.[1]
-
Use of Adjuvants: Incorporating "sticker" adjuvants into your formulation can significantly improve its adherence to foliage. Agricultural petroleum spray oils can also act as spreaders and stickers.
-
Formulation Type: Liquid, granular, and dispersible formulations tend to dispense better in water and may have improved sticking properties compared to wettable powders.[2]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of action for this compound as a fungicide?
A4: The fungicidal activity of this compound is attributed to the release of copper ions (Cu²⁺).[8] These ions are non-selective and act on multiple sites within fungal cells.[2] The primary mechanism involves the denaturation of proteins and enzymes by binding to functional groups like sulfhydryl, carboxyl, and phosphate groups.[8] This disruption of essential cellular processes leads to cell damage, leakage, and ultimately, the death of the fungal spore or hyphae.[8] Copper fungicides are considered protectants, meaning they are effective against pathogens on the plant surface but do not have post-infection activity.[2]
Q5: How does particle size influence the efficacy of this compound?
A5: Particle size is a critical factor in the performance of copper fungicides.[2] Smaller particles offer several advantages:
-
Improved Coverage: For a given weight of the active ingredient, a smaller particle size results in a greater number of particles, leading to more uniform and complete coverage of the plant surface.[1][2]
-
Enhanced Adhesion: Smaller particles adhere more strongly to leaf surfaces and are less prone to being washed off by rain or irrigation.[2]
-
Sustained Ion Release: The increased surface area of smaller particles allows for a more controlled and sustained release of fungicidally active copper ions.[1]
Research suggests that an optimal median particle size is in the range of 1 to 5 microns.[1]
Q6: What role do adjuvants play in improving fungicidal efficacy?
A6: Adjuvants can significantly enhance the performance of this compound formulations in several ways:
-
Spreaders: These adjuvants reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy cuticle of leaves, thus improving coverage.
-
Stickers: Stickers increase the adhesion of the fungicide to the plant surface, improving its rainfastness.
-
Penetrants: Some adjuvants can enhance the penetration of the active ingredient into the plant tissue. However, with copper fungicides, this can increase the risk of phytotoxicity and should be approached with caution.[5]
-
pH Modifiers: Certain adjuvants can alter the pH of the spray solution, which can impact the solubility of copper ions.[2]
It is crucial to test the compatibility of any adjuvant with your this compound formulation to avoid negative interactions, such as increased phytotoxicity or reduced efficacy.[5]
Q7: Can the efficacy of this compound be improved by combining it with other fungicides?
A7: Yes, combining this compound with other fungicides can lead to synergistic effects and broaden the spectrum of disease control. A notable example is the combination with sulfur. Studies have shown that adding sulfur to copper-based fungicides can significantly improve the control of diseases like grapevine downy mildew, particularly on the fruit.[9][10] This synergistic effect may be due to the multi-site action of both fungicides, making it more difficult for pathogens to develop resistance.[9]
Data Presentation
Table 1: Comparison of Particle Size for Different Copper Fungicide Products
| Product | 90th Percentile Particle Size (microns) | Mean Particle Size (microns) |
| ChampION++ | < 3.2 | - |
| Nu-Cop® | 5.049 | - |
| Kocide® 3000 | 11.739 | 5.354 |
| Badge® X2 | 19.0 | - |
| Champ® Formula 2 Flowable | < 2.094 | 1.203 |
Data sourced from Nufarm product literature.[11]
Table 2: Effect of Sulfur Addition on the Efficacy of Copper Fungicide Against Grapevine Downy Mildew (Disease Severity %)
| Year | Treatment | Untreated Control | Copper Alone | Copper + Sulfur | Folpet (Synthetic Fungicide) |
| 2015 | Fruit | 73% | 42% | 20% | 1% |
| Leaf | 28% | 12% | - | 4% | |
| 2016 | Fruit | 100% | 37% | 25% | 3% |
| 2021 | Fruit | 93% | 64% | 25% | 1% |
| Leaf | 56% | 21% | - | 12% |
Data from a five-year study on the synergistic effects of copper and sulfur.[9][12]
Experimental Protocols
Protocol 1: Particle Size Analysis of this compound Formulations
Objective: To determine the particle size distribution of a this compound formulation using laser diffraction.
Materials:
-
This compound formulation
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Dispersant solution (e.g., deionized water with a suitable surfactant like Triton X-100)
-
Beaker
-
Magnetic stirrer or sonicator
Procedure:
-
Prepare a stock suspension of the this compound formulation in the dispersant solution. The concentration should be optimized for the specific instrument being used to achieve an appropriate obscuration level (typically 10-20%).
-
Ensure the sample is well-dispersed by using a magnetic stirrer or by sonicating the suspension for a defined period (e.g., 2-5 minutes) to break up any agglomerates.
-
Add the dispersed sample dropwise to the measurement cell of the laser diffraction analyzer, which is filled with the dispersant, until the target obscuration is reached.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the particle size distribution data, including the Dv10, Dv50 (median particle size), and Dv90 values.
-
Repeat the measurement at least three times to ensure reproducibility.
Protocol 2: In Vitro Fungicidal Efficacy Testing against Botrytis cinerea
Objective: To determine the in vitro fungicidal efficacy of a this compound formulation against Botrytis cinerea.
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
This compound formulation
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the this compound formulation in sterile distilled water.
-
Create a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm of metallic copper equivalent).
-
Incorporate the different concentrations of the fungicide into molten PDA before pouring it into sterile Petri dishes. A control plate with PDA and no fungicide should also be prepared.
-
From a 7-10 day old culture of Botrytis cinerea, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at 20-25°C in the dark for 5-7 days.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of growth inhibition for each concentration using the following formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the concentration.
Protocol 3: In Vivo Fungicidal Efficacy Testing on Grape Downy Mildew (Plasmopara viticola)
Objective: To evaluate the protective efficacy of a this compound formulation against downy mildew on grapevine seedlings.
Materials:
-
Grapevine seedlings (a susceptible variety, e.g., 'Malvasia di Candia')
-
This compound formulation
-
Handheld sprayer
-
Plasmopara viticola sporangia suspension
-
Growth chamber with controlled temperature, humidity, and light
-
Deionized water
Procedure:
-
Grow grapevine seedlings until they have 4-6 fully expanded leaves.
-
Prepare the this compound spray solution at the desired concentration. Include a negative control (water spray) and a positive control (a standard commercial fungicide).
-
Spray the seedlings with the respective treatments until the foliage is thoroughly covered but not to the point of runoff.
-
Allow the spray to dry completely on the leaves (approximately 24 hours).
-
Prepare a sporangial suspension of Plasmopara viticola (e.g., 1 x 10⁵ sporangia/mL) in cold, sterile distilled water.
-
Inoculate the treated and control plants by spraying the sporangial suspension onto the abaxial (lower) surface of the leaves.
-
Place the inoculated plants in a high-humidity environment (e.g., >95% relative humidity) in the dark for 24 hours to facilitate infection.
-
Transfer the plants to a growth chamber with conditions conducive to disease development (e.g., 20-25°C, 16-hour photoperiod, and high humidity).
-
After 7-10 days, assess the disease severity by visually estimating the percentage of leaf area covered with downy mildew symptoms (oily spots and sporulation) on each leaf.
-
Calculate the disease control efficacy for each treatment relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy testing.
Caption: Troubleshooting decision tree for poor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 3. adama.com [adama.com]
- 4. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 6. epicgardening.com [epicgardening.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 9. Sulfur — a potential additive to increase the efficacy of copper-based fungicides against grapevine downy mildew | OENO One [oeno-one.eu]
- 10. Sulphur improves the effect of copper against downy mildew | wein.plus Wine News [magazine.wein.plus]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. oeno-one.eu [oeno-one.eu]
optimizing the precipitation process for basic copper sulfate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the precipitation process for basic copper sulfate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the precipitation of this compound, presented in a question-and-answer format.
Q1: The final product is an amorphous or poorly crystalline powder instead of distinct crystals. What went wrong?
A1: The formation of amorphous precipitate is often due to excessively rapid precipitation. This can be caused by:
-
Too rapid addition of the precipitating agent: Add the alkaline solution (e.g., sodium hydroxide, ammonium hydroxide) slowly and at a controlled rate to the copper sulfate solution.
-
Inadequate temperature control: Higher temperatures can sometimes lead to faster, less controlled reactions. Ensure the reaction temperature is maintained within the optimal range for crystal growth.
-
Insufficient agitation: Proper mixing ensures uniform concentration and temperature throughout the reactor, which is crucial for controlled crystal growth.
Q2: The color of the precipitated this compound is inconsistent or has a greenish tint instead of the expected pale blue-green. Why is this happening?
A2: Color variations can indicate the presence of impurities or the formation of unintended copper compounds.
-
Impure Reactants: Ensure the copper sulfate and the precipitating agent are of high purity. Impurities like iron can lead to a brownish or greenish discoloration.[1]
-
Incorrect pH: The final pH of the reaction mixture is critical in determining the exact nature of the basic copper salt formed. A greenish tint might suggest the presence of other copper hydroxy-sulfate species. Carefully monitor and control the pH throughout the precipitation process.
-
Presence of Carbonates: If the water used is not deionized, dissolved carbon dioxide can lead to the co-precipitation of copper carbonate, which has a bluish-green color.[2]
Q3: The particle size of the this compound is too small and difficult to filter. How can I increase the particle size?
A3: Fine particles are often a result of high nucleation rates and slow crystal growth. To promote the formation of larger particles:
-
Slower Reactant Addition: A slower addition rate of the precipitating agent reduces the degree of supersaturation, favoring crystal growth over nucleation.
-
Aging the Precipitate: Allowing the precipitate to age in the mother liquor, often with gentle stirring and at a controlled temperature, can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.
-
Optimize Agitation: While some agitation is necessary, excessively high shear forces can lead to crystal breakage and the formation of smaller particles. The optimal agitation speed should be determined experimentally.
Q4: The yield of the this compound is lower than expected. What are the potential causes?
A4: Low yield can result from several factors:
-
Incomplete Precipitation: Check that the final pH is within the optimal range for the complete precipitation of the desired this compound species.
-
Losses during Washing: Excessive washing or the use of a wash solution in which the product has some solubility can lead to product loss.
-
Incorrect Stoichiometry: Ensure that the molar ratio of reactants is correct for the desired this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precipitation of trithis compound?
A1: For the synthesis of trithis compound, a reaction pH of approximately 5.0 is often targeted when using ammonium hydroxide as the precipitating agent.[3] However, the optimal pH can vary depending on the specific reactants and desired product characteristics.
Q2: How does temperature affect the precipitation process?
A2: Temperature influences both the solubility of the reactants and the kinetics of nucleation and crystal growth. While higher temperatures can increase the reaction rate, they may also lead to the formation of smaller, less-defined crystals if not properly controlled. Some protocols utilize elevated temperatures (e.g., 100-200 °C) in a sealed system to drive the reaction to completion over several hours.
Q3: What are common impurities in this compound and how can they be avoided?
A3: Common impurities can include other metal sulfates (like iron sulfate), unreacted starting materials, and other basic copper salts with different stoichiometries. To minimize impurities, use high-purity reactants and maintain precise control over reaction parameters such as pH, temperature, and reactant addition rates.[1]
Q4: What analytical techniques are recommended for characterizing the synthesized this compound?
A4: A combination of techniques is recommended for full characterization:
-
X-Ray Diffraction (XRD): To determine the crystalline phase and purity of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present (e.g., sulfate, hydroxyl).
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify the elemental composition and identify any metallic impurities.
Experimental Protocols
Protocol 1: Precipitation of Trithis compound
This protocol is adapted from a method for preparing trithis compound.[3]
Materials:
-
Copper sulfate (CuSO₄) solution (e.g., 40 g Cu/L, pH 1.0)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 13% NH₃)
-
Ammonium sulfate ((NH₄)₂SO₄) solution (e.g., 400 g/L)
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer
-
pH meter and controller
-
Peristaltic pumps for controlled addition of reactants
-
Filtration apparatus
-
Drying oven
Procedure:
-
Initialize the reactor vessel with a solution of ammonium sulfate.
-
Simultaneously add the acidic copper sulfate solution and the ammonium hydroxide solution to the reactor vessel at controlled flow rates.
-
Continuously monitor and control the pH of the reaction mixture, maintaining it at approximately 5.0 by adjusting the addition rate of the ammonium hydroxide solution.
-
The trithis compound will precipitate as a pale, blue-green solid.
-
Once the addition of reactants is complete, continue stirring for a designated aging period (e.g., 1-2 hours) to allow for crystal growth.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with deionized water to remove any soluble byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound based on a patented method.
Table 1: Reactant Concentrations and Ratios
| Parameter | Value | Reference |
| Copper Sulfate Solution Concentration | 0.05 - 0.10 mol/L | [4] |
| Urea Solution Concentration | 0.05 - 0.10 mol/L | [4] |
| Volume Ratio (Copper Sulfate : Urea) | 1 : 1 to 1 : 1.2 | [4] |
Table 2: Process Parameters
| Parameter | Value | Reference |
| Heating Temperature | 100 - 200 °C | [4] |
| Heating Time | 4 - 24 hours | [4] |
| Stirring Speed | 75 - 85 r/min | [4] |
| Washing Solid-Liquid Ratio | 1 : 1 to 1 : 2 | [4] |
| Number of Washes | 1 - 3 times | [4] |
Visualizations
This compound Precipitation Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Poor Crystallinity
Caption: Troubleshooting logic for poor product crystallinity.
References
Technical Support Center: Mitigating Phytotoxicity of Copper-Based Fungicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of copper-based fungicides on crops during experimental trials.
Troubleshooting Guide
This guide addresses common issues encountered during the application of copper-based fungicides and offers potential solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Leaf Spotting, Burning, or Necrosis | High concentration of free copper ions (Cu²⁺) on the leaf surface.[1][2][3] | - Verify Formulation: Ensure you are using a "fixed" copper formulation such as copper hydroxide, copper oxychloride, or basic copper sulfate, which release copper ions more slowly than soluble forms like copper sulfate pentahydrate.[3][4][5] - Check Spray Solution pH: Acidic conditions (low pH) increase the solubility of copper, leading to a higher concentration of free copper ions.[1][2][3][6] If the pH is low, consider using a buffering agent.[2] - Review Tank Mixes: Avoid tank-mixing copper fungicides with acidic compounds or certain adjuvants that can lower the pH of the spray solution.[1][6] - Assess Environmental Conditions: Slow drying conditions, such as cool and wet weather, prolong the presence of water on leaf surfaces, allowing for greater release of copper ions.[2][3] Apply during periods that allow for rapid drying.[1] |
| Fruit Russeting or Marking | Copper application during sensitive fruit development stages.[1] | - Timing of Application: For sensitive crops like some pear and cherry varieties, avoid copper applications during and immediately after bloom.[1] Applications should be made either before bloom or after harvest to prevent fruit marking.[1] - Drying Conditions: Ensure good, fast-drying conditions after application to minimize the risk of fruit russeting.[1] |
| Stunted Growth or Reduced Vigor | Copper accumulation in the soil leading to root damage.[7][8] | - Monitor Soil Copper Levels: Regularly test soil to monitor copper accumulation, especially in sandy soils where copper is more mobile.[9][10] Soil with high organic matter and clay content can bind copper, making it less available to plants.[1][9] - Crop Rotation: Implement crop rotation to avoid repeated annual applications of copper to the same field.[10] - Use Low-Use-Rate Products: Opt for formulations with a lower metallic copper equivalent (MCE) to reduce copper loading in the soil.[7] |
| Poor Disease Control Despite Application | - Improper Timing: Copper fungicides are protectants and must be applied before disease onset.[3][6][10] - Inadequate Coverage: Poor spray coverage will result in unprotected areas on the plant.[6] - Wash-off: Rainfall or overhead irrigation can wash the copper fungicide off the plant surfaces.[1][10] - Copper Resistance: Some bacterial pathogens have developed resistance to copper.[1] | - Preventative Application: Apply copper fungicides before conditions are favorable for disease development.[6][10] - Improve Application Technique: Use appropriate spray volumes and nozzles to ensure thorough coverage of all plant surfaces. The addition of a spreader adjuvant may improve coverage.[1] - Use Stickers: Consider adding a sticker adjuvant to the tank mix to improve rainfastness.[1][6] - Alternate Fungicides: Rotate copper fungicides with other types of fungicides to manage resistance.[11] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of copper phytotoxicity in plants?
Copper phytotoxicity occurs when an excess of free copper ions (Cu²⁺) penetrates plant tissues.[2] Copper ions are non-selective and can denature proteins and enzymes, disrupting cellular function in both pathogens and the host plant.[3][5][6] This leads to symptoms such as leaf spotting, necrosis, and stunting.
2. How do different copper formulations affect phytotoxicity?
Copper formulations vary in their solubility and the rate at which they release copper ions.
-
High Solubility Formulations: Copper sulfate pentahydrate is highly soluble and releases a large amount of copper ions quickly, increasing the risk of phytotoxicity.[1][4]
-
"Fixed" Copper Formulations: These are less soluble and include copper hydroxide, copper oxychloride, and this compound.[3][4] They release copper ions slowly as the plant surface becomes wet, providing a protective barrier with a lower risk of plant injury.[3]
3. What is Metallic Copper Equivalent (MCE) and how does it relate to phytotoxicity?
The Metallic Copper Equivalent (MCE) indicates the amount of active copper in a fungicide formulation.[6] While a higher MCE can indicate a greater potential for phytotoxicity, the formulation and particle size are also critical factors.[4] Newer formulations aim for high efficacy with a lower MCE.[6]
4. How can adjuvants be used to reduce phytotoxicity?
-
Buffers: Can be used to raise the pH of the spray solution, reducing the solubility of copper and the concentration of free copper ions.[2]
-
Stickers: Help the copper fungicide adhere to the plant surface, improving its persistence and reducing the amount needed over time.[1][6]
-
Spreaders: Improve the coverage of the fungicide on the leaf surface, which can allow for lower application rates.[1]
It is crucial to read the product label, as some adjuvants can increase phytotoxicity.[6]
5. What environmental factors influence copper phytotoxicity?
-
Moisture: Water from rain, dew, or irrigation is necessary to release copper ions from the fungicide deposit on the leaf surface.[2][6]
-
Temperature: Slow drying conditions, often associated with cool temperatures, can increase the risk of phytotoxicity.[3]
-
pH: Acidic conditions, including acid rain, can increase copper solubility and the potential for plant injury.[1][3]
6. Are all plant species equally sensitive to copper fungicides?
No, some plant species are more sensitive to copper than others. For example, crucifers, lettuce, and strawberries are known to be sensitive to copper.[2] It is important to consult the product label for information on crop sensitivity.
Quantitative Data Summary
Table 1: Comparison of Copper Fungicide Formulations
| Copper Formulation | Solubility | Phytotoxicity Risk | Persistence | Notes |
| Copper Sulfate Pentahydrate | High | High | Low (washes off easily) | Often mixed with lime (Bordeaux mixture) to "fix" the copper and reduce phytotoxicity.[1][4] |
| Copper Hydroxide | Low | Moderate | Moderate | A common "fixed" copper formulation.[1][6] |
| Copper Oxychloride | Low | Low to Moderate | High | A "fixed" copper with a slower release of copper ions.[2] |
| This compound | Low | Low to Moderate | High | A "fixed" copper formulation.[1] |
| Cuprous Oxide | Low | Low to Moderate | High | Another "fixed" copper formulation.[1] |
Experimental Protocols
Protocol 1: Evaluating the Effect of pH on Copper Fungicide Phytotoxicity
-
Objective: To determine the impact of spray solution pH on the phytotoxicity of a copper hydroxide fungicide on a model plant species (e.g., tomato).
-
Materials:
-
Copper hydroxide fungicide
-
Tomato plants (e.g., 'Moneymaker') at the 4-6 true leaf stage
-
Deionized water
-
pH meter
-
Phosphoric acid and potassium hydroxide solutions for pH adjustment
-
Handheld sprayer
-
Growth chamber with controlled temperature, humidity, and light
-
-
Methodology:
-
Prepare a stock solution of the copper hydroxide fungicide in deionized water according to the manufacturer's recommended rate.
-
Divide the stock solution into three aliquots. Adjust the pH of the aliquots to 5.0, 7.0, and 9.0 using phosphoric acid or potassium hydroxide.
-
Randomly assign tomato plants to the three pH treatment groups and a control group (sprayed with deionized water only).
-
Spray the plants to the point of runoff with their respective solutions.
-
Place the plants in a growth chamber with high humidity for 24 hours to simulate slow drying conditions, then return to optimal growing conditions.
-
Observe the plants daily for 7 days, recording the incidence and severity of phytotoxicity symptoms (leaf spotting, necrosis, stunting) using a predefined rating scale.
-
-
Data Analysis: Analyze the phytotoxicity ratings using an appropriate statistical test (e.g., ANOVA) to determine if there are significant differences between the pH treatments.
Visualizations
Caption: Factors influencing copper fungicide phytotoxicity on crops.
Caption: Experimental workflow for assessing pH effects on phytotoxicity.
Caption: Logical relationships of factors influencing phytotoxicity risk.
References
- 1. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Minimizing Injury from Copper Fungicides | Cornell Vegetables [vegetables.cornell.edu]
- 3. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 4. Copper formulations for fruit crops - Fruit & Nuts [canr.msu.edu]
- 5. shaponline.org [shaponline.org]
- 6. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 7. growingproduce.com [growingproduce.com]
- 8. Copper fungicides in organic growing: environmental issues + alternatives [ecofriendlyhomestead.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. FS1315: Best Management Practices for Copper Fungicide Use (Rutgers NJAES) [njaes.rutgers.edu]
- 11. growcycle.com [growcycle.com]
factors influencing the release of copper ions from basic copper sulfate
Technical Support Center: Basic Copper Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities, with a focus on the factors influencing the release of copper ions (Cu²⁺).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from copper(II) sulfate pentahydrate?
A1: this compound, often represented by the formula Cu₄(OH)₆SO₄, is a copper salt characterized by its general insolubility in water but solubility in acids.[1] In contrast, copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is highly soluble in water.[2][3][4] This difference in solubility is the primary distinction and dictates its application and the methods required to achieve controlled copper ion release.
Q2: What are the main factors that control the release of copper ions from this compound?
A2: The primary factors influencing the dissolution of this compound and the subsequent release of copper ions are:
-
pH: As a salt of a weak base and strong acid, its solubility is highly dependent on pH.
-
Temperature: Temperature affects the dissolution kinetics and the solubility limit of the dissolved species.[5][6][7]
-
Complexing Agents: Ligands and chelators can form soluble complexes with copper ions, significantly increasing the rate of dissolution.[8][9][10]
-
Particle Size and Surface Area: The rate of a solid-liquid reaction is influenced by the available surface area for the reaction to occur.
-
Agitation: The degree of mixing affects the diffusion of reactants and products at the solid-liquid interface.[11][12]
Q3: How does pH specifically affect the release of copper ions?
A3: pH is a critical factor. The solubility of copper compounds is significantly influenced by the pH of the medium.[13][14] In acidic conditions (lower pH), the excess hydrogen ions (H⁺) react with the hydroxide (OH⁻) groups in the this compound structure, promoting its dissolution and the release of Cu²⁺ ions into the solution.[1][15] Conversely, in neutral to alkaline conditions (pH > 7), this compound is largely insoluble.[1][14] In some systems, copper exists as a soluble ammonia-copper complex between pH 7 and 11.[16]
Q4: What is the role of complexing agents in the dissolution process?
A4: Complexing agents, such as amino acids, EDTA, and ammonia, can dramatically enhance the dissolution of this compound.[10][17] These molecules bind to the released Cu²⁺ ions, forming stable, soluble copper complexes.[8][18][19] This binding action effectively removes free Cu²⁺ ions from the solution, shifting the dissolution equilibrium towards further breakdown of the solid this compound to release more ions. This is a key mechanism for controlling copper bioavailability in various formulations.
Troubleshooting Guide
Issue: My copper ion release is slower than expected.
-
Possible Cause 1: Incorrect pH. The pH of your medium may be too high (neutral or alkaline), limiting the dissolution of this compound.
-
Solution: Verify the pH of your solution using a calibrated pH meter. If necessary, adjust the pH downwards into an acidic range using a suitable acid (e.g., sulfuric acid) that does not introduce interfering ions.
-
-
Possible Cause 2: Insufficient Agitation. A lack of adequate mixing can lead to the formation of a saturated layer of solution around the solid particles, preventing further dissolution.
-
Solution: Increase the stirring speed or use a more effective agitation method (e.g., a shaker bath) to ensure the solid particles are well-suspended and the solution is homogeneous.[11]
-
-
Possible Cause 3: Particle Size. The this compound particles may be too large, resulting in a low surface area-to-volume ratio.
-
Solution: If possible, use a grade of this compound with a smaller particle size or consider milling the material to increase its surface area.
-
Issue: I am observing inconsistent and non-reproducible results between experiments.
-
Possible Cause 1: Temperature Fluctuations. The solubility of copper salts increases with temperature.[7] Inconsistent temperature control will lead to variable dissolution rates.
-
Solution: Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout the experiment.
-
-
Possible Cause 2: Inconsistent Starting Material. Different batches of this compound may have variations in particle size, crystallinity, or purity.
-
Solution: Characterize your starting material for each new batch. Whenever possible, use material from a single, well-mixed batch for a complete set of comparative experiments.
-
-
Possible Cause 3: Contamination. Impurities in your solvent or reagents, such as those from tap water, can interfere with the dissolution process or the analytical measurement.[15]
-
Solution: Use high-purity deionized or distilled water and analytical grade reagents for all experiments. Ensure all glassware is scrupulously cleaned.
-
Issue: The measured concentration of copper ions is decreasing over time.
-
Possible Cause: Precipitation. Changes in the solution chemistry during the experiment (e.g., an unintended increase in pH or reaction with other components) could be causing the dissolved copper ions to precipitate out of the solution as a different, less soluble species.
-
Solution: Monitor the pH of your solution throughout the experiment. Analyze the precipitate to identify its composition. Ensure all components of your medium are compatible and do not form insoluble complexes with copper under your experimental conditions.
-
Data Presentation: Quantitative Factors
The following tables summarize quantitative data on the key factors affecting copper ion release.
Table 1: Effect of pH on the Solubility of Copper Sources This table illustrates the critical role of pH on the dissolution of copper compounds. Note the complete dissolution at low pH and non-solubility at pH 6.8 for dicopper chloride trihydroxide (a basic copper salt).
| pH of Buffer | Copper Source | Incubation Time | % Copper Solubility |
| 2.0 | Dicopper Chloride Trihydroxide (dCCTH) | 3 hours | >95% |
| 3.0 | Dicopper Chloride Trihydroxide (dCCTH) | 2 hours | >95% |
| 4.8 | Dicopper Chloride Trihydroxide (dCCTH) | 4 hours | <3% |
| 6.8 | Dicopper Chloride Trihydroxide (dCCTH) | 4 hours | Not Detected |
| 2.0 - 4.8 | Copper Sulfate (CuSO₄) | 15 minutes | ~100% |
| 6.8 | Copper Sulfate (CuSO₄) | >15 minutes | Soluble |
| (Data synthesized from reference[13]) |
Table 2: Influence of Temperature on the Solubility of Copper(II) Sulfate Pentahydrate in Water This data for the more soluble copper sulfate pentahydrate demonstrates the general principle that solubility increases with temperature.
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 23.1 |
| 10 | 27.5 |
| 20 | 32.0 |
| 30 | 37.8 |
| 40 | 44.6 |
| 60 | 61.8 |
| 80 | 83.8 |
| 100 | 114.0 |
| (Data sourced from reference[3]) |
Experimental Protocols
Protocol 1: General Method for Measuring Copper Ion Release Kinetics
This protocol describes a standardized method to measure the rate of copper ion release from this compound under controlled conditions.
-
Materials:
-
This compound powder
-
Dissolution medium (e.g., buffered solution at a specific pH)
-
Temperature-controlled shaker or water bath
-
Reaction vessel (e.g., Schott bottle or beaker)[11]
-
Syringe filters (e.g., 0.22 µm) to separate solid particles from the solution
-
Analytical equipment for copper quantification (e.g., AAS, ICP-MS, or UV-Vis Spectrophotometer)
-
-
Procedure:
-
Pre-heat the dissolution medium to the desired experimental temperature (e.g., 37 °C).
-
Accurately weigh a specified amount of this compound (e.g., to achieve a final concentration of 1 g/L).
-
Add the this compound to the pre-heated medium in the reaction vessel. This is time zero (t=0).
-
Immediately begin agitation at a constant, specified rate (e.g., 200 RPM) to ensure the particles are suspended.[11]
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample aliquot (e.g., 1 mL) from the suspension.
-
Immediately filter the aliquot using a syringe filter to remove all undissolved solid particles. This step is critical to quench the dissolution process in the collected sample.
-
Store the filtrate for subsequent analysis. If necessary, dilute the sample with an appropriate blank solution to fall within the linear range of the analytical instrument.
-
Quantify the concentration of copper ions in each filtered sample using a validated analytical method (see Protocols 2 and 3).
-
Plot the concentration of dissolved copper versus time to determine the release kinetics.
-
Protocol 2: Quantification of Aqueous Copper Ions by Complexometric Titration
This method is a classic, cost-effective technique for determining copper concentration in the absence of other interfering metal ions.[18]
-
Materials:
-
Filtered copper ion solution (from Protocol 1)
-
Standardized EDTA solution (e.g., 0.01 M)
-
Murexide indicator
-
Ammonia buffer solution (to adjust pH)
-
Burette, beaker, and magnetic stirrer
-
-
Procedure:
-
Pipette a precise volume of the filtered copper solution into a clean beaker.
-
Dilute with deionized water if necessary.[18]
-
Add the ammonia buffer to adjust the pH to the optimal range for the indicator and EDTA complexation (typically pH ~10).
-
Add a small amount of murexide indicator. The solution should turn a yellow or green color as the indicator complexes with the copper ions.[18]
-
Titrate the solution with the standardized EDTA solution while stirring continuously.
-
The endpoint is reached when the solution color changes sharply to a distinct purplish-blue.[18] This indicates that all copper ions have been complexed by the EDTA, releasing the free indicator into the solution.
-
Record the volume of EDTA used.
-
Calculate the concentration of Cu²⁺ in the sample based on the stoichiometry of the Cu²⁺-EDTA reaction (1:1 molar ratio).[18]
-
Visualizations: Workflows and Logical Diagrams
The following diagrams illustrate key experimental workflows and relationships.
References
- 1. This compound (1333-22-8) for sale [vulcanchem.com]
- 2. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 3. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. allen.in [allen.in]
- 7. brainly.in [brainly.in]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Phenomenon of Copper Ions Release from Copper-Modified TFC Membranes: A Mathematical and Experimental Methodology Using Shrinking Core Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Solubility of Copper(II) Sulfate and Dicopper Chloride Trihydroxide for Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. electrochemistry - Does increasing concentration of copper sulfate decrease or increase its conductivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ulm.edu [ulm.edu]
- 19. ulm.edu [ulm.edu]
Technical Support Center: Enhancing the Rainfastness of Basic Copper Sulfate Formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the rainfastness of basic copper sulfate fungicide formulations. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in laboratory and field applications.
Frequently Asked Questions (FAQs)
Q1: What is "rainfastness" and why is it critical for this compound?
A1: Rainfastness is the ability of a pesticide, such as a this compound fungicide, to remain effective after rainfall or irrigation.[1][2][3] Since this compound is a contact fungicide, it works by forming a protective barrier on the plant surface.[1] If this barrier is washed off by rain, the plant is left unprotected against fungal and bacterial pathogens, necessitating reapplication and increasing costs and environmental load.
Q2: What are the key factors that influence the rainfastness of a copper sulfate formulation?
A2: Several factors determine how well a copper sulfate deposit withstands rain:
-
Formulation Type: The physical form of the product (e.g., wettable powder, suspension concentrate) significantly impacts its adherence. Suspension concentrates (SC) often exhibit better rainfastness than wettable powders (WP) due to smaller particle sizes and the inclusion of proprietary adjuvants.[4]
-
Adjuvants: The addition of adjuvants, particularly "stickers," can dramatically improve rainfastness by enhancing the adhesion of copper particles to the leaf surface.
-
Drying Time: The formulation must dry completely on the plant surface to become rainfast. The time required can range from a few hours to a full day, depending on the product and environmental conditions.[1][5]
-
Rainfall Characteristics: The intensity and duration of rainfall are crucial. A short, intense downpour can be more detrimental than a slow, gentle drizzle over several hours.[6] A general rule of thumb is that 1 inch (2.5 cm) of rain can remove about 50% of a protectant fungicide's residue.[5][6]
-
Plant Surface: The type of leaf surface (e.g., waxy vs. hairy) can affect how well the spray droplets are retained.
Q3: What type of adjuvant is most effective for improving the rainfastness of this compound?
A3: "Sticker" adjuvants are specifically designed to improve adhesion and resistance to rain wash-off.[7] These are broadly categorized into two main types:
-
Latex-based polymers (e.g., organosilicone/latex blends): These form a protective film over the copper deposit as they dry, offering excellent rain protection.
-
Terpene-based polymers (e.g., Nu-Film products): These natural polymers derived from pine resin also form a film, which is set by exposure to sunlight.[7]
Studies have shown that organosilicone/latex sticker adjuvants can provide superior rainfastness compared to terpene-based stickers, especially on hard-to-wet foliage.[2][8]
Q4: How does the formulation type (e.g., Suspension Concentrate vs. Wettable Powder) affect rainfastness?
A4: Suspension Concentrate (SC) formulations generally offer better rainfastness than Wettable Powder (WP) formulations.[4] This is attributed to the smaller and more uniform particle size in SCs, which allows for better adhesion to the plant surface. Additionally, SC formulations often contain built-in adjuvants that improve spreading and sticking properties. Research has shown that after simulated rainfall, the percentage of copper retained on leaves from SC formulations can be significantly higher (>80%) compared to other formulation types.[4]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Poor disease control after a recent rainfall, despite application of copper sulfate. | 1. Insufficient Drying Time: The product was not fully dry before the rain occurred. 2. Heavy/Intense Rainfall: Rainfall exceeded the retention capacity of the formulation (e.g., more than 2 inches).[6] 3. Inadequate Adjuvant: No sticker adjuvant was used, or an inappropriate type/rate was applied. | 1. Check Drying Time: Always allow for the manufacturer's recommended drying period, typically several hours. If rain is imminent, consider delaying the application.[1] 2. Monitor Rainfall: If more than 2 inches of rain have fallen, reapplication is likely necessary. For 1-2 inches of rain, consider shortening the interval before the next scheduled spray.[5] 3. Incorporate a Sticker Adjuvant: Add a high-quality sticker adjuvant, such as a latex-based polymer, to the tank mix. Always follow label instructions for the correct rate. |
| Inconsistent results in rainfastness experiments. | 1. Variable Rainfall Simulation: The intensity, droplet size, or duration of the simulated rain is not consistent across replicates. 2. Inconsistent Application: Spray volume, pressure, or nozzle type varies between treatments, leading to different initial deposits. 3. Contaminated Glassware/Surfaces: Residual detergents or other chemicals on lab equipment or plant surfaces can alter the surface tension and adhesion of the spray. | 1. Standardize Rainfall Simulation: Use a calibrated rainfall simulator that produces consistent droplet sizes and intensity.[8] Ensure all samples receive the same amount and intensity of "rain." 2. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver a consistent volume and droplet size. Use the same nozzle type and pressure for all applications.[9] 3. Thoroughly Clean Equipment: Use appropriate cleaning procedures for all glassware and equipment. Ensure plant surfaces are clean and representative of field conditions. |
| Phytotoxicity (plant damage) observed after tank-mixing this compound with an adjuvant. | 1. Use of a Penetrant Adjuvant: Some adjuvants, like certain crop oils or methylated seed oils, are designed to penetrate the leaf cuticle. These can carry an excessive amount of copper ions into the plant tissue, causing damage.[7] 2. Incorrect Mixing Order: Improper tank mixing can lead to compatibility issues and uneven application. | 1. Use a Sticker, Not a Penetrant: For rainfastness of contact fungicides like copper, a sticker adjuvant that holds the product on the surface is required. Avoid aggressive penetrants unless specifically recommended by the manufacturer.[7] 2. Follow Proper Mixing Order: Fill the tank with half the required water, begin agitation, add the copper sulfate formulation, and then add the adjuvant before filling the remaining water. |
Data Presentation
The selection of an appropriate sticker adjuvant is crucial for maximizing the rainfastness of a fungicide. The following tables summarize data from a study comparing the performance of different adjuvant types on fungicide retention after a simulated heavy rain event.
Table 1: Effect of Adjuvant Type on Fungicide Retention on Hard-to-Wet Foliage (Cabbage)
| Adjuvant Type | Adjuvant Product | Use Rate (% v/v) | Fungicide Deposit Retained After 4mm Rain (%) |
|---|---|---|---|
| Organosilicone / Latex | Bond® Xtra | 0.05 | 73 |
| Bond® Xtra | 0.10 | 86 | |
| Du-Wett® Rainmaster | 0.05 | 83 | |
| Terpene Polymer | FilmStar™ | 0.10 | 44 |
| Nu-Film-17® | 0.10 | 36 |
Data adapted from a study by Gaskin and Steele. The study used tolyfluanid, a protectant fungicide, demonstrating the principles applicable to this compound.
Table 2: Comparison of Copper Retention by Formulation Type on Citrus Seedlings
| Copper Formulation | Copper Retention After 20mm Simulated Rain (%) |
|---|---|
| Suspension Concentrate (SC) | > 80% |
| Wettable Powder (WP) | < 70% (Varies by product) |
Data synthesized from studies indicating superior performance of SC formulations.[4]
Experimental Protocols
Methodology for Evaluating Formulation Rainfastness
This protocol describes a general laboratory procedure for quantifying the rainfastness of a this compound formulation using a rainfall simulator.
1. Objective: To determine the percentage of active ingredient (elemental copper) that remains on a leaf surface after a simulated rainfall event of a specified intensity and duration.
2. Materials:
-
Potted plants (e.g., soybean, citrus) grown to a consistent leaf stage.
-
This compound formulation to be tested.
-
Selected adjuvants (if applicable).
-
Laboratory track sprayer with calibrated nozzles.
-
Rainfall simulator capable of producing consistent droplet sizes and intensities (e.g., 20 mm/hour).[2][8]
-
Leaf disk punch or scissors.
-
Vials for sample collection.
-
Reagents for copper analysis (e.g., nitric acid for digestion).
-
Analytical instrument for copper quantification (e.g., Atomic Absorption Spectrometer or ICP-MS).
3. Procedure:
-
Pre-treatment Sample: From a set of untreated plants, collect a minimum of 10 leaf disks to serve as a baseline control for background copper levels.
-
Fungicide Application:
-
Prepare the spray solution of the this compound formulation according to the desired concentration. If testing adjuvants, prepare tank mixes as per label instructions.
-
Arrange potted plants on the track sprayer. Place water-sensitive paper or petri dishes among the plants to confirm spray coverage.
-
Apply the formulation using the calibrated sprayer at a consistent speed and pressure to ensure uniform deposition.
-
-
Drying Period: Allow the treated plants to air-dry completely under controlled conditions (e.g., laboratory bench for 4-6 hours). Avoid direct sunlight or high heat.
-
Initial Deposit (Pre-Rain) Sample: Once dry, collect leaf disks from a subset of the treated plants (the "0 mm rain" control). This sample represents the initial 100% deposit.
-
Rainfall Simulation:
-
Place the remaining treated plants in the rainfall simulator.
-
Expose the plants to a standardized, simulated rainfall event (e.g., 20 mm of rain over a 1-hour period).[4]
-
-
Post-Rain Sample Collection: After the rainfall event, allow the plants to air-dry completely. Once dry, collect leaf disks from these plants.
-
Sample Analysis:
-
Place the collected leaf disks (pre-rain and post-rain) into separate, labeled vials.
-
Digest the leaf tissue to extract the copper using an appropriate acid digestion method.
-
Analyze the copper content in each sample using AAS or ICP-MS.
-
-
Data Calculation:
-
Subtract the background copper level (from untreated leaves) from all treated samples.
-
Calculate the average amount of copper per unit area (e.g., µg/cm²) for both the pre-rain and post-rain samples.
-
Determine the percentage of rainfastness using the formula: % Rainfastness = (µg Cu/cm² post-rain / µg Cu/cm² pre-rain) * 100
-
Visualizations
References
- 1. Fungicide Applications During Rainy Weather | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 2. pcfruit.be [pcfruit.be]
- 3. journals.flvc.org [journals.flvc.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Rainfastness of Insecticides and Fungicides on Fruit – Sprayers 101 [sprayers101.com]
- 6. onfruit.ca [onfruit.ca]
- 7. canr.msu.edu [canr.msu.edu]
- 8. Rainfastness Studies | Foliar Wash-Off | Eurofins Agroscience Services - Eurofins Scientific [eurofins.com]
- 9. Precalibration – Pesticide Environmental Stewardship [pesticidestewardship.org]
Technical Support Center: Troubleshooting Dispersion Issues with Basic Copper Sulfate Powders
Welcome to the technical support center for basic copper sulfate dispersion. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound powders. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and consistent dispersions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter when working with this compound dispersions.
Q1: My this compound dispersion appears cloudy and settles out quickly. What is causing this?
A1: Rapid sedimentation and a cloudy appearance are classic signs of poor dispersion, which can be attributed to several factors:
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Particle Agglomeration: this compound particles have a natural tendency to clump together (agglomerate) in a liquid medium due to attractive forces between them.
-
Poor Wettability: The powder may not be adequately wetted by the liquid, leading to clumps and entrapped air.
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Inadequate Dispersion Energy: Insufficient energy during mixing may fail to break down the initial agglomerates present in the dry powder.
-
Unfavorable Suspension Chemistry: The pH and ionic strength of your liquid medium can significantly impact the stability of the dispersion.
Q2: I'm observing large aggregates in my suspension, even after vigorous mixing. How can I break them down?
A2: To effectively break down agglomerates, a combination of mechanical energy and chemical stabilization is often necessary.
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High-Energy Dispersion Methods: Simple stirring or shaking is often insufficient. High-energy methods like ultrasonication are recommended to break down agglomerates into smaller particles.
-
Use of Dispersing Agents: Dispersing agents, or dispersants, are crucial for preventing particles from re-agglomerating after they have been separated.
Q3: What type of dispersing agent should I use for this compound, and at what concentration?
A3: The choice of dispersant depends on the desired stabilization mechanism. For inorganic particles like this compound, both electrostatic and steric stabilization can be effective.
-
Electrostatic Stabilization: This involves using a dispersant that adsorbs onto the particle surface and imparts an electrical charge. This causes the particles to repel each other. For this to be effective, the pH of the suspension must be controlled.
-
Steric Stabilization: This involves using long-chain polymers that adsorb to the particle surface and create a physical barrier, preventing the particles from getting close enough to agglomerate.
Recommended Dispersants: For copper compounds, polymeric dispersants are often effective. Some options to consider include:
-
Polyacrylic acid (PAA) and its salts (e.g., sodium polyacrylate): These are commonly used for inorganic powders and provide electrostatic stabilization.[1]
-
Polyvinylpyrrolidone (PVP): This is a non-ionic polymer that can provide steric stabilization.[2][3]
Determining Optimal Concentration: The ideal dispersant concentration depends on the particle size and surface area of your this compound powder. A "ladder study" is the best way to determine the optimal concentration. This involves preparing a series of dispersions with varying dispersant concentrations and measuring a key property like viscosity or particle size. The optimal concentration is typically at the point where the viscosity is at a minimum. As a general starting point for polymeric dispersants, a concentration of 2-2.5 mg of active dispersant per square meter of pigment surface area can be used.[4]
Q4: How does pH affect the stability of my this compound dispersion?
A4: The pH of your suspension is a critical factor, especially when relying on electrostatic stabilization. The surface of this compound particles will have a certain charge depending on the pH of the surrounding liquid.
-
Away from the IEP: To achieve good electrostatic stability, the pH of the suspension should be adjusted to be at least 2 pH units away from the IEP. For copper compounds, a more negative zeta potential is generally observed as the pH increases, suggesting better stability in neutral to alkaline conditions.[6]
Q5: My dispersion looks good initially but becomes unstable over time. What can I do to improve long-term stability?
A5: Long-term stability is achieved by ensuring that the repulsive forces between particles remain dominant over the attractive forces.
-
Optimize Dispersant Concentration: Ensure you are using the optimal concentration of a suitable dispersant, as determined by a ladder study.
-
Control pH: Maintain the pH of the suspension in a range that ensures a high surface charge on the particles (i.e., far from the IEP).
-
Minimize Temperature Fluctuations: Changes in temperature can affect the solubility of the dispersant and the stability of the dispersion. Store your dispersion at a constant temperature.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common dispersion issues with this compound powders.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the dispersion of this compound.
| Parameter | Recommended Value/Range | Notes |
| Dispersant Concentration | ||
| Polymeric Dispersants (General) | 2 - 2.5 mg/m² of particle surface area | Starting point for optimization.[4] |
| pH for Electrostatic Stabilization | ||
| General Guideline | > pH 6 or < pH 2 | To be sufficiently far from the isoelectric point of copper (around pH 4).[5] |
| Zeta Potential for Stability | ||
| General Guideline | > +30 mV or < -30 mV | Indicates good electrostatic repulsion between particles. |
| Sonication Energy | ||
| General Guideline | 155 J/mL | A starting point for optimization; the optimal energy is material-specific.[7] |
Key Experimental Protocols
This section provides detailed methodologies for preparing and characterizing this compound dispersions.
Protocol 1: Preparation of a Stable this compound Dispersion
Objective: To prepare a stable aqueous dispersion of this compound powder using ultrasonication and a dispersing agent.
Materials:
-
This compound powder
-
Deionized (DI) water
-
Dispersing agent (e.g., Polyvinylpyrrolidone - PVP)
-
Beakers
-
Magnetic stirrer and stir bar
-
Probe sonicator
Procedure:
-
Prepare the Dispersant Solution:
-
Weigh the desired amount of dispersing agent and dissolve it in a known volume of DI water. For a starting point, a 1% w/v PVP solution can be used.[2]
-
-
Pre-wet the Powder:
-
Weigh the desired amount of this compound powder.
-
Slowly add a small amount of the dispersant solution to the powder to form a paste. Mix thoroughly with a spatula to ensure all the powder is wetted.
-
-
Initial Mixing:
-
Gradually add the remaining dispersant solution to the paste while stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to create a homogeneous slurry.
-
-
Ultrasonication:
-
Place the beaker containing the slurry in an ice bath to prevent overheating during sonication.
-
Insert the probe of the sonicator into the slurry, ensuring the tip is submerged but not touching the bottom or sides of the beaker.
-
Sonicate the suspension in pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total sonication time of 10-15 minutes. The power should be adjusted based on the volume of the suspension, aiming for an initial energy input of around 155 J/mL.[7]
-
-
Final Dispersion:
-
After sonication, visually inspect the dispersion for any visible agglomerates.
-
The dispersion is now ready for characterization or experimental use.
-
Protocol 2: Evaluation of Dispersion Stability by Sedimentation Analysis
Objective: To quantitatively assess the physical stability of a this compound dispersion over time.
Materials:
-
This compound dispersion
-
Graduated cylinders with stoppers (100 mL)
-
Camera or smartphone for documentation
Procedure:
-
Sample Preparation:
-
Thoroughly mix the prepared this compound dispersion to ensure homogeneity.
-
Immediately pour 100 mL of the dispersion into a clean, dry 100 mL graduated cylinder.
-
Seal the cylinder with a stopper.
-
-
Sedimentation Observation:
-
Place the graduated cylinder on a level, vibration-free surface.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily), record the height of the sediment and the height of the total dispersion.
-
It is also helpful to take photographs at each time point for a visual record.
-
-
Calculation of Sedimentation Volume (F):
-
The sedimentation volume is a ratio of the ultimate height of the sediment (Hu) to the initial height of the total dispersion (Ho).
-
F = Hu / Ho
-
A value of F closer to 1 indicates a more stable dispersion where the particles settle slowly and form a loose, easily re-dispersible sediment. A value of F closer to 0 indicates a less stable dispersion with rapid settling and potentially a dense, difficult-to-re-disperse sediment.
-
Protocol 3: Determination of Zeta Potential and Isoelectric Point
Objective: To measure the surface charge of this compound particles as a function of pH and determine the isoelectric point (IEP).
Materials:
-
This compound dispersion (diluted)
-
Zeta potential analyzer
-
pH meter
-
0.1 M HCl and 0.1 M NaOH solutions for pH adjustment
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of this compound in DI water (typically in the range of 0.01-0.1% w/v). A small amount of an appropriate background electrolyte (e.g., 0.01 M NaCl) is often added to maintain a constant ionic strength.
-
-
Zeta Potential Measurement:
-
Calibrate the zeta potential analyzer according to the manufacturer's instructions.
-
Inject the prepared suspension into the measurement cell.
-
Measure the zeta potential of the suspension at its natural pH.
-
-
pH Titration:
-
Adjust the pH of the suspension in increments (e.g., by 1 pH unit) using the 0.1 M HCl or 0.1 M NaOH solutions.
-
After each pH adjustment, allow the sample to equilibrate for a few minutes and then measure the zeta potential.
-
Continue this process over a wide pH range (e.g., pH 2 to pH 12).
-
-
Data Analysis:
-
Plot the measured zeta potential values as a function of pH.
-
The pH at which the zeta potential is zero is the isoelectric point (IEP) of the this compound under the measured conditions.
-
The following diagram illustrates the relationship between pH, zeta potential, and dispersion stability.
References
- 1. US6471976B1 - Copper complex bactericide/fungicide and method of making same - Google Patents [patents.google.com]
- 2. Effect of the Concentration and the Type of Dispersant on the Synthesis of Copper Oxide Nanoparticles and Their Potential Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Monodispersed Copper Colloids in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniqchem.com [uniqchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A modification of the zeta potential of copper sulphide by the application of a magnetic field in order to improve particle settling [scielo.org.za]
- 7. Effective delivery of sonication energy to fast settling and agglomerating nanomaterial suspensions for cellular studies: Implications for stability, particle kinetics, dosimetry and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on the stability and efficacy of basic copper sulfate
Technical Support Center: Basic Copper Sulfate
This guide provides technical support for researchers, scientists, and drug development professionals on the .
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound solution critical for my experiment?
The pH of the solution directly governs the solubility of this compound.[1] this compound is a "fixed copper," designed for low solubility at neutral pH (7.0) to allow for a gradual release of active copper ions (Cu²⁺).[1][2] Deviations from the optimal pH range can significantly alter the concentration of available copper ions, impacting both the stability of the compound and its efficacy.[2]
Q2: What happens if the pH of my solution is too acidic (e.g., below 6.0)?
In acidic conditions, the solubility of this compound increases, leading to a rapid and excessive release of copper ions.[1][3] This has two main consequences:
-
Increased Risk of Phytotoxicity: High concentrations of free copper ions can be toxic to plant tissues, causing cellular damage.[1][2]
-
Reduced Residual Efficacy: The rapid release depletes the copper deposit on the plant surface, shortening the period of protective activity.[2]
Q3: What is the effect of an alkaline pH (e.g., above 8.0) on the solution?
In alkaline solutions, copper ions tend to form insoluble copper hydroxide precipitates.[4] This reduces the concentration of soluble copper ions in the solution, which can lead to a decrease in its antimicrobial or algaecidal efficacy.[4][5]
Q4: How does this compound exert its antimicrobial effect?
The active agent is the copper ion (Cu²⁺).[6][7] These ions are released slowly from the this compound particles when surfaces become wet.[1] The copper ions then bind to various functional groups in the proteins of fungi and algae, such as sulfhydryl and carboxyl groups.[6][8] This binding denatures the proteins and enzymes, leading to cell damage, leakage, and ultimately, the death of the pathogen.[6][8] This is a contact-based, protective mechanism and is not effective once the pathogen has infected the host tissue.[1]
Q5: Can I tank-mix this compound with other acidic compounds?
Caution is advised. Mixing this compound with acidic products, such as certain adjuvants or other pesticides, can lower the pH of the spray solution.[2][3] This will increase the solubility of the copper, potentially leading to phytotoxicity and reduced residual control.[3] Always check product labels for compatibility warnings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected plant/crop damage (Phytotoxicity) | The pH of the spray solution may be too acidic (below 6.0), causing a rapid release of toxic levels of copper ions.[1] | 1. Measure the pH of your water source and the final spray solution. 2. If acidic, adjust the pH to a neutral range (6.5-7.5) using a suitable buffering agent. Avoid over-correction. 3. Review tank-mix components for acidic additives that may be lowering the pH.[2][3] |
| Reduced or no efficacy against target pathogens | 1. The pH of the solution may be too alkaline, causing copper ions to precipitate as insoluble hydroxides, reducing their availability.[4] 2. The product was applied after the pathogen had already infected the host tissue.[1] | 1. Check and adjust the solution pH to the neutral or slightly acidic side of the recommended range to ensure copper ion availability. 2. Apply this compound as a protectant before infection occurs. Ensure thorough coverage of all plant surfaces.[8] |
| Precipitate forming in the solution tank | The pH of the solution is too high (alkaline), leading to the formation of insoluble copper hydroxide.[4][9] This can also occur if attempting to adjust an acidic copper sulfate solution with a strong base like NaOH.[10] | 1. Lower the pH carefully into the neutral range. 2. When adjusting pH upwards, use a buffered system or a chelating agent like citrate or tartrate to prevent precipitation.[11] 3. Ensure continuous agitation of the mixture. |
| Inconsistent results between experimental batches | The pH of the water source may be variable, leading to batch-to-batch differences in copper ion release and efficacy. | Standardize your protocol by measuring and adjusting the pH of your solution for every experiment. Use a buffered solution to maintain a stable pH throughout the experiment. |
Data Presentation
Table 1: pH Impact on this compound Properties
| pH Range | Solubility of this compound | Copper Ion (Cu²⁺) Release Rate | Efficacy | Risk of Phytotoxicity |
| < 6.0 (Acidic) | High[1][2] | Rapid[1] | High initial, low residual[2] | High[1][3] |
| 6.5 - 7.5 (Near Neutral) | Low / Insoluble (as intended)[1] | Slow and gradual[1] | Optimal and sustained | Low |
| > 8.0 (Alkaline) | Very Low[4] | Minimal | Reduced[4][5] | Low |
Table 2: Recommended pH for Different Applications
| Application | Recommended pH Range | Rationale |
| Fungicide/Bactericide (Foliar Spray) | 6.5 - 7.5 | Balances gradual copper ion release for sustained efficacy with minimal risk of phytotoxicity.[1] |
| Algaecide (e.g., Swimming Pools) | 7.2 - 7.6 | Ensures copper remains effective against algae without causing staining of surfaces.[12][13] |
| Soil Application | Soil pH > 5.5 | In highly acidic soils (pH < 5.5), copper availability can increase to toxic levels for plants.[14] |
Experimental Protocols
Protocol: Determining the Effect of pH on this compound Solubility
This protocol outlines a general method to quantify how pH affects the amount of soluble copper released from a this compound formulation.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions across a desired pH range (e.g., pH 4, 5, 6, 7, 8, 9). Use buffers that do not react with copper, such as MES for acidic pH and HEPES for neutral to alkaline pH. Avoid phosphate buffers, which can cause precipitation of copper phosphate.[10]
-
-
Preparation of this compound Suspensions:
-
For each pH value, weigh a precise amount of this compound powder (e.g., 1.0 g).
-
Add the powder to a known volume (e.g., 100 mL) of the corresponding buffer solution in an Erlenmeyer flask. This creates a 1% suspension.
-
-
Incubation:
-
Seal the flasks to prevent evaporation.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow the suspension to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, allow the suspensions to settle for 30 minutes.
-
Carefully draw a sample from the supernatant of each flask using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove all suspended particles. This step is crucial to ensure only dissolved copper is measured.
-
-
Quantification of Soluble Copper:
-
Analyze the concentration of copper in the filtered samples using an appropriate analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Plot the measured soluble copper concentration (in mg/L or ppm) against the pH of the buffer solution. This will generate a solubility curve demonstrating the impact of pH.
-
Mandatory Visualizations
Caption: Impact of pH on this compound Stability and Ion Release.
Caption: Experimental Workflow for pH-Dependent Solubility Testing.
Caption: Signaling Pathway for Copper Ion Mechanism of Action.
References
- 1. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 2. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 3. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. hpmcsupplier.com [hpmcsupplier.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 7. Albaugh Crop Protection - Basic Copper 53 [albaugh.com]
- 8. Copper pesticide - Wikipedia [en.wikipedia.org]
- 9. Optimization of Copper-Ammonia-Sulfate Electrolyte for Maximizing Cu(I):Cu(II) Ratio Using pH and Copper Solubility [mdpi.com]
- 10. experimental chemistry - How to change pH of CuSO4? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. durvet.com [durvet.com]
- 13. environex.net.au [environex.net.au]
- 14. files.hawaii.gov [files.hawaii.gov]
Technical Support Center: Correlating Particle Size of Basic Copper Sulfate with its Bioactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your experiments correlating the particle size of basic copper sulfate with its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the general correlation between the particle size of this compound and its bioactivity?
A1: Generally, a smaller particle size of this compound is associated with greater bioactivity, particularly in its role as a fungicide. This is attributed to several factors:
-
Increased Surface Area: Smaller particles have a larger surface-area-to-volume ratio, which allows for more contact with fungal spores and bacterial cells.
-
Improved Coverage: A greater number of smaller particles can be distributed per unit area on a plant surface, leading to more uniform and complete coverage.
-
Better Adhesion: Smaller particles tend to adhere more effectively to leaf and fruit surfaces and are less likely to be washed off by rain, resulting in longer-lasting protection.
-
Controlled Ion Release: The increased surface area of smaller particles facilitates a more controlled and sustained release of copper ions (Cu²⁺), which are the active antimicrobial agent.
Q2: Is there an optimal particle size for the bioactivity of this compound?
A2: While the ideal particle size can depend on the target pathogen, crop, and environmental conditions, research suggests that for many applications, a median particle size in the range of 1 to 5 microns is effective. Particles significantly larger than this may be easily dislodged, while particles much smaller, particularly in the nano-range, may present different challenges and benefits.
Q3: Can reducing the particle size of this compound have negative consequences?
A3: Yes, there are potential downsides to using extremely fine particles. Very small particles, especially nanoparticles, can lead to a rapid release of a high concentration of copper ions. This can increase the risk of phytotoxicity (damage to the host plant), particularly under acidic conditions which increase copper solubility. Additionally, very fine particles can sometimes be more difficult to formulate into stable suspensions, potentially leading to aggregation.
Q4: How does the formulation of this compound affect its bioactivity?
A4: The formulation plays a crucial role. Different formulations can include wetting agents, dispersants, and stickers that influence how the particles are suspended in water, how they are deposited on a surface, and how well they adhere. The effectiveness of a given particle size can be significantly enhanced by an optimized formulation.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Inconsistent Bioactivity Assay Results
| Problem | Possible Causes | Solutions |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates. | 1. Inconsistent particle dispersion: Agglomeration of particles in the stock solution leading to uneven concentrations in test wells. 2. Pipetting errors: Inaccurate dispensing of the particle suspension or microbial inoculum. 3. "Edge effect" in microplates: Evaporation from the outer wells of the plate leading to concentrated solutions. 4. Contamination: Introduction of foreign microbes into the assay. | 1. Ensure thorough vortexing or sonication of the stock suspension immediately before each dilution step. Visually inspect for uniform turbidity. 2. Use calibrated micropipettes and ensure proper technique. Pre-wet the pipette tip with the suspension before dispensing. 3. Avoid using the outermost wells of the microplate for experimental data. Fill them with sterile water or media to maintain humidity. 4. Maintain strict aseptic techniques throughout the experimental setup. |
| No clear dose-response relationship observed. | 1. Particle size range is too narrow or not appropriate: The selected particle sizes may not have a significant differential effect on the target organism. 2. Incorrect concentration range: The tested concentrations may be too high (leading to 100% inhibition across the board) or too low (showing no effect). 3. Particle settling: In liquid broth assays, larger particles may settle at the bottom of the wells, reducing their effective concentration in the media. | 1. Broaden the range of particle sizes being tested to include both nano- and micron-sized particles if possible. 2. Perform a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate testing window. 3. Consider using a more viscous medium or agitating the plates during incubation (if feasible for the experimental setup) to keep particles in suspension. For agar-based assays, ensure even distribution of particles in the molten agar before pouring plates. |
| Unexpectedly low bioactivity. | 1. Degradation or inactivation of the active ingredient: Improper storage or preparation of the this compound. 2. Interaction with media components: Components of the growth medium may chelate copper ions, reducing their availability. 3. Resistant microbial strain: The test organism may have a natural or acquired resistance to copper. | 1. Use freshly prepared solutions of this compound. Store the stock powder in a cool, dry place. 2. Review the composition of your growth medium. If high concentrations of chelating agents are present, consider using a different medium. 3. Test a known copper-sensitive strain as a positive control to verify the bioactivity of your compound. |
Particle Size Analysis Issues
| Problem | Possible Causes | Solutions |
| Inconsistent particle size measurements. | 1. Poor sample preparation: Inadequate dispersion of particles leading to agglomerates being measured as single large particles. 2. Incorrect instrument settings: Inappropriate laser diffraction parameters (e.g., obscuration, measurement time). 3. Sample contamination: Presence of dust or other particulate matter in the sample or dispersant. | 1. Use an appropriate dispersant and optimize the sonication time and power to break up agglomerates without fracturing the primary particles. 2. Follow the manufacturer's guidelines for the particle size analyzer. Ensure the obscuration is within the recommended range. 3. Use filtered dispersants and clean all glassware and sample cells thoroughly before use. |
| Bimodal or broad particle size distribution. | 1. Presence of both primary particles and agglomerates: Incomplete dispersion. 2. Milling or synthesis process produced a wide distribution: The sample genuinely has a broad size range. 3. Air bubbles in the sample: Can be misinterpreted as large particles by the instrument. | 1. Re-evaluate the dispersion method. Try different dispersants or sonication parameters. 2. This may be a true characteristic of your sample. Report the distribution as is, but ensure it is reproducible. 3. Degas the dispersant before adding the sample. Allow the sample to circulate in the instrument for a short period before measurement to allow air bubbles to dissipate. |
Quantitative Data Summary
The following tables summarize the relationship between the particle size of copper-based fungicides and their bioactivity against various fungal pathogens.
Table 1: Effect of Copper Particle Size on Fungal Growth Inhibition
| Fungal Pathogen | Copper Compound | Particle Size | Concentration (µg/mL or ppm) | Growth Inhibition (%) | Reference |
| Botrytis cinerea | Copper Nanoparticles (Cu-NPs) | 2 - 12 nm | 100 | 94.12 | [1] |
| Botrytis cinerea | Copper Sulfate (CuSO₄) | Not Specified (likely micro-sized) | 4000 | 58.82 | [1] |
| Sclerotinia sclerotiorum | Copper Nanoparticles (Cu-NPs) | 2 - 12 nm | 100 | 92.48 | [1] |
| Sclerotinia sclerotiorum | Copper Sulfate (CuSO₄) | Not Specified (likely micro-sized) | 4000 | 77.44 | [1] |
| Aspergillus niger | Copper Nanoparticles (CuNPs) | 40 - 60 nm | 300 | 86.9 | [2][3] |
| Aspergillus niger | Copper Sulfate (CuSO₄) | Not Specified (likely micro-sized) | 300 | 65.6 | [2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Copper Compounds
| Fungal Pathogen | Copper Compound | Particle Size/Shape | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Penicillium italicum | Copper Nanocubes (CuNCs) | 80 - 180 nm | 100 | [4] |
| Penicillium italicum | Copper Nanospheres (CuNSs) | 150 - 250 nm | 200 | [4] |
| Various Bacteria | Copper Sulfate (CuSO₄) | Not Specified | 100 - 200 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for testing the bioactivity of this compound suspensions against fungal pathogens.
Materials:
-
This compound samples of varying particle sizes
-
Sterile deionized water or an appropriate solvent
-
Fungal pathogen of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microplates
-
Micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal pathogen on a suitable agar medium until sufficient sporulation is observed.
-
Harvest the spores by flooding the plate with sterile saline or distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer or by measuring the optical density.
-
-
Preparation of this compound Stock Suspensions:
-
Accurately weigh a known amount of each this compound particle size sample.
-
Suspend the powder in sterile deionized water to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Thoroughly disperse the particles using a vortex mixer and/or a sonicator immediately before use to prevent settling and agglomeration.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of the appropriate sterile growth medium to all wells of a 96-well microplate.
-
Add 100 µL of the highest concentration stock suspension to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Include a positive control (medium with fungal inoculum, no copper sulfate) and a negative control (medium only).
-
-
Inoculation:
-
Add 10 µL of the prepared fungal spore suspension to each well (except the negative control).
-
-
Incubation:
-
Seal the microplate with a breathable membrane or lid and incubate at the optimal temperature for the fungal pathogen for a specified period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
This protocol outlines the general steps for characterizing the particle size distribution of this compound powders.
Materials:
-
This compound powder samples
-
Laser diffraction particle size analyzer
-
Appropriate dispersant (e.g., deionized water, ethanol, isopropanol) with a suitable surfactant if necessary
-
Ultrasonic bath or probe sonicator
Procedure:
-
Instrument Preparation:
-
Turn on the laser diffraction instrument and allow it to warm up according to the manufacturer's instructions.
-
Perform a background measurement with the clean dispersant to ensure the system is free of contaminants.
-
-
Sample Preparation:
-
Prepare a small, representative sample of the this compound powder.
-
Add a small amount of the powder to a beaker containing the chosen dispersant. The amount should be sufficient to achieve the target obscuration level in the instrument.
-
Disperse the sample thoroughly using an ultrasonic bath or probe sonicator. The duration and power of sonication should be optimized to break up agglomerates without causing particle fracture. This may require some preliminary method development.
-
-
Measurement:
-
Introduce the dispersed sample into the instrument's measurement cell while stirring to maintain a homogeneous suspension.
-
Add sample until the instrument indicates that the optimal obscuration level has been reached.
-
Start the measurement. The instrument will pass a laser beam through the sample and measure the scattered light at various angles.
-
The instrument's software will then calculate the particle size distribution based on the scattering pattern.
-
-
Data Analysis:
-
The results are typically presented as a volume-based particle size distribution.
-
Key parameters to report include the D10, D50 (median particle size), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively.
-
The span of the distribution ((D90-D10)/D50) can also be reported to describe the width of the distribution.
-
Visualizations
Mechanism of Action: Copper Ion Toxicity in Fungal Cells
The primary mode of action for this compound is the release of copper ions (Cu²⁺), which are toxic to fungal cells. The following diagram illustrates the key cellular processes disrupted by an excess of intracellular copper.
Caption: Copper ion (Cu²⁺) toxicity pathway in a fungal cell.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
References
- 1. Antifungal Activities of Sulfur and Copper Nanoparticles against Cucumber Postharvest Diseases Caused by Botrytis cinerea and Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of copper and its nanoparticles on growth, ultrastructure, and laccase production of Aspergillus niger using corn cobs wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Copper-Based Fungicide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to copper-based fungicides in plant pathogens.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy with our standard copper fungicide treatment against a bacterial plant pathogen. What are the likely causes?
A1: The most probable cause is the development of copper resistance in the pathogen population.[1][2][3] This resistance is often mediated by specific genes, which can be located on plasmids or integrated into the bacterial chromosome, allowing for their rapid dissemination.[4][5][6] These genes encode proteins that actively pump copper ions out of the cell or sequester them in the periplasm and outer membrane to prevent cellular toxicity.[7][8][9][10] Long-term and repeated use of copper fungicides strongly selects for these resistant strains.[2][3]
Q2: How can we confirm if our target pathogen has developed copper resistance?
A2: You can confirm copper resistance through several laboratory methods. A common approach is to determine the Minimum Inhibitory Concentration (MIC) of copper sulfate for your pathogen isolates and compare it to a known susceptible (wild-type) strain.[11] Isolates that can grow at significantly higher copper concentrations are considered resistant. Molecular methods, such as PCR, can be used to detect the presence of known copper resistance genes, like those in the cop operon (e.g., copA, copB, copC, copD).[7][8][11]
Q3: What are the primary molecular mechanisms of copper resistance in plant pathogenic bacteria like Pseudomonas syringae and Xanthomonas spp.?
A3: The primary mechanism of copper resistance in many plant pathogenic bacteria is an active detoxification system encoded by the cop operon.[2][7][8][9] This system involves a multi-protein complex that functions to sequester and transport excess copper ions out of the cytoplasm. Key proteins include:
-
CopA: A periplasmic protein that binds and sequesters copper.[7][8][10]
-
CopB: An outer membrane protein also involved in copper sequestration.[8][10]
-
CopC: A periplasmic copper-binding protein that acts as a chaperone, transferring copper to other components of the system.[7][8][10]
-
CopD: An inner membrane protein that likely functions in copper transport.[7][8]
The expression of these genes is regulated by the CopR/CopS two-component system, which senses and responds to elevated copper concentrations.[2] In some cases, resistance genes are found on mobile genetic elements like plasmids and genomic islands, facilitating their spread within and between bacterial populations.[4][5][6]
Troubleshooting Guides
Problem: My copper-based fungicide is no longer effective against Xanthomonas perforans on tomato. What are my options?
Solution:
-
Confirm Resistance: First, verify that the lack of efficacy is due to copper resistance in the Xanthomonas perforans population using the methods described in the FAQs.
-
Tank Mixing: Consider tank-mixing copper fungicides with other bactericides like mancozeb. The addition of mancozeb has been shown to enhance the effectiveness of copper bactericides and can help manage resistant strains.[3][12]
-
Alternative Bactericides: Explore the use of alternative bactericides. Plant defense activators, such as acibenzolar-S-methyl (ASM), which induce systemic acquired resistance (SAR) in the plant, can be an effective component of an integrated pest management program.[13]
-
Novel Copper Formulations: Investigate the use of advanced copper composites, such as core-shell copper, multivalent copper, or fixed quaternary ammonium copper. These formulations have demonstrated antibacterial activity against copper-tolerant Xanthomonas perforans strains.[13]
-
Integrated Pest Management (IPM): Implement an IPM strategy that includes crop rotation, use of disease-resistant varieties, and proper sanitation to reduce the overall pathogen pressure.[14][15]
Problem: We are developing a new fungicide and want to assess its potential for resistance development.
Solution:
-
Mode of Action Studies: Determine if the new fungicide has a single-site or multi-site mode of action. Fungicides with a multi-site mode of action, like copper, generally have a lower risk of resistance development.[14][16]
-
Selection Experiments: Conduct laboratory-based selection experiments by repeatedly exposing the target pathogen to sublethal concentrations of the new fungicide over multiple generations. Monitor for any shifts in the MIC.
-
Fitness Cost Analysis: If resistant mutants are obtained, assess the fitness cost of the resistance.[17][18] Resistance mutations that confer a significant fitness cost in the absence of the fungicide are less likely to persist in the pathogen population.[17][18] Fitness components to measure include mycelial growth rate, spore production, and pathogenicity.
-
Genetic Analysis: Sequence the genomes of resistant mutants to identify the genetic basis of resistance. This can provide insights into the potential mechanisms of resistance and help in designing anti-resistance strategies.
Data Presentation
Table 1: In Vitro Efficacy of Novel Copper Nanoparticles against Olive Pathogens
| Treatment | Pathogen | Mycelial Growth Inhibition (%) at 200 µg/mL | Reference |
| CuNP Type 1 | Fusicladium oleagineum | >80 | [19] |
| CuNP Type 2 | Fusicladium oleagineum | >90 | [19] |
| Copper Hydroxide | Fusicladium oleagineum | ~70 | [19] |
| Copper Oxide | Fusicladium oleagineum | ~60 | [19] |
| CuNP Type 1 | Colletotrichum spp. | >70 | [19] |
| CuNP Type 2 | Colletotrichum spp. | >80 | [19] |
| Copper Hydroxide | Colletotrichum spp. | ~60 | [19] |
| Copper Oxide | Colletotrichum spp. | ~50 | [19] |
Table 2: Efficacy of Advanced Copper Composites against Copper-Tolerant Xanthomonas perforans in Greenhouse Trials
| Treatment (1000 µg/mL) | Disease Severity Reduction (%) vs. Water Control | Reference |
| Core-Shell Copper (CS-Cu) | Significant (P < 0.05) | [13] |
| Multivalent Copper (MV-Cu) | Significant (P < 0.05) | [13] |
| Fixed Quaternary Ammonium Copper (FQ-Cu) | Significant (P < 0.05) | [13] |
| Copper-Mancozeb | Significant (P < 0.05) | [13] |
| Kocide 3000 | Not Significant | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Copper
-
Prepare Media: Prepare a suitable liquid or solid growth medium for the target pathogen.
-
Prepare Copper Stock Solution: Prepare a sterile stock solution of copper sulfate (CuSO₄) in sterile distilled water.
-
Serial Dilutions: Create a series of twofold dilutions of the copper sulfate stock solution in the growth medium in a 96-well microtiter plate or in petri dishes.
-
Inoculation: Inoculate each dilution with a standardized suspension of the pathogen. Include a positive control (no copper) and a negative control (no pathogen).
-
Incubation: Incubate the plates or dishes under optimal growth conditions for the pathogen.
-
Observation: The MIC is the lowest concentration of copper sulfate that completely inhibits visible growth of the pathogen.
Protocol 2: In Vitro Antifungal Assay of Novel Compounds
-
Prepare Fungal Inoculum: Grow the target fungal pathogen on a suitable agar medium. Cut mycelial plugs from the edge of an actively growing colony using a sterile cork borer.
-
Prepare Test Plates: Prepare agar plates amended with different concentrations of the test compound.
-
Inoculation: Place a mycelial plug in the center of each test plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Measurement: Measure the diameter of the fungal colony daily.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.
Visualizations
Caption: Copper resistance mechanism in Pseudomonas syringae.
Caption: Workflow for MIC determination.
Caption: Troubleshooting fungicide failure.
References
- 1. Copper resistance mechanisms in plant pathogenic bacteria | Phytopathologia Mediterranea [oajournals.fupress.net]
- 2. oajournals.fupress.net [oajournals.fupress.net]
- 3. vegetables.bayer.com [vegetables.bayer.com]
- 4. Evolution of copper resistance in Xanthomonas euvesicatoria pv. perforans population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Molecular mechanisms of copper resistance and accumulation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Copper resistance in Pseudomonas syringae mediated by periplasmic and outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 15. Proactive Fungicide Resistance Avoidance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of Novel Copper Nanoparticles for the Control of Leaf Spot and Anthracnose Diseases of Olive - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Basic Copper Sulfate and Copper Oxychloride as Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of basic copper sulfate and copper oxychloride. The information is compiled from available experimental data to assist researchers and professionals in drug development and agricultural science in making informed decisions.
Overview of Copper-Based Fungicides
Copper compounds have been a cornerstone of fungal disease management in agriculture for over a century. Their enduring use is a testament to their broad-spectrum efficacy and low likelihood of resistance development due to their multi-site mode of action.[1] The active agent in all copper fungicides is the copper ion (Cu²⁺), which, when in contact with fungal spores and bacteria, disrupts cellular processes, leading to cell death.[2][3] This guide focuses on two widely used "fixed" copper formulations: this compound and copper oxychloride. Fixed coppers are characterized by their low solubility in water, which allows for a gradual release of copper ions, providing longer residual activity and reduced risk of phytotoxicity compared to soluble copper compounds like copper sulfate pentahydrate.[2][4]
Mechanism of Action of Copper Ions
The fungicidal and bactericidal activity of copper is dependent on the presence of free copper ions (Cu²⁺) in solution.[3] Once applied to the plant surface, these sparingly soluble copper compounds release Cu²⁺ ions in the presence of moisture. These ions are then absorbed by fungal spores and bacteria. Inside the pathogen's cells, the copper ions exert their toxic effects through a multi-pronged attack:
-
Disruption of Enzyme Function: Copper ions have a high affinity for sulfhydryl, hydroxyl, carboxyl, and amino groups in proteins. By binding to these groups, copper ions denature enzymes and other critical proteins, disrupting their structure and function.[1]
-
Interference with Cellular Respiration: Copper ions can interfere with the electron transport chain in mitochondria, disrupting energy production (ATP synthesis).
-
Damage to Cell Membranes: Copper ions can alter the permeability of cell membranes, leading to the leakage of essential cellular components.
-
Inhibition of DNA Replication: By binding to nucleic acids, copper ions can interfere with DNA replication and transcription.
This multi-site activity is a key advantage of copper fungicides, as it makes the development of resistance by pathogens highly unlikely.[1]
Signaling Pathway of Copper Ion Toxicity in Fungal Cells
Caption: General mechanism of copper ion toxicity in fungal cells.
Comparative Efficacy: Experimental Data
Direct comparative efficacy data between this compound and copper oxychloride is limited in publicly available literature. However, insights can be drawn from their physical properties and studies comparing them to other copper compounds.
Physical and Chemical Properties Influencing Efficacy:
| Property | This compound | Copper Oxychloride | Significance for Efficacy |
| Solubility in Water | Higher than copper oxychloride | Lower than this compound | Lower solubility leads to a slower, more sustained release of Cu²⁺ ions, potentially providing longer residual protection.[4] |
| Particle Size | Generally smaller | Generally larger | Smaller particles provide better coverage and have a larger surface area, which can lead to a faster release of copper ions.[4] |
| Phytotoxicity Risk | Higher due to greater solubility | Lower due to lower solubility | The slower release of Cu²⁺ from copper oxychloride reduces the risk of plant injury.[4] |
In Vitro Efficacy Data:
A study comparing the in vitro efficacy of copper sulfate and copper oxychloride on the mycelial growth of three soil fungi (Aspergillus oryzae, A. niger, and Drechslera tetramera) found that both compounds significantly reduced fresh and dry biomass. Notably, copper sulfate demonstrated the highest suppression of growth in Aspergillus oryzae.
Table 1: In Vitro Efficacy of Copper Compounds Against Soil Fungi
| Fungal Species | Copper Compound | Reduction in Fresh Biomass (%) | Reduction in Dry Biomass (%) |
| Aspergillus oryzae | Copper Sulfate | 71.25 | 59.3 |
| Copper Oxychloride | 54.6 | 41.3 | |
| Aspergillus niger | Copper Sulfate | 41.6 | 39.2 |
| Copper Oxychloride | 27.0 | 34.0 | |
| Drechslera tetramera | Copper Sulfate | 64.0 | 50.0 |
| Copper Oxychloride | 48.0 | 40.0 |
Data compiled from a study on the in vitro effects of copper salts on soil fungi.
Field and Greenhouse Trial Data (Indirect Comparisons):
While direct head-to-head field trials are scarce, some studies provide indirect comparisons:
-
Bacterial Diseases: In an in vitro study on Erwinia amylovora (fire blight), copper hydroxide and copper oxychloride were found to be the most effective copper compounds compared to copper sulfate.[5]
-
Fungal Diseases: A product containing a combination of copper oxychloride and this compound (C-O-C-S) provided 80% control of copper-sensitive isolates of Pseudomonas syringae in lilac tissue culture.[2] In greenhouse trials for cucumber downy mildew, various copper oxychloride-based fungicides showed efficacy ranging from 53-67%.[6] Another study reported that "Basic Copper 53" was ineffective against Alternaria leaf spot in collards, whereas a product containing copper oxychloride and copper hydroxide ("Badge X2") was effective against black rot.[4]
These findings suggest that the efficacy can be pathogen-specific and that formulation plays a significant role. The slower release of copper ions from copper oxychloride may be advantageous for long-term protection against certain pathogens, while the faster release from this compound might provide a more immediate effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of copper fungicides.
In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)
Objective: To determine the inhibitory effect of copper compounds on the mycelial growth of a target fungus.
Methodology:
-
Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound and copper oxychloride of known concentrations in sterile distilled water.
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.
-
Incorporation of Fungicides: While the sterilized medium is still molten, add the fungicide stock solutions to achieve a range of desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control medium without any fungicide is also prepared.
-
Pouring Plates: Pour the amended and control media into sterile Petri plates and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
In Vivo Fungicide Efficacy and Phytotoxicity Assessment (Foliar Application)
Objective: To evaluate the efficacy of copper compounds in controlling a foliar disease under greenhouse or field conditions and to assess any potential phytotoxicity.
Methodology:
-
Plant Material: Use healthy, uniform plants of a susceptible host variety.
-
Experimental Design: Arrange the plants in a randomized complete block design with a sufficient number of replications for each treatment.
-
Treatments: Prepare spray solutions of this compound and copper oxychloride at recommended field application rates. Include a water-sprayed control and an untreated control.
-
Fungicide Application: Apply the treatments to the plant foliage to the point of runoff using a calibrated sprayer.
-
Inoculation (Efficacy Trial): After the spray has dried, inoculate the plants with a suspension of the target pathogen's spores at a known concentration.
-
Incubation: Maintain the plants under environmental conditions favorable for disease development (e.g., high humidity and optimal temperature).
-
Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).
-
Phytotoxicity Assessment: In a parallel experiment without pathogen inoculation, visually assess the plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), stunting, or distortion. Use a rating scale (e.g., 0 = no damage, 5 = severe damage).
-
Data Analysis: Analyze the disease severity and phytotoxicity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro and in vivo fungicide testing.
Conclusion
Both this compound and copper oxychloride are effective broad-spectrum fungicides that rely on the release of copper ions to control plant pathogens. The primary differences in their performance characteristics stem from their solubility and particle size.
-
This compound , being more soluble, tends to release copper ions more rapidly. This may provide a faster initial fungicidal effect but could also lead to a shorter period of residual activity and a higher risk of phytotoxicity, especially under acidic or slow-drying conditions.
-
Copper oxychloride , with its lower solubility, provides a slower and more sustained release of copper ions. This characteristic generally translates to longer-lasting protection and a greater margin of crop safety.
The choice between these two copper fungicides will depend on the specific disease-crop situation, environmental conditions, and the desired balance between rapid action and residual control. For instance, in situations where immediate protection is needed before an imminent infection period, the faster-acting properties of this compound might be preferred. Conversely, for a long-term preventative program, the extended residual activity of copper oxychloride could be more advantageous.
It is important to note that direct comparative field data is limited, and further research is needed to provide a more definitive ranking of their efficacy against a wider range of pathogens and under various environmental conditions. Researchers are encouraged to conduct such comparative studies to fill this knowledge gap.
References
- 1. All Coppers Are Not Created Equal [growertalks.com]
- 2. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Addressing the Downsides of Copper-Based Fungicides | ADAMA [adama.com]
- 4. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tribasic Copper Sulfate and Copper Hydroxide for Plant Disease Management
An objective guide for researchers, scientists, and crop protection professionals on the relative performance, properties, and application of two leading copper-based fungicides, supported by experimental data and detailed methodologies.
Introduction
Copper-based fungicides have long been a cornerstone of disease management in agriculture due to their broad-spectrum efficacy against a wide range of fungal and bacterial pathogens.[1][2] Among the various "fixed copper" formulations, tribasic copper sulfate and copper hydroxide are two of the most widely utilized.[3][4] Both function through the release of copper ions (Cu²⁺) in the presence of water, which act as a multi-site inhibitor, disrupting pathogen cellular processes and preventing spore germination.[5][6][7] This mode of action carries a very low risk of pathogens developing resistance.[5] This guide provides a detailed comparison of these two fungicides, focusing on their efficacy, physical properties, potential for phytotoxicity, and experimental validation.
Comparative Efficacy: A Data-Driven Overview
The effectiveness of copper fungicides is influenced by several factors, including the target pathogen, crop, environmental conditions, formulation, and, most critically, the amount of metallic copper applied per unit area.[5] Experimental data reveals varying performance outcomes depending on the specific disease-crop system.
Control of Cucumber Downy Mildew (Pseudoperonospora cubensis)
A two-season study on cucumber crops demonstrated that trithis compound provided superior disease control and resulted in higher yields compared to copper hydroxide at the tested rates.[5][8] The highest application rates of trithis compound were the most effective in reducing the severity of downy mildew.[5][8]
Table 1: Efficacy of Trithis compound vs. Copper Hydroxide Against Cucumber Downy Mildew [8]
| Treatment (Active Ingredient) | Application Rate (per ha) | Mean Disease Severity (PDI %)* - Year 1 | Mean Disease Severity (PDI %)* - Year 2 | Mean Yield (t/ha) - Year 1 | Mean Yield (t/ha) - Year 2 |
| Trithis compound 345g/L SC | 4000 ml | 18.78 | 19.13 | 15.50 | 17.32 |
| Trithis compound 345g/L SC | 3000 ml | 19.67 | 20.29 | 14.90 | 16.51 |
| Trithis compound 345g/L SC | 2500 ml | 20.42 | 20.87 | 14.12 | 15.89 |
| Trithis compound 345g/L SC | 2000 ml | 20.74 | 21.48 | 13.80 | 15.42 |
| Copper Hydroxide 53.8% DF | 1500 ml | 25.34 | 26.15 | 11.20 | 12.84 |
| Untreated Control | - | 42.06 | 42.88 | 8.90 | 9.50 |
*PDI: Percent Disease Index. Lower PDI indicates better disease control.
Control of Citrus Melanose (Diaporthe citri)
In contrast, a multi-year study on grapefruit found that the primary factor influencing the control of citrus melanose was the total amount of metallic copper applied per hectare.[5] When applied at comparable rates of metallic copper, trithis compound and copper hydroxide showed similar performance in reducing disease severity and increasing the percentage of marketable fruit.[5]
Table 2: Efficacy of this compound vs. Copper Hydroxide for Citrus Melanose Control [5]
| Treatment (Active Ingredient) | Rate of Metallic Copper ( kg/ha ) | Disease Severity Index* | Marketable Fruit (%) |
| This compound | 5.4 | 18 | 75 |
| Copper Hydroxide | 5.4 | 20 | 72 |
| Untreated Control | 0 | 45 | 40 |
*Disease Severity Index based on a scale of 0-100, where a lower number indicates less disease.
Physicochemical Properties and Phytotoxicity
The key differences between trithis compound and copper hydroxide that influence their field performance and risk of crop injury (phytotoxicity) are their solubility and particle size.[3][6]
-
Solubility and Copper Ion Release: Copper hydroxide is generally more soluble than trithis compound.[6] This means it can release a higher concentration of active Cu²⁺ ions more quickly when moisture is present. While this can lead to rapid fungicidal action, it also increases the risk of phytotoxicity, especially under slow drying, cool, or acidic conditions (pH < 6.5).[6][9] Trithis compound's lower solubility provides a more gradual, sustained release of copper ions, which can enhance its persistence and reduce the risk of plant injury.[2][6]
-
Persistence and Rainfastness: Less soluble formulations are typically more persistent and rainfast.[6] Studies have shown that trithis compound can exhibit low wash-off rates, with some experiments showing less than 2% removal from citrus leaves.[10] However, rainfastness is highly dependent on the specific product formulation, the use of adjuvants, and rainfall intensity.[11] Losses of up to 80% have been reported for copper hydroxide under heavy simulated rain.[10][11]
-
Formulation and Particle Size: Both fungicides are available in various formulations, such as wettable powders (WP), dry flowables (DF), and liquid suspension concentrates (SC).[3][12] Finer particle sizes can provide better coverage and activity but may also increase the potential for phytotoxicity due to a greater surface area for copper ion release.[3]
Mode of Action: A Multi-Site Approach
The fungicidal and bactericidal mechanism for both compounds is identical and relies on the release of free copper ions (Cu²⁺) on the plant surface.
Caption: General mechanism of action for copper-based fungicides.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following outlines the methodologies employed in the comparative field trials cited in this guide.
Protocol 1: Field Efficacy Trial for Cucumber Downy Mildew[8]
-
Experimental Design: Randomized Block Design (RBD) with seven treatments, including an untreated control, replicated multiple times.
-
Crop: Cucumber (Cucumis sativus L.), variety and planting details specific to the region.
-
Plot Size: Standardized plot dimensions (e.g., 5m x 5m) with appropriate spacing between plots to minimize spray drift.
-
Treatments: Various concentrations of Trithis compound 345g/L SC and a standard rate of Copper Hydroxide 53.8% DF.
-
Application: Fungicides were applied as foliar sprays using a knapsack sprayer calibrated to deliver a specific volume of liquid (e.g., 500 L/ha). Applications commenced upon the first appearance of disease symptoms and were repeated at regular intervals (e.g., 10-15 days).
-
Data Collection:
-
Disease Severity: Assessed periodically by randomly selecting a set number of leaves per plot and rating them using a 0-9 scale, where 0 is no disease and 9 is severe infection. The Percent Disease Index (PDI) was calculated from these ratings.
-
Yield: Total weight of marketable cucumber fruits harvested from the net plot area was recorded and extrapolated to tonnes per hectare (t/ha).
-
Phytotoxicity: Visual observation for any symptoms of crop injury such as leaf yellowing, necrosis, or stunting, rated on a 1-10 scale.
-
-
Statistical Analysis: Data were subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.
Caption: Standard experimental workflow for a fungicide field efficacy trial.
Conclusion
Both trithis compound and copper hydroxide are effective and essential tools for managing a broad spectrum of plant diseases. The choice between them is not always straightforward and should be guided by experimental data and specific field considerations.
-
Trithis compound may be favored in situations where crop sensitivity is a concern or when longer persistence and rainfastness are desired due to its lower solubility and more controlled release of copper ions.[6]
-
Copper Hydroxide might be selected for its potentially faster action due to higher solubility, but careful management of application rates and timing is crucial to mitigate the higher risk of phytotoxicity.[6]
Ultimately, the most critical factor for successful disease control with either product is achieving thorough spray coverage and applying the correct rate of metallic copper per unit area, as determined by field trials for the specific crop-pathogen system.[5] Future research should continue to focus on formulation technology to enhance the tenacity, persistence, and safety of these vital crop protection agents.
References
- 1. Two for the price of one: Enhancing Disease Control during Wet Weather using Copper and other Dual Purpose Products // Missouri Produce Growers Bulletin // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. Copper formulations for fruit crops - Fruit & Nuts [canr.msu.edu]
- 4. Copper products, characteristics, and uses - Fruit & Nuts [canr.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 7. Copper Sulfate Technical Fact Sheet [npic.orst.edu]
- 8. chemijournal.com [chemijournal.com]
- 9. All Coppers Are Not Created Equal [growertalks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
A Researcher's Guide to Validating Basic Copper Sulfate Purity: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for the validation of basic copper sulfate purity. We will delve into the performance of various techniques, supported by experimental data, to empower you to make informed decisions for your specific analytical needs.
Comparing the Arsenal: A Head-to-Head Look at Analytical Techniques
The determination of this compound purity can be approached through a variety of analytical techniques, each with its own set of strengths and limitations. The choice of method often depends on factors such as the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of the most common methods.
| Analytical Method | Principle | Advantages | Disadvantages | Key Performance Characteristics |
| Iodometric Titration | Redox titration where Cu²⁺ ions oxidize iodide to iodine, which is then titrated with a standard thiosulfate solution.[1][2][3][4][5][6] | High accuracy and precision, low cost, well-established method.[6] | Can be time-consuming, susceptible to interference from other oxidizing agents. | Accuracy: High; Precision: High; LOD: ppm levels; Linearity: Applicable over a wide range. |
| UV-Visible Spectrophotometry | Formation of a colored complex between Cu²⁺ ions and a chromogenic reagent, with absorbance measured at a specific wavelength.[7][8][9][10][11] | Simple, cost-effective, rapid analysis, and suitable for routine laboratory use.[7] | Indirect method, potential for interference from other metal ions that form colored complexes.[7] | Accuracy: Good (recovery typically 98-102%); Precision: High (RSD < 2%); LOD: Low (µg/mL or ppm levels); Linearity: Excellent over a defined concentration range.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of copper ions, often after complexation, on a stationary phase with subsequent detection.[12][13][14][15] | High sensitivity and selectivity, capable of separating different copper species and impurities.[12][13][15] | Higher equipment cost, requires method development and skilled operators. | Accuracy: High; Precision: High; LOD: Very low (ppb levels achievable with fluorescence detection); Linearity: Excellent.[15] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a high-temperature plasma and measurement of the emitted light at element-specific wavelengths.[16][17][18][19][20][21] | High throughput, multi-element analysis (impurities and copper), excellent sensitivity, and wide linear dynamic range.[18][19][20][21] | High instrument and operational costs, requires a controlled laboratory environment. | Accuracy: Excellent (spike recoveries typically 90-110%); Precision: Excellent (RSD < 5%); LOD: Very low (ppb levels); Linearity: Excellent over several orders of magnitude.[19][20] |
| X-Ray Fluorescence (XRF) Spectroscopy | Excitation of inner shell electrons by X-rays and analysis of the characteristic secondary X-rays emitted.[16][22][23][24] | Non-destructive, rapid analysis with minimal sample preparation.[23] | Lower sensitivity for lighter elements, matrix effects can influence accuracy.[22] | Accuracy: Good to excellent, depending on matrix and standards; Precision: Good; LOD: ppm levels; Linearity: Good. |
Delving into the Details: Experimental Protocols
Accurate and reproducible results are contingent on meticulously followed experimental protocols. Below are detailed methodologies for the key experiments discussed.
Iodometric Titration for Copper Purity
This method is a classic and reliable way to determine the copper content in a sample.
a) Reagents:
-
Potassium Iodide (KI)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Acetic acid or sulfuric acid
b) Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in distilled water.
-
Acidify the solution with acetic acid or sulfuric acid.
c) Titration Procedure:
-
Add an excess of potassium iodide solution to the prepared sample solution. Copper(II) ions will oxidize the iodide ions to iodine, forming a brownish solution and a precipitate of copper(I) iodide.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage purity of copper sulfate based on the stoichiometry of the reaction.
UV-Visible Spectrophotometry for Copper Determination
This method relies on the formation of a colored complex to quantify the copper concentration.
a) Reagents:
-
A suitable chromogenic reagent (e.g., Sodium diethyldithiocarbamate, Bicinchoninic acid)
-
Ammonia solution or a suitable buffer to adjust pH
-
Copper standard solutions of known concentrations
b) Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of distilled water to create a stock solution.
-
Prepare a series of dilutions from the stock solution to fall within the linear range of the assay.
c) Procedure:
-
To a set of volumetric flasks, add aliquots of the sample dilutions and the copper standard solutions.
-
Add the chromogenic reagent and adjust the pH to the optimal range for complex formation.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of copper in the sample solutions from the calibration curve and calculate the purity of the original this compound.
Impurity Profiling by ICP-OES
ICP-OES is a powerful technique for determining the concentration of various elemental impurities simultaneously.[18][19][20] Common impurities in copper sulfate can include iron, lead, arsenic, calcium, magnesium, and silica.[25]
a) Reagents:
-
High-purity nitric acid
-
Multi-element standard solutions
b) Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a solution of dilute high-purity nitric acid.
-
Bring the solution to a final volume with deionized water in a volumetric flask.
c) Instrumental Analysis:
-
Calibrate the ICP-OES instrument using the multi-element standard solutions.
-
Introduce the prepared sample solution into the instrument's nebulizer, which converts it into an aerosol.
-
The aerosol is transported to the plasma, where the atoms are excited.
-
The instrument's detector measures the intensity of the light emitted at the specific wavelengths for each element of interest.
-
The software calculates the concentration of each impurity in the sample based on the calibration.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
References
- 1. quora.com [quora.com]
- 2. Assay of Copper sulfate by Iodometry Pharmaceutical Analysis Lab [pharmacyinfoline.com]
- 3. Assay of copper sulfate using iodometric titration.pptx [slideshare.net]
- 4. hiranuma.com [hiranuma.com]
- 5. fao.org [fao.org]
- 6. What are the purity determination methods for Copper Sulfate? - Blog [junbangchemical.com]
- 7. sci-arch.org [sci-arch.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scispace.com [scispace.com]
- 10. Spectrophotometric determination of Cu(II) in soil and vegetable samples collected from Abraha Atsbeha, Tigray, Ethiopia using heterocyclic thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
- 12. helixchrom.com [helixchrom.com]
- 13. peerj.com [peerj.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. measurlabs.com [measurlabs.com]
- 18. agilent.com [agilent.com]
- 19. Analysis of Elemental Impurities in Electronic Grade Copper Sulfate [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. Copper Sulfate Analysis with ICP-OES Improves Electronics Manufacturing [thermofisher.com]
- 22. CleanControlling: Comparison of analytical methods in materials science [cleancontrolling.com]
- 23. 5 Precious Metals Analysis Methods - Analyzing Metals [thermofisher.com]
- 24. atlantis-press.com [atlantis-press.com]
- 25. crownchampion.com [crownchampion.com]
Unveiling the Potency of Copper: A Comparative Guide to its Bactericidal Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bactericidal activity of various copper compounds, supported by experimental data. We delve into the efficacy of copper alloys, nanoparticles, and complexes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Copper's antimicrobial prowess has been recognized for centuries, and modern research continues to uncover the potent bactericidal activity of its various forms. This guide synthesizes findings from multiple studies to offer a comparative analysis of different copper compounds, aiding in the selection and development of effective antimicrobial agents.
Comparative Bactericidal Efficacy
The bactericidal activity of copper compounds varies significantly based on their form, composition, and the target microorganism. Below, we summarize the quantitative data on the efficacy of different copper compounds against common pathogenic bacteria.
| Copper Compound | Target Bacteria | Time to >99.9% Reduction (log reduction) | Reference |
| Copper Alloys | |||
| 99.9% Copper (C11000) | E. coli O157:H7 | 90 minutes at 20°C | [1] |
| 99.9% Copper (C11000) | Methicillin-resistant Staphylococcus aureus (MRSA) | 75 minutes at 20°C (>3-log) | [1][2] |
| 99% Copper (C19700) | MRSA | 1.5 hours | [1] |
| 86% Copper (Brass) | E. coli | 15 minutes | [3] |
| 80% Copper (Brass) | MRSA | 3 hours (4-log) | [3] |
| 70% Copper (Brass) | Human coronavirus (HuCoV-229E) | 30 minutes (4-log) | [3] |
| 63% Copper (Brass) | E. coli | 30 minutes | [3] |
| 63% Copper (Brass) | P. aeruginosa | 24 hours | [4] |
| 55% Copper (C77000) | MRSA | 4.5 hours | [1] |
| Copper Nanoparticles (CuNPs) | |||
| Copper Oxide (CuO) NPs | S. mutans | MBC at 400 µg/mL | [5] |
| Copper(I) Oxide (Cu₂O) NPs | S. mutans | MBC at 500 µg/mL | [5] |
| Elemental Copper (Cu⁰) NPs | S. mutans | ~46% decrease at 400 µg/mL (MBC not determined) | [5] |
| Copper Oxide (CuO) NPs | L. rhamnosus | MBC at 200 µg/mL | [5] |
| Copper(I) Oxide (Cu₂O) NPs | L. rhamnosus | MBC at 400 µg/mL | [5] |
| Elemental Copper (Cu⁰) NPs | L. rhamnosus | MBC at 800 µg/mL | [5] |
MBC: Minimal Bactericidal Concentration
Studies consistently demonstrate that higher copper content in alloys leads to more rapid and effective bactericidal action.[1][6] For instance, a 99.9% copper surface can eliminate over 99.9% of E. coli O157:H7 within 90 minutes at room temperature.[1] In the realm of nanoparticles, copper oxide (CuO) nanoparticles have shown greater antibacterial activity at lower concentrations compared to copper(I) oxide (Cu₂O) and elemental copper nanoparticles against several oral bacteria.[5] This is attributed to their ability to generate reactive oxygen species (ROS) through multiple pathways.[5][7]
Mechanisms of Bactericidal Action
The antimicrobial activity of copper is a multifaceted process primarily driven by the release of copper ions and the generation of reactive oxygen species (ROS).[3][7][8] These processes lead to irreversible damage to microbial cells.
Key Mechanisms:
-
Cell Membrane Damage: Copper ions can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential nutrients and water, ultimately causing cell death.[1][9][10]
-
Generation of Reactive Oxygen Species (ROS): Copper ions catalyze the formation of highly reactive hydroxyl radicals (•OH) through Fenton-like reactions.[7][11][12] These ROS induce oxidative stress, leading to damage of lipids, proteins, and DNA.[7][11]
-
Protein Inactivation: Copper can bind to proteins, altering their three-dimensional structure and inhibiting their function.[1] This includes enzymes crucial for cellular respiration and other metabolic processes.[1][9]
-
DNA Degradation: The generated ROS can cause significant damage to bacterial DNA, preventing replication and leading to cell death.[6][7]
Caption: Signaling pathway of copper's bactericidal action.
Experimental Protocols
The evaluation of bactericidal activity of copper compounds often follows standardized or modified protocols to ensure reproducibility and comparability of results.
General Experimental Workflow for Testing Bactericidal Activity:
A common methodology involves the following steps:
-
Preparation of Materials: Copper alloy coupons or surfaces coated with copper compounds are sterilized.[13]
-
Bacterial Culture Preparation: A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is prepared to a specific concentration (e.g., 10⁵ - 10⁷ CFU/mL).[13][14]
-
Inoculation: A small volume of the bacterial suspension is applied to the surface of the test material and a control surface (e.g., stainless steel).[13][14]
-
Incubation: The inoculated surfaces are incubated under controlled conditions (temperature and humidity) for specific time intervals.[14][15]
-
Bacterial Recovery: Bacteria are recovered from the surfaces using a neutralizer solution.[15]
-
Quantification: The number of viable bacteria is determined by plating serial dilutions of the recovery solution and counting the colony-forming units (CFU).[14]
-
Calculation of Reduction: The percentage or log reduction in bacterial count on the copper surface is calculated relative to the control surface.[14]
References
- 1. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 2. Comparison of Methods for Evaluation of the Bactericidal Activity of Copper-Sputtered Surfaces against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Effect of Copper Nanoparticles on Relevant Supragingival Oral Bacteria | MDPI [mdpi.com]
- 6. Quantitative Evaluation of Nucleic Acid Degradability of Copper Alloy Surfaces and Its Correlation to Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How it Works | Antimicrobial Copper Site [antimicrobialcopper.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Properties of Selected Copper Alloys on Staphylococcus aureus and Escherichia coli in Different Simulations of Environmental Conditions: With vs. without Organic Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Nano-formulated Basic Copper Sulfate: A New Frontier in Fungal Disease Management
A comparative analysis of nano-formulated basic copper sulfate and its conventional counterparts reveals significant strides in fungicidal efficacy and application efficiency. Leveraging nanotechnology, these next-generation fungicides offer the potential for reduced environmental impact while providing robust crop protection.
Recent studies have demonstrated that nano-formulations of copper-based fungicides, including this compound, can outperform traditional fungicides in controlling a range of plant pathogens. The enhanced performance is largely attributed to the unique properties of nanoparticles, such as a higher surface-area-to-volume ratio, which allows for better coverage and increased contact with fungal pathogens. This leads to a more efficient release of copper ions (Cu2+), the primary active agent, resulting in improved disease control at lower application rates.
Enhanced Efficacy at Lower Dosages
Quantitative analysis from multiple studies highlights the superior performance of nano-formulated copper fungicides. For instance, in the management of Fusarium wilt on tomato and pepper plants, a nanocomposite containing copper required only 1 mg/L to reduce disease severity to below 5%, whereas the conventional fungicide Kocide 2000 (a copper hydroxide formulation) required a significantly higher concentration of 2.5 g/L to achieve a less effective 30% disease reduction[1].
Similarly, in combating early blight of tomato caused by Alternaria solani, copper nanoparticles (CuNPs) have shown greater fungicidal efficiency compared to bulk copper materials[2]. While some conventional fungicides like 'Adwicopper' and 'Flacopper' showed higher efficacy in in-vivo studies, the potential for reduced copper loading in the environment with nano-formulations presents a significant advantage[2].
Further research on cucumber downy mildew, caused by Pseudoperonospora cubensis, demonstrated that trithis compound formulations provided superior disease control and higher yields compared to copper hydroxide at the tested rates[3]. This suggests that the formulation of the copper compound plays a crucial role in its effectiveness.
Mechanism of Action: A Multi-pronged Attack
Copper-based fungicides, in both conventional and nano-formulations, function as protectants with multi-site activity. Their primary mode of action involves the release of copper ions (Cu²⁺) which are toxic to fungal spores and mycelia upon contact. These ions can penetrate the fungal cell and disrupt cellular function through several mechanisms:
-
Denaturation of Proteins and Enzymes: Copper ions bind to various functional groups in proteins and enzymes, particularly sulfhydryl groups, leading to their denaturation and loss of function. This disrupts critical metabolic processes within the pathogen[4][5].
-
Membrane Damage: Copper ions can interfere with the integrity of cell membranes, leading to the leakage of essential cellular components and ultimately, cell death.
-
Oxidative Stress: The presence of excess copper ions can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like lipids, proteins, and nucleic acids.
-
Disruption of Energy Transport: Copper can interfere with the electron transport chain, disrupting the pathogen's ability to produce energy.
The broad, non-specific nature of this attack makes it difficult for fungi to develop resistance, a significant advantage over many single-site systemic fungicides.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies comparing nano-formulated copper fungicides with their conventional counterparts.
Table 1: Efficacy Against Fusarium Wilt on Tomato and Pepper
| Fungicide Formulation | Concentration | Disease Reduction | Phytotoxicity | Reference |
| rGO-CuO Nanocomposite | 1 mg/L | >95% | None observed | [1] |
| Kocide 2000 (Conventional) | 2.5 g/L | ~30% | Not specified | [1] |
Table 2: Efficacy Against Early Blight (Alternaria solani) on Tomato
| Fungicide Formulation | Disease Severity | Fungicidal Efficiency | Reference |
| Copper Nanoparticles (CuNPs) | Lower than bulk copper | Higher than bulk copper | [2] |
| Adwicopper (Conventional) | Lowest | Highest | [2] |
| Flacopper (Conventional) | Intermediate | Intermediate | [2] |
Table 3: Efficacy Against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Fungicide Formulation | Application Rate (ml/ha) | Disease Severity (PDI) | Marketable Yield (q/ha) | Reference |
| Copper Sulfate (tribasic) | 4000 | 12.3 | 115.2 | [3] |
| Copper Sulfate (tribasic) | 3000 | 14.8 | 109.5 | [3] |
| Copper Sulfate (tribasic) | 2500 | 16.5 | 105.3 | [3] |
| Copper Sulfate (tribasic) | 2000 | 18.2 | 101.7 | [3] |
| Copper Hydroxide | 1500 | 20.7 | 95.8 | [3] |
| Untreated Control | - | 35.4 | 70.1 | [3] |
Experimental Protocols
The evaluation of fungicide efficacy is conducted through standardized in-vitro and in-vivo experimental protocols.
In-Vitro Antifungal Assay: Poisoned Food Technique
This method is widely used to assess the direct antifungal activity of a compound.
Protocol:
-
Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Fungicide Incorporation: The nano-formulated or conventional fungicide is added to the molten agar at various concentrations. A control group with no fungicide is also prepared.
-
Plating: The agar-fungicide mixture is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of mycelium from a pure culture of the target fungus is placed at the center of each plate.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25-28°C) for a specified period.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control group.
In-Vivo Efficacy Trial: Foliar Application
Field or greenhouse trials are essential to evaluate the performance of fungicides under more realistic conditions.
Protocol:
-
Plant Material: Healthy, susceptible host plants are grown under controlled greenhouse or field conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.
-
Treatments: The treatments include the nano-formulated fungicide, a conventional fungicide for comparison, and an untreated control.
-
Application: Fungicides are applied as foliar sprays at recommended or experimental rates. Applications are typically initiated before or at the first sign of disease and repeated at regular intervals.
-
Inoculation: Plants are often artificially inoculated with the pathogen to ensure uniform disease pressure.
-
Disease Assessment: Disease severity is periodically assessed using a standardized rating scale (e.g., 0-9 scale) to calculate a Percent Disease Index (PDI).
-
Yield Data: At the end of the trial, marketable yield is often measured to determine the economic benefit of the fungicide treatment.
-
Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the treatments.
Phytotoxicity Assessment
A critical aspect of fungicide evaluation is assessing its potential for phytotoxicity, or damage to the host plant. This is particularly important for copper-based products, as excessive copper can be harmful to plants.
Protocol:
-
Plant Selection: A range of plant species, including those known to be sensitive to copper, are selected.
-
Dosage Levels: Plants are treated with a range of fungicide concentrations, including and exceeding the recommended application rates.
-
Visual Assessment: Plants are regularly monitored for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), stunting, or malformation.
-
Physiological Measurements: In more detailed studies, physiological parameters such as photosynthetic rate, chlorophyll content, and enzymatic activity may be measured to detect subtle toxic effects.
-
Biomass Measurement: At the end of the experiment, the dry weight of the plants can be measured to quantify any impact on overall growth.
Conclusion
The emergence of nano-formulated this compound represents a promising advancement in the field of crop protection. The ability to achieve greater or equivalent efficacy at lower application rates compared to conventional fungicides addresses the dual challenges of effective disease management and environmental sustainability. While further research is needed to fully understand the long-term ecological impact of nano-fungicides, the current body of evidence suggests they are a valuable tool for researchers, scientists, and drug development professionals working to create more effective and environmentally friendly crop protection solutions. The multi-site mode of action of copper continues to make it a cornerstone of fungicide resistance management programs.
References
A Comparative Guide to Interpreting X-ray Diffraction Patterns of Basic Copper Sulfate Polymorphs
For researchers, scientists, and drug development professionals working with copper-based compounds, accurate phase identification is paramount. Basic copper sulfates, with their various polymorphic forms, often present a characterization challenge. This guide provides a comprehensive comparison of the X-ray diffraction (XRD) patterns of four common basic copper sulfate minerals: brochantite, antlerite, posnjakite, and langite. By presenting key crystallographic data and a standardized experimental protocol, this guide aims to facilitate accurate identification and differentiation of these polymorphs.
Comparative XRD Data of this compound Polymorphs
The following table summarizes the key crystallographic and powder X-ray diffraction data for brochantite, antlerite, posnjakite, and langite. The listed d-spacings and corresponding relative intensities (I/I₀) are crucial for identifying these phases in an unknown sample.
| Mineral | Chemical Formula | Crystal System | Space Group | Key d-spacings (Å) and Relative Intensities (I/I₀) |
| Brochantite | Cu₄(SO₄)(OH)₆ | Monoclinic | P2₁/a | 2.521 (100), 3.90 (85), 2.678 (50), 6.38 (40), 5.36 (40), 3.19 (40)[1][2] |
| Antlerite | Cu₃(SO₄)(OH)₄ | Orthorhombic | Pnam | 4.86 (100), 2.566 (85), 3.60 (75), 2.683 (75), 6.01 (25), 5.40 (25)[3] |
| Posnjakite | Cu₄(SO₄)(OH)₆·H₂O | Monoclinic | Pa | 7.0 (100), 3.46 (80), 2.70 (70), 2.61 (70), 2.41 (70), 2.015 (70)[4] |
| Langite | Cu₄(SO₄)(OH)₆·2H₂O | Monoclinic | Pc | 7.118 (100), 6.034 (80), 3.55 (70), 2.76 (60), 2.64 (60) |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible XRD data for the identification of this compound polymorphs.
1. Sample Preparation:
-
Grinding: The sample should be gently ground to a fine, uniform powder (typically <10 µm particle size) using an agate mortar and pestle to minimize preferred orientation of the crystallites.
-
Sample Holder: The powdered sample should be carefully packed into a standard XRD sample holder. Ensure a flat, smooth surface that is level with the holder's reference plane. Back-loading the sample can further reduce preferred orientation.
2. XRD Data Acquisition:
-
Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is recommended.[5]
-
Voltage and Current: Operate the X-ray tube at a voltage of 40 kV and a current of 30-40 mA.[5]
-
Scan Range (2θ): A typical scan range of 5° to 80° in 2θ is sufficient to cover the characteristic diffraction peaks of the common this compound polymorphs.[6]
-
Step Size and Dwell Time: A step size of 0.02° and a dwell time of at least 1 second per step are recommended for good resolution and signal-to-noise ratio.
-
Optics: Use of a monochromator is advised to remove Kβ radiation and improve data quality.
3. Data Analysis:
-
Phase Identification: The obtained XRD pattern should be compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) PDF database. The positions (2θ or d-spacing) and relative intensities of the diffraction peaks are the primary fingerprints for each polymorph.
-
Software: Utilize data analysis software to identify peaks, subtract background, and compare the experimental pattern with reference data.
Logical Workflow for Polymorph Identification
The following diagram illustrates a logical workflow for the identification of this compound polymorphs using XRD data.
Caption: Workflow for identifying this compound polymorphs via XRD.
This guide provides a foundational framework for the accurate identification of this compound polymorphs using X-ray diffraction. For unambiguous identification, especially in the case of mixtures or poorly crystalline samples, complementary analytical techniques such as Raman or infrared spectroscopy may be beneficial.
References
analyzing and interpreting fungicidal bioassay data for basic copper sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and interpretation of fungicidal bioassay data for basic copper sulfate, presenting a comparative assessment of its performance against other fungicidal alternatives. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of disease control strategies.
Performance of this compound in Comparison to Other Fungicides
This compound is a widely used protectant fungicide with a long history of application in agriculture. Its efficacy is attributed to the release of copper ions (Cu²⁺), which have a multi-site mode of action, disrupting various essential processes within fungal and bacterial cells. This multi-site activity makes the development of resistance in pathogens a low-risk probability.[1][2]
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (also referred to as trithis compound) with other fungicidal compounds against several key plant pathogens.
Table 1: Efficacy of this compound and Copper Hydroxide against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Treatment | Application Rate (ml/ha) | Mean Percent Disease Index (PDI) - 2016-17 | Mean Percent Disease Index (PDI) - 2017-18 |
| This compound (345g/L SC) | 4000 | 18.78 | 19.13 |
| This compound (345g/L SC) | 3000 | 19.67 | 20.29 |
| This compound (345g/L SC) | 2500 | 20.42 | 21.12 |
| This compound (345g/L SC) | 2000 | 20.74 | 22.05 |
| Copper Hydroxide (53.8% DF) | 1500 | 25.34 | 26.15 |
| Untreated Control | - | 42.06 | 42.88 |
Source: Adapted from a study on the bio-efficacy of copper sulfate (tribasic) against downy mildew disease of cucumber.[3]
Table 2: Comparative Efficacy of Copper Fungicides for Control of Melanose (Diaporthe citri) on Grapefruit
| Treatment | Rate of Metallic Copper ( kg/ha ) | Melanose Severity Rating (1992) | Marketable Fruit (%) (1992) | Melanose Severity Rating (1993) | Marketable Fruit (%) (1993) | Melanose Severity Rating (1994) | Marketable Fruit (%) (1994) |
| This compound | 1.9 | 2.1 | 60 | 2.3 | 58 | 2.7 | 48 |
| This compound | 3.8 | 1.8 | 72 | 2.0 | 68 | 2.3 | 60 |
| Copper Hydroxide | 2.4 | 1.9 | 67 | 2.1 | 63 | 2.5 | 55 |
| Copper Hydroxide | 4.8 | 1.6 | 78 | 1.8 | 75 | 2.1 | 68 |
| Untreated Control | - | 3.5 | 25 | 3.8 | 18 | 4.1 | 15 |
Source: Adapted from a study evaluating copper fungicides for the control of melanose on grapefruit.[4]
Table 3: In Vitro Efficacy of Copper Compounds against Alternaria solani
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| This compound | 200 | Not specified, EC50 of 200 ppm |
| Copper Oxychloride | 200 | High, EC50 of 50 ppm |
| Copper Hydroxide | 200 | High, EC50 of 53 ppm |
Source: Adapted from a study on the fungicidal effect of nano copper particles on Alternaria solani.
Table 4: Comparative Efficacy of Copper Compounds and Bacillus subtilis against Fire Blight (Erwinia amylovora)
| Treatment | Efficacy (%) |
| Copper Oxychloride | 69.0 |
| Copper Hydroxide | Not specified, close to Copper Oxychloride |
| This compound | 43.5 |
| Bacillus subtilis QST 713 | Close to Copper Oxychloride |
| Phosphorous Acid | Close to Copper Oxychloride |
Source: Adapted from a study on the effectiveness of phosphorous acid, Bacillus subtilis, and copper compounds against fire blight.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines a general protocol for an in vitro fungicidal bioassay using the poisoned food technique, a common method for evaluating the efficacy of fungicides.
In Vitro Fungicidal Bioassay: Poisoned Food Technique
Objective: To determine the inhibitory effect of this compound and other fungicides on the mycelial growth of a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Alternaria solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound and other test fungicides
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound and other test fungicides at desired concentrations by dissolving a known amount of the fungicide in sterile distilled water.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly by gentle swirling.
-
Pouring of Plates: Pour approximately 20 ml of the fungicide-amended PDA into each sterile Petri dish and allow it to solidify. Prepare control plates with PDA medium without any fungicide.
-
Inoculation: From the periphery of a 7 to 10-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, in the center of each prepared Petri dish (both treated and control).
-
Incubation: Incubate the inoculated Petri dishes at an optimal temperature for the growth of the target fungus (typically 25 ± 2°C) until the mycelial growth in the control plates reaches the edge of the dish.
-
Data Collection: Measure the radial mycelial growth (in mm) of the fungus in two perpendicular directions for each plate.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
Percent Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average radial growth of the fungus in the control plates (mm)
-
T = Average radial growth of the fungus in the treated plates (mm)
-
Statistical Analysis: The data should be statistically analyzed using appropriate methods, such as Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.
Mode of Action and Signaling Pathways
The fungicidal activity of this compound is dependent on the release of copper ions (Cu²⁺). These ions have a multi-site mode of action, meaning they affect multiple targets within the fungal cell, which makes the development of resistance unlikely.[1][2] The primary mechanisms of action include:
-
Denaturation of Proteins and Enzymes: Copper ions bind to sulfhydryl, amino, and carboxyl groups of proteins and enzymes, leading to their denaturation and inactivation.[5] This disrupts essential metabolic pathways.
-
Disruption of Cell Membranes: Copper ions can damage the integrity of fungal cell membranes, leading to the leakage of cellular contents.
-
Interference with Respiration: Copper can interfere with the electron transport chain, inhibiting cellular respiration.
Due to this non-specific, multi-site mode of action, there is no single, defined signaling pathway that is targeted by copper fungicides. Instead, they cause a general disruption of cellular functions.
Caption: General mode of action of this compound on a fungal cell.
Caption: Workflow for the poisoned food technique in fungicidal bioassays.
References
- 1. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 2. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. chemijournal.com [chemijournal.com]
- 4. apsnet.org [apsnet.org]
- 5. growcycle.com [growcycle.com]
A Cross-Evaluation of Basic Copper Sulfate and Systemic Fungicides: A Comparative Guide for Researchers
A comprehensive analysis of the individual and combined efficacy of basic copper sulfate and systemic fungicides, supported by experimental data and detailed methodologies, to inform integrated pest management strategies.
This guide provides a thorough cross-evaluation of this compound, a cornerstone of contact fungicides, with modern systemic fungicides. For researchers, scientists, and drug development professionals, this document outlines the fundamental differences in their modes of action, presents available data on their combined use, and provides detailed experimental protocols for further investigation.
Understanding the Fungicides: A Tale of Two Strategies
This compound and systemic fungicides represent two distinct approaches to fungal disease control in agriculture. Their efficacy and application are dictated by their fundamentally different modes of action.
This compound: The Multi-Site Protectant
This compound is an inorganic compound that functions as a protectant, contact fungicide . Its primary mode of action relies on the release of copper ions (Cu²⁺) which act on multiple sites within fungal cells.[1] These ions can denature proteins and enzymes, disrupt cell membranes, and interfere with energy transport, leading to broad-spectrum fungicidal activity.[1][2] Because it is a contact fungicide, it remains on the plant surface and does not penetrate the plant tissue, meaning it must be applied before fungal spores germinate and infect the plant.[3][4] This multi-site activity makes the development of resistance in fungal pathogens a low risk.[5]
Systemic Fungicides: The Targeted Specialists
In contrast, systemic fungicides are absorbed by the plant and translocated within its vascular system, allowing them to combat pathogens that have already penetrated the host tissue.[3] They typically have a single-site mode of action , targeting specific metabolic pathways in the fungus.[3] Common classes of systemic fungicides and their cellular targets include:
-
Triazoles (e.g., Tebuconazole): Inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7] This disruption leads to impaired membrane function and ultimately cell death.[7]
-
Strobilurins (e.g., Azoxystrobin): Inhibit mitochondrial respiration by blocking the electron transport chain, thereby depriving the fungal cells of energy (ATP).[8]
-
Other classes target various processes such as nucleic acid synthesis or cell division.[9]
The single-site mode of action of systemic fungicides makes them highly effective but also more susceptible to the development of resistant fungal strains.[5]
Synergistic Potential: Combining Forces for Enhanced Control
The combination of this compound with systemic fungicides in tank mixes is a common practice in agriculture, aiming to leverage the strengths of both types of fungicides.[5] The rationale behind this strategy is to combine the broad-spectrum, resistance-mitigating properties of copper with the curative and systemic action of single-site fungicides.
-
Resistance Management: The multi-site action of copper can help to delay the development of resistance to single-site systemic fungicides.[5]
-
Enhanced Efficacy: Some studies have shown synergistic interactions between copper compounds and certain systemic fungicides. For instance, research on copper oxide nanoparticles (a different form of copper) combined with tebuconazole demonstrated a synergistic effect against Botrytis cinerea and Fusarium oxysporum.[10] Another study pointed to a synergistic effect between copper ions and azole fungicides, suggesting that copper can inhibit fungal efflux pumps, leading to a higher intracellular concentration of the systemic fungicide.[9]
It is important to note that antagonistic effects, while less commonly reported, are also a possibility. Therefore, experimental validation of any new combination is crucial.
Quantitative Data Presentation
Due to the limited availability of direct comparative studies on this compound with a wide range of systemic fungicides, the following table presents a conceptual framework for how such data could be structured. The data presented here is illustrative and based on findings from a study on copper oxide nanoparticles and tebuconazole, and should be replaced with specific experimental results.[10]
Table 1: Illustrative In Vitro Synergistic Activity of a Copper-Based Fungicide and a Systemic Fungicide against Botrytis cinerea
| Treatment | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Fractional Inhibitory Concentration (FIC) Index* | Interaction |
| This compound (BCS) | 80 | 45 | - | - |
| 160 | 60 | - | - | |
| Tebuconazole (TEB) | 0.6 | 40 | - | - |
| 1.2 | 55 | - | - | |
| BCS + TEB | 20 + 0.3 | 85 | 0.5 | Synergistic |
| 40 + 0.6 | 95 | 0.5 | Synergistic |
*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifferent; > 4.0 = Antagonism
Experimental Protocols
To facilitate further research into the cross-evaluation of this compound and systemic fungicides, the following detailed experimental protocols are provided.
In Vitro Synergy Assessment: The Checkerboard Assay
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between this compound and a systemic fungicide against a target fungal pathogen.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature for growth.
-
Prepare a spore suspension or mycelial fragment suspension in sterile distilled water with a surfactant (e.g., Tween 80 at 0.01%).
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
-
Preparation of Fungicide Stock Solutions:
-
Prepare stock solutions of this compound and the systemic fungicide in sterile distilled water or a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Checkerboard Setup:
-
In a 96-well microtiter plate, add a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
-
Create a two-dimensional gradient of the fungicides. Serially dilute this compound along the rows and the systemic fungicide along the columns.
-
Each well will contain a unique combination of concentrations of the two fungicides. Include control wells with each fungicide alone and a growth control without any fungicide.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal inoculum.
-
Incubate the plates at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination. The MIC is the lowest concentration that completely inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in the combination:
-
FIC (BCS) = MIC of BCS in combination / MIC of BCS alone
-
FIC (Systemic) = MIC of Systemic in combination / MIC of Systemic alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC (BCS) + FIC (Systemic).
-
Interpret the interaction based on the FICI value as described in the table above.
-
In Vivo Efficacy Evaluation: Detached Leaf Assay
Objective: To evaluate the protective and curative efficacy of this compound, a systemic fungicide, and their combination on detached plant leaves.
Methodology:
-
Plant Material:
-
Grow healthy, susceptible host plants under controlled greenhouse conditions.
-
Select young, fully expanded leaves for the assay.
-
-
Fungicide Application:
-
Prepare aqueous solutions of the fungicides at the desired concentrations.
-
For protective treatment, apply the fungicides to the leaves 24 hours before inoculation with the pathogen.
-
For curative treatment, apply the fungicides 24-48 hours after inoculation.
-
Include an untreated control.
-
-
Inoculation:
-
Prepare a spore suspension of the target pathogen.
-
Place a droplet of the spore suspension onto the adaxial or abaxial surface of each detached leaf.
-
-
Incubation:
-
Place the detached leaves in a humid chamber (e.g., a petri dish with moist filter paper).
-
Incubate at a temperature and light cycle optimal for disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 5-7 days), assess disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Field Trial Protocol
Objective: To evaluate the efficacy of this compound, a systemic fungicide, and their tank-mix combination under field conditions.
Methodology:
-
Experimental Design:
-
Select a field with a history of the target disease.
-
Use a Randomized Complete Block Design (RCBD) with at least four replications.
-
Plot size should be adequate for representative disease assessment and yield measurement.
-
-
Treatments:
-
Include an untreated control, this compound alone, the systemic fungicide alone, and the tank-mix combination at recommended field rates.
-
-
Fungicide Application:
-
Apply fungicides using a calibrated sprayer to ensure uniform coverage.
-
Time the applications based on the disease cycle and environmental conditions conducive to infection. Multiple applications may be necessary throughout the growing season.
-
-
Data Collection:
-
Assess disease incidence (% of infected plants) and severity (% of tissue affected) at regular intervals.
-
At the end of the season, measure yield and quality parameters of the harvested crop.
-
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different fungicide treatments.
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Modes of action for this compound and systemic fungicides.
Caption: Experimental workflow for the in vitro checkerboard synergy assay.
Caption: Potential synergistic signaling pathway of copper and azole fungicides.
References
- 1. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Combined interaction of fungicides binary mixtures: experimental study and machine learning-driven QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. Copper-triazole cocktail effect investigated [uochb.cz]
- 7. Azoles activate type I and type II programmed cell death pathways in crop pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sub-lethal effects of a copper sulfate fungicide on development and reproduction in three coccinellid species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Efficacy of Basic Copper Sulfate: A Comparative Analysis Against Pathogenic Microbes
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of basic copper sulfate's antimicrobial performance against key bacterial and fungal pathogens, with supporting experimental data and detailed protocols.
This compound, a stalwart in antimicrobial applications for over a century, continues to be a significant agent in the management of a wide spectrum of bacterial and fungal diseases in both agricultural and clinical settings. Its broad-spectrum activity, coupled with a low risk of resistance development due to its multi-site mode of action, ensures its continued relevance. This guide provides an objective comparison of the effectiveness of this compound against specific pathogens, juxtaposed with alternative antimicrobial agents, supported by experimental data.
Performance Against Bacterial Pathogens
This compound demonstrates significant efficacy against a range of both Gram-positive and Gram-negative bacteria, including multi-drug resistant nosocomial pathogens. The following tables summarize the in-vitro antibacterial activity of this compound, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial species.
Table 1: Antibacterial Efficacy of this compound Against Nosocomial Pathogens [1][2][3][4]
| Bacterial Group | Pathogen | MIC (µg/mL) of Copper | MBC (µg/mL) of Copper | Comparison with Antibiotics |
| Enterobacteriaceae | Escherichia coli | 200 - 400 | 800 - 1600 | Many isolates showed resistance to amoxicillin, cefotaxime, gentamicin, chloramphenicol, and trimethoprim. |
| Klebsiella oxytoca | 800 | >1600 | Isolates exhibited resistance to multiple antibiotics. | |
| Proteus vulgaris | 200 | 400 | Isolate showed resistance to several tested antibiotics. | |
| Citrobacter freundii | 400 | 1600 | Isolates exhibited resistance to multiple antibiotics. | |
| Staphylococci | Staphylococcus aureus | 400 - 800 | 400 - 1600 | Many isolates were resistant to penicillin G, gentamicin, erythromycin, chloramphenicol, and trimethoprim. |
| Pseudomonas | Pseudomonas aeruginosa | 400 | 1600 | Isolates showed resistance to several tested antibiotics. |
Performance Against Fungal Pathogens
In agriculture, this compound is a cornerstone for managing fungal and oomycete diseases. Its efficacy is well-documented against a variety of plant pathogens.
Table 2: Antifungal Efficacy of this compound Against Plant Pathogens
| Pathogen | Disease | Efficacy of this compound | Comparison with Other Fungicides | Reference |
| Colletotrichum gloeosporioides | Anthracnose of Mango | 78.2% linear growth reduction at 0.8 mg/L. | Not directly compared in this study. | [5][6] |
| Phytophthora infestans | Late Blight of Potato | Less effective than copper oxychloride and copper hydroxide in one study. | Copper oxychloride and copper hydroxide showed greater efficacy. Mancozeb showed 96.72% inhibition at 400 ppm in a separate study. | [7] |
| Alternaria solani | Early Blight of Tomato | In one study, copper oxychloride (a related copper fungicide) showed 75.55% mycelial growth inhibition. This compound was not directly tested. | Mancozeb showed 100% mycelial growth inhibition at 0.2%. Azoxystrobin showed the least inhibition (36.11%). | [1][2][4][8][9] |
| Pseudoperonospora cubensis | Downy Mildew of Cucumber | Trithis compound demonstrated superior disease control compared to copper hydroxide at the tested rates. | Copper hydroxide was less effective in this particular study. | [10] |
| Diaporthe citri | Citrus Melanose | Performance was comparable to copper hydroxide when applied at similar rates of metallic copper. | Copper hydroxide showed similar efficacy at equivalent metallic copper rates. | [3][10] |
| Cercospora sojina | Frogeye Leaf Spot of Soybean | Effective in controlling late-season diseases when combined with other fungicides. | A study showed that a combination of fungicides including a copper-based product was effective. | [11][12] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized in-vitro susceptibility testing methods. The following are detailed summaries of the typical experimental protocols employed.
Broth Microdilution Method for Antibacterial Susceptibility Testing (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an antimicrobial-free agar medium. The plates are incubated at 35°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Agar Dilution Method for Antifungal Susceptibility Testing (CLSI M38-A)
This method is often used to determine the MIC of antifungal agents against filamentous fungi.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and incorporated into molten agar (e.g., Potato Dextrose Agar or RPMI 1640 agar) at various concentrations. The agar is then poured into petri dishes.
-
Inoculum Preparation: A spore suspension of the test fungus is prepared from a mature culture and adjusted to a standardized concentration (e.g., 1 x 10⁶ spores/mL).
-
Inoculation: A small, standardized volume of the spore suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of the antifungal agent.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period, which can range from 48 hours to several days depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits the growth of the fungus at the inoculation site.
Mechanism of Action of Copper Ions
The antimicrobial activity of this compound is attributed to the release of copper ions (Cu²⁺) in aqueous environments. These ions have a multi-site mode of action, which makes the development of microbial resistance a rare event. The primary mechanisms of copper ion toxicity are illustrated below.
The multifaceted attack of copper ions on microbial cells includes:
-
Cell Membrane Disruption: Copper ions can interact with the cell membrane, leading to a loss of membrane integrity and leakage of essential cellular components.
-
Protein Denaturation: Cu²⁺ ions have a high affinity for sulfhydryl groups in amino acids, leading to the denaturation and inactivation of essential enzymes and other proteins.
-
Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. These ROS can cause widespread damage to lipids, proteins, and nucleic acids.
-
DNA Damage: The oxidative stress induced by ROS can lead to DNA strand breaks and other forms of damage, ultimately inhibiting cell replication.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. apsnet.org [apsnet.org]
- 4. phytojournal.com [phytojournal.com]
- 5. archive.aessweb.com [archive.aessweb.com]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. biochemjournal.com [biochemjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. journaljeai.com [journaljeai.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Basic Copper Sulfate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with basic copper sulfate, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection: To prevent dust or mists from entering the eyes, wear safety glasses with side shields or chemical splash goggles.[1] For tasks with a higher risk of splashing, a full-face shield should be used in conjunction with safety glasses or goggles.[1]
-
Skin Protection: Chemically resistant gloves are mandatory.[1][2] Preferred materials include Neoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), or Polyvinyl chloride ("PVC" or "vinyl").[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3] In addition to gloves, wear a long-sleeved shirt, long pants, and rubber boots when handling this substance.[1] For more extensive tasks, a full body suit or apron may be necessary.[1]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be needed under normal use conditions.[4] However, if exposure limits are exceeded, or if dust is generated, a NIOSH-approved respirator for toxic dust mist is required.[3][5] For concentrations greater than 0.1 mg/m³, a full facepiece air-purifying respirator (APR) with a high-efficiency particulate filter is recommended. For higher concentrations, supplied-air respirators may be necessary.[6]
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for copper dusts and fumes. Adherence to these limits is critical for personnel safety.
| Agency | Exposure Limit (8-hour Time-Weighted Average) |
| NIOSH | 1 mg/m³ (Dust), 0.1 mg/m³ (Fume) |
| ACGIH | 1 mg/m³ (Dust), 0.2 mg/m³ (Fume) |
| OSHA | 1 mg/m³ (Dust), 0.1 mg/m³ (Fume) |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[6]
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential to maintain a safe laboratory environment and prevent environmental contamination.
Handling and Storage Protocols
-
General Handling: Always handle this compound in a well-ventilated area.[7] Avoid contact with eyes, skin, and clothing.[1] Do not breathe in dust or vapors.[1] After handling, wash hands and any exposed skin thoroughly.[1][4] Do not eat, drink, or smoke in areas where the chemical is used.[1][2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][7] Keep containers tightly closed when not in use and store them in their original containers.[1] The storage area should be secure and designated specifically for pesticides or hazardous chemicals.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Isolate the Area: Evacuate unnecessary personnel from the spill area.[3]
-
Ventilate: If the spill is in a confined space, ensure adequate ventilation.[3]
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]
-
Cleanup:
-
Decontamination: After the material has been collected, clean the spill area. For solutions, it may be possible to neutralize the spill with sodium bicarbonate or a soda ash-slaked lime mixture before collection.[8]
Disposal Plan
Improper disposal of this compound can be hazardous to the environment.
-
Waste Identification: this compound is considered a hazardous waste.[6]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[3][8]
-
Regulatory Compliance: All disposal must be in accordance with federal, state, and local regulations.[5] Contact your institution's environmental protection department or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[6]
-
Container Disposal: Do not reuse empty containers.[5] Dispose of them according to the same regulations as the chemical waste.[5]
Visualizing the Spill Response Workflow
To provide a clear, at-a-glance understanding of the spill response protocol, the following diagram illustrates the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 2. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 3. southernag.com [southernag.com]
- 4. albaugh.com [albaugh.com]
- 5. lakeandpond.com [lakeandpond.com]
- 6. nj.gov [nj.gov]
- 7. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 8. quora.com [quora.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
